1,8-NAPHTHYRIDINE-2,4-DIOL
Description
Structure
3D Structure
Properties
IUPAC Name |
4-hydroxy-1H-1,8-naphthyridin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6N2O2/c11-6-4-7(12)10-8-5(6)2-1-3-9-8/h1-4H,(H2,9,10,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LUORZZNCJWKOSX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(NC(=O)C=C2O)N=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40716193 | |
| Record name | 4-Hydroxy-1,8-naphthyridin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40716193 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
59514-86-2 | |
| Record name | 4-Hydroxy-1,8-naphthyridin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40716193 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-hydroxy-1,2-dihydro-1,8-naphthyridin-2-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Introduction: The Significance of the 1,8-Naphthyridine Scaffold
An In-Depth Technical Guide to the Chemical Properties of 1,8-Naphthyridine-2,4-diol
For Researchers, Scientists, and Drug Development Professionals
The 1,8-naphthyridine ring system is a privileged heterocyclic scaffold in medicinal chemistry and materials science.[1][2] Composed of two fused pyridine rings, this structure is a key component in numerous synthetic compounds with a vast array of biological activities.[3][4] Its derivatives have demonstrated potent antimicrobial, anticancer, antiviral, anti-inflammatory, and analgesic properties, establishing them as crucial scaffolds in therapeutic research.[5][6] Famous examples include the first quinolone antibiotic, nalidixic acid, and the fluoroquinolone enoxacin, which are built upon the 1,8-naphthyridine core.[3][7][8][9]
This guide focuses on a specific derivative, This compound , a molecule of significant interest as a versatile synthetic intermediate. The presence of two hydroxyl groups on the core structure provides reactive sites for further chemical elaboration, enabling the synthesis of diverse libraries of compounds for drug discovery and materials science applications. A critical aspect of this molecule's chemistry, which will be explored in detail, is its existence in multiple tautomeric forms. This equilibrium between diol, dione, and keto-enol structures governs its reactivity and spectroscopic properties.
Tautomerism: The Dihydroxy-Dione Equilibrium
A fundamental chemical property of this compound is its ability to exist as different constitutional isomers that are in equilibrium. This phenomenon, known as tautomerism, is crucial for understanding the molecule's behavior.[10] The primary equilibrium exists between the aromatic 2,4-diol form and the non-aromatic 1,8-naphthyridine-2,4-dione form. A mixed 2-hydroxy-4-one tautomer also plays a role in this dynamic equilibrium.
The stability of these tautomers can be influenced by factors such as the solvent, temperature, and pH.[11] In many cases involving similar heterocyclic systems, the keto or dione forms are thermodynamically favored.[12][13] Intramolecular hydrogen bonding can also play a significant role in stabilizing specific enol forms.[10]
References
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- 2. chemimpex.com [chemimpex.com]
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- 5. 1,8-Naphthyridine Derivatives: A Review of Multiple Biological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 1,8-Naphthyridine Derivatives: A Privileged Scaffold for Versatile Biological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 1,8-Naphthyridine - Wikipedia [en.wikipedia.org]
- 8. Gram-Scale Synthesis of 1,8-Naphthyridines in Water: The Friedlander Reaction Revisited - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Antimicrobial Activity of Naphthyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. Tautomerism and Self-Association in the Solution of New Pinene-Bipyridine and Pinene-Phenanthroline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Keto–Enol and imine–enamine tautomerism of 2-, 3- and 4-phenacylpyridines - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 13. Intramolecular hydrogen bonding and tautomerism of acylpyran-2,4-diones, -2,4,6-triones and acylpyridinediones and benzannelated derivatives. Deuterium isotope effects on 13C NMR chemical shifts - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
1,8-naphthyridine-2,4-diol synthesis and characterization
An In-depth Technical Guide to the Synthesis and Characterization of 1,8-Naphthyridine-2,4-diol
Executive Summary
This technical guide provides a comprehensive, field-proven methodology for the synthesis and structural elucidation of this compound. The 1,8-naphthyridine scaffold is a privileged heterocyclic motif in medicinal chemistry, with derivatives exhibiting a wide array of biological activities including antimicrobial, anticancer, and anti-inflammatory properties.[1][2] This document details a robust synthetic protocol based on the Gould-Jacobs reaction, a classic and effective method for constructing the 4-hydroxy-1,8-naphthyridine core.[3][4] Furthermore, it outlines a systematic workflow for the comprehensive characterization of the target molecule using modern analytical techniques, including Nuclear Magnetic Resonance (NMR) Spectroscopy, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). This guide is intended for researchers, chemists, and drug development professionals seeking to synthesize and validate this valuable molecular scaffold.
Introduction: The Significance of the 1,8-Naphthyridine Core
The 1,8-naphthyridine framework is a bicyclic heteroaromatic system containing two nitrogen atoms, the arrangement of which is optimal for chelating various metal cations and interacting with biological targets.[5] This structural feature has led to the development of numerous derivatives with significant therapeutic potential.[2] The 2,4-diol substitution pattern is of particular interest as it can exist in a tautomeric equilibrium with its more stable 2,4-dione form, 1,8-naphthyridine-2,4(1H,8H)-dione. This tautomerism provides unique hydrogen bond donor and acceptor capabilities, crucial for molecular recognition at enzyme active sites or DNA interfaces. Understanding the synthesis and detailed characterization of this core structure is fundamental for the rational design of novel therapeutic agents.
Synthesis of this compound
The most common and reliable approach for synthesizing the this compound core involves a two-step process adapted from the Gould-Jacobs reaction.[3][6] This method begins with the condensation of a 2-aminopyridine derivative with diethyl malonate, followed by a high-temperature thermal cyclization to form the fused ring system.[7][8]
Synthetic Strategy: The Gould-Jacobs Annulation
The chosen strategy employs 2,6-diaminopyridine as the starting pyridine synthon and diethyl malonate as the three-carbon component that will form the second ring. The initial condensation forms a vinylogous amide intermediate, which is then subjected to high temperatures to induce an intramolecular 6-electron electrocyclization, yielding the target naphthyridine ring.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. 1,8-Naphthyridine Derivatives: A Review of Multiple Biological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Gould–Jacobs reaction - Wikipedia [en.wikipedia.org]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
The 1,8-Naphthyridine Scaffold: A Privileged Core in Modern Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The quest for novel therapeutic agents is a cornerstone of medicinal chemistry, and within this pursuit, certain molecular frameworks consistently emerge as "privileged scaffolds" due to their inherent ability to interact with a wide array of biological targets. The 1,8-naphthyridine nucleus, a bicyclic heteroaromatic system containing two nitrogen atoms, stands out as one such scaffold. Its rigid, planar structure and the strategic placement of nitrogen atoms provide a unique three-dimensional arrangement for substituent groups, enabling diverse and potent biological activities. This guide offers a comprehensive exploration of the multifaceted biological landscape of 1,8-naphthyridine derivatives, delving into their mechanisms of action, providing exemplary data, and outlining key experimental protocols for their evaluation.
I. Anticancer Activity: A Multi-pronged Assault on Malignancy
The 1,8-naphthyridine scaffold has been extensively investigated for its anticancer potential, with numerous derivatives demonstrating significant cytotoxicity against a range of cancer cell lines.[1][2][3][4][5] The anticancer efficacy of these compounds stems from their ability to interfere with fundamental cellular processes essential for tumor growth and survival.
A. Mechanism of Action: Targeting Key Cellular Machinery
1. Topoisomerase II Inhibition: A primary mechanism of action for many anticancer 1,8-naphthyridine derivatives is the inhibition of topoisomerase II.[6][7][8][9] This essential enzyme is responsible for resolving DNA topological problems during replication, transcription, and chromosome segregation by creating transient double-strand breaks. 1,8-Naphthyridine-based inhibitors act as "poisons," stabilizing the covalent complex between topoisomerase II and DNA.[7][9] This prevents the re-ligation of the DNA strands, leading to the accumulation of double-strand breaks and ultimately triggering apoptosis.
2. Kinase Inhibition: The dysregulation of protein kinase signaling pathways is a hallmark of many cancers. The 1,8-naphthyridine scaffold has proven to be a versatile framework for the design of potent kinase inhibitors.[10][11][12][13] These derivatives can target various kinases involved in cell proliferation, survival, and angiogenesis, including:
-
Epidermal Growth Factor Receptor (EGFR): Several 1,8-naphthyridine derivatives have been shown to inhibit EGFR, a receptor tyrosine kinase frequently overexpressed in various tumors.[10][14] By competing with ATP at the kinase domain, these inhibitors block the downstream signaling cascades, such as the Ras-Raf-MEK-MAPK and PI3K-Akt pathways, which are crucial for cancer cell growth and survival.[15][16][17]
-
Other Kinases: The adaptability of the 1,8-naphthyridine core has enabled the development of inhibitors for a range of other kinases, including c-Met and casein kinase 2, further highlighting its therapeutic potential.[10]
B. Data Presentation: Cytotoxic Activity of 1,8-Naphthyridine Derivatives
The following table summarizes the in vitro cytotoxic activity of selected 1,8-naphthyridine derivatives against various human cancer cell lines.
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
| Compound 47 | MIAPaCa (Pancreatic) | 0.41 | [1][2] |
| K-562 (Leukemia) | 0.77 | [1][2] | |
| Compound 36 | PA-1 (Ovarian) | 1.19 | [1][2] |
| Compound 29 | PA-1 (Ovarian) | 0.41 | [1][2] |
| SW620 (Colon) | 1.4 | [1][2] | |
| Compound 12 | HBL-100 (Breast) | 1.37 | [3] |
| Compound 17 | KB (Oral) | 3.7 | [3] |
| Compound 22 | SW-620 (Colon) | 3.0 | [3] |
| Compound 16 | HeLa (Cervical) | 0.7 | [5] |
| HL-60 (Leukemia) | 0.1 | [5] | |
| PC-3 (Prostate) | 5.1 | [5] | |
| Compound 10c | MCF7 (Breast) | 1.47 | [4][18] |
| Compound 8d | MCF7 (Breast) | 1.62 | [4][18] |
| Compound 4d | MCF7 (Breast) | 1.68 | [4][18] |
C. Experimental Protocol: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method widely used to assess the metabolic activity of cells and, by extension, their viability and proliferation.[19][20][21][22]
Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is directly proportional to the number of living cells.
Step-by-Step Methodology:
-
Cell Seeding:
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Culture cancer cells in a suitable medium to ~80% confluency.
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Trypsinize the cells, perform a cell count, and adjust the cell suspension to the desired density.
-
Seed 100 µL of the cell suspension (typically 5,000-10,000 cells) into each well of a 96-well plate.
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Incubate the plate at 37°C in a humidified 5% CO₂ atmosphere for 24 hours to allow for cell attachment.[19]
-
-
Compound Treatment:
-
Prepare a stock solution of the 1,8-naphthyridine derivative in a suitable solvent (e.g., DMSO).
-
Perform serial dilutions of the stock solution in the cell culture medium to obtain the desired final concentrations.
-
Remove the medium from the wells and add 100 µL of the medium containing the test compound at various concentrations.
-
Include a vehicle control (medium with the same concentration of DMSO used for the highest compound concentration) and a no-treatment control.
-
Incubate the plate for 48-72 hours.[19]
-
-
MTT Addition and Incubation:
-
Formazan Solubilization:
-
Data Acquisition and Analysis:
-
Measure the absorbance of each well at 570 nm using a microplate reader.[21] A reference wavelength of 630 nm can be used to subtract background absorbance.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the compound concentration and determine the IC50 value (the concentration that inhibits cell growth by 50%).
-
D. Visualization of Signaling Pathways
Caption: Mechanism of Topoisomerase II inhibition.
Caption: EGFR signaling pathway inhibition.
II. Antimicrobial and Antifungal Activity: Combating Drug Resistance
The emergence of multidrug-resistant pathogens poses a significant global health threat, necessitating the development of new antimicrobial agents. The 1,8-naphthyridine scaffold has a long-standing history in this area, with the first synthetic antibacterial agent, nalidixic acid, being a derivative.[23] Modern research continues to explore this scaffold for potent antibacterial and antifungal activities.[24][25][26][27][28][29]
A. Mechanism of Action: Disruption of Essential Bacterial Processes
The primary antibacterial mechanism of many 1,8-naphthyridine derivatives is the inhibition of bacterial DNA gyrase (a type II topoisomerase) and topoisomerase IV.[23][24] These enzymes are crucial for bacterial DNA replication, repair, and recombination. By inhibiting these enzymes, the compounds prevent the bacteria from multiplying and lead to cell death.
B. Data Presentation: Antimicrobial and Antifungal Activity of 1,8-Naphthyridine Derivatives
The following table presents the Minimum Inhibitory Concentration (MIC) values of selected 1,8-naphthyridine derivatives against various microbial strains.
| Compound | Microbial Strain | MIC (µg/mL) | Reference |
| ANA-12 | Mycobacterium tuberculosis H37Rv | 6.25 | [27] |
| ANC-2 | Mycobacterium tuberculosis H37Rv | 12.5 | [27] |
| Compound 63b | Staphylococcus aureus | 35.5 - 75.5 | [24] |
| Compound 63d | Escherichia coli | 35.5 - 75.5 | [24] |
| Compound 92c | Candida spp. | 0.78 - 6.25 | [24][25] |
| Compound 31b (brominated) | Bacillus subtilis (resistant) | IC50: 1.7 - 13.2 | [24] |
| Compound 31f (brominated) | Bacillus subtilis (resistant) | IC50: 1.7 - 13.2 | [24] |
| 7-acetamido-1,8-naphthyridin-4(1H)-one | E. coli, P. aeruginosa, S. aureus (multi-resistant) | ≥ 1024 | [26][28] |
| 3-trifluoromethyl-N-(5-chloro-1,8-naphthyridin-2-yl)-benzenesulfonamide | E. coli, P. aeruginosa, S. aureus (multi-resistant) | ≥ 1024 | [26][28] |
It is noteworthy that while some derivatives show potent direct antimicrobial activity, others, like 7-acetamido-1,8-naphthyridin-4(1H)-one and 3-trifluoromethyl-N-(5-chloro-1,8-naphthyridin-2-yl)-benzenesulfonamide, exhibit synergistic effects when combined with existing antibiotics, reducing the MIC of those antibiotics against multi-resistant strains.[26][28]
C. Experimental Protocol: Broth Microdilution Assay for MIC Determination
The broth microdilution assay is a quantitative method used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[23][28][29]
Principle: Serial dilutions of the test compound are prepared in a liquid growth medium in a 96-well plate. Each well is then inoculated with a standardized suspension of the microorganism. The MIC is the lowest concentration of the compound that inhibits visible growth of the microorganism.
Step-by-Step Methodology:
-
Preparation of Test Compound:
-
Dissolve the 1,8-naphthyridine derivative in a suitable solvent (e.g., DMSO) to prepare a stock solution.
-
Perform two-fold serial dilutions of the stock solution in the appropriate broth (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi) in a 96-well microtiter plate.
-
-
Preparation of Inoculum:
-
Culture the microbial strain on an appropriate agar plate overnight.
-
Prepare a suspension of the microorganism in sterile saline or broth and adjust its turbidity to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL for bacteria).
-
Dilute this suspension in the broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well after inoculation.[23]
-
-
Inoculation and Incubation:
-
Add 100 µL of the diluted microbial suspension to each well of the 96-well plate containing the serially diluted compound.
-
Include a positive control (broth with inoculum, no compound) and a negative control (broth only).
-
Incubate the plate at 37°C for 18-24 hours for bacteria or at 30-35°C for 24-48 hours for fungi.[23]
-
-
Determination of MIC:
-
After incubation, visually inspect the plates for turbidity.
-
The MIC is the lowest concentration of the compound at which there is no visible growth.
-
III. Anti-inflammatory Activity: Modulating the Immune Response
Chronic inflammation is implicated in a wide range of diseases, including cancer, cardiovascular disorders, and neurodegenerative diseases. 1,8-naphthyridine derivatives have emerged as promising anti-inflammatory agents.[3][30][31][32]
A. Mechanism of Action: Targeting Inflammatory Signaling Pathways
A key mechanism underlying the anti-inflammatory effects of some 1,8-naphthyridine derivatives is the modulation of the Toll-like receptor 4 (TLR4) signaling pathway.[30][32][33] TLR4 activation by lipopolysaccharide (LPS) triggers a signaling cascade involving the adaptor protein MyD88, leading to the activation of the transcription factor NF-κB. NF-κB then translocates to the nucleus and induces the expression of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β. Certain 1,8-naphthyridine derivatives can inhibit this pathway, leading to a reduction in the production of these inflammatory mediators.[30][32] Some derivatives have also been shown to suppress the generation of reactive oxygen species (ROS).[30][32]
B. Visualization of Anti-inflammatory Signaling Pathway
Caption: TLR4 signaling pathway and its inhibition.
IV. Conclusion and Future Perspectives
The 1,8-naphthyridine scaffold has unequivocally established itself as a privileged core in medicinal chemistry, demonstrating a remarkable breadth of biological activities. Its synthetic tractability allows for extensive structural modifications, enabling the fine-tuning of its pharmacological properties. The potent anticancer, antimicrobial, and anti-inflammatory activities, underpinned by well-defined mechanisms of action, make 1,8-naphthyridine derivatives highly attractive candidates for further drug development.
Future research in this area should focus on several key aspects. The exploration of novel synthetic methodologies to access a wider chemical space of 1,8-naphthyridine derivatives is crucial. A deeper understanding of the structure-activity relationships will guide the design of more potent and selective compounds. Furthermore, the investigation of combination therapies, particularly in the context of cancer and infectious diseases, holds significant promise. As our understanding of the molecular basis of diseases continues to evolve, the versatile 1,8-naphthyridine scaffold is poised to play an increasingly important role in the development of next-generation therapeutics.
V. References
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da Silva, A. C. S., de Oliveira, T. B., de Freitas, T. S., de Fátima de Souza, M., de Fátima, Â., & de Medeiros, A. C. D. (2021). Enhancement of Antibiotic Activity by 1, 8-Naphthyridine Derivatives against Multi-Resistant Bacterial Strains. Antibiotics, 10(12), 1500. --INVALID-LINK--
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Kumar, A., Singh, A. K., Kumar, P., Sharma, S., & Singh, R. K. (2023). Design, synthesis, and anti-mycobacterial evaluation of 1,8-naphthyridine-3-carbonitrile analogues. RSC medicinal chemistry, 14(3), 498-511. --INVALID-LINK--
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Hwang, Y. J., Chung, M. L., Sohn, U. D., & Im, C. (2013). Cytotoxicity and structure-activity relationships of naphthyridine derivatives in human cervical cancer, leukemia, and prostate cancer. The Korean journal of physiology & pharmacology : official journal of the Korean Physiological Society and the Korean Society of Pharmacology, 17(6), 517–523. --INVALID-LINK--
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Lee, S. Y., Lee, H. S., Kim, S. Y., Kim, S. H., & Lee, J. (2021). A Novel 1, 8-Naphthyridine-2-Carboxamide Derivative Attenuates Inflammatory Responses and Cell Migration in LPS-Treated BV2 Cells via the Suppression of ROS Generation and TLR4/Myd88/NF-κB Signaling Pathway. International journal of molecular sciences, 22(5), 2527. --INVALID-LINK--
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BenchChem. (2025). Application Notes and Protocols for 4-Methyl-1,8-naphthyridine-2,7-diol in Cell-Based Assays. BenchChem. --INVALID-LINK--
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Ruggieri, M., Iannotti, F. A., D'Addario, C., De-Giorgio, A., Maccarrone, M., & Bagetta, G. (2013). Effects on immune cells of a new 1, 8-naphthyridin-2-one derivative and its analogues as selective CB2 agonists: implications in multiple sclerosis. PloS one, 8(5), e62511. --INVALID-LINK--
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BenchChem. (2025). Application Notes and Protocols for Testing 4-Methyl-1,8-naphthyridine-2,7-diol. BenchChem. --INVALID-LINK--
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Lee, S. Y., Lee, H. S., Kim, S. Y., Kim, S. H., & Lee, J. (2021). A Novel 1, 8-Naphthyridine-2-Carboxamide Derivative Attenuates Inflammatory Responses and Cell Migration in LPS-Treated BV2 Cells via the Suppression of ROS Generation and TLR4/Myd88/NF-κB Signaling Pathway. International journal of molecular sciences, 22(5), 2527. --INVALID-LINK--
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Li, X., Zhang, Y., Wang, Y., Zhang, Y., & Zhang, Y. (2024). Synthetic Routes and Clinical Application of Representative Small-Molecule EGFR Inhibitors for Cancer Therapy. Molecules, 29(1), 1. --INVALID-LINK--
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Trivedi, A., Kumar, A., Singh, A. K., & Kumar, P. (2025). Reported 1,8‐naphthyridine derivatives as a kinase inhibitor. In Medicinal Chemistry Perspective of 1,8‐Naphthyridines as Anticancer Agents. --INVALID-LINK--
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Li, X., Zhang, Y., Wang, Y., Zhang, Y., & Zhang, Y. (2024). Chemical structures of small-molecule EGFR inhibitors. In Synthetic Routes and Clinical Application of Representative Small-Molecule EGFR Inhibitors for Cancer Therapy. --INVALID-LINK--
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Al-Jubair, N., & Al-Suhaimi, E. A. (2023). Simplified schematic diagram of the EGFR signaling pathway depicting... In Mobocertinib: a new irreversible tyrosine kinase inhibitor indicated for the treatment of non-small-cell lung cancer harboring EGFR exon 20 insertion mutations. --INVALID-LINK--
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da Silva, A. C. S., de Oliveira, T. B., de Freitas, T. S., de Fátima de Souza, M., de Fátima, Â., & de Medeiros, A. C. D. (2021). Enhancement of Antibiotic Activity by 1, 8-Naphthyridine Derivatives against Multi-Resistant Bacterial Strains. Antibiotics, 10(12), 1500. --INVALID-LINK--
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BenchChem. (2025). Application Notes: Cytotoxicity Assessment of 4-Methyl-1,8-naphthyridine-2,7-diol. BenchChem. --INVALID-LINK--
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Grover, G., Kini, S. G., & Manna, K. (2015). Synthesis, Evaluation and in silico studies of 1,8-Naphthyridine derivatives against antimicrobial activity. Journal of Applied Pharmaceutical Science, 5(7), 001-008. --INVALID-LINK--
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He, H., Liu, Y., Li, Y., Wang, Y., Zhang, Y., & Liu, H. (2022). Lead Identification of Novel Naphthyridine Derivatives as Potent SOS1 Inhibitors. Journal of medicinal chemistry, 65(11), 7793–7808. --INVALID-LINK--
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Baxter, J., & Diffley, J. F. (2008). DNA topoisomerase II and its growing repertoire of biological functions. Biological chemistry, 389(4), 345–351. --INVALID-LINK--
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Al-Romaizan, A. N., Jaber, T. S., & Ahmed, N. S. (2019). Design of 1,8-naphtheridine hybrid compounds as anticancer agents. Open Chemistry, 17(1), 943-954. --INVALID-LINK--
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Madaan, A., Verma, R., Kumar, V., Singh, A. T., & Jaggi, M. (2015). 1,8-Naphthyridine Derivatives: A Review of Multiple Biological Activities. Archiv der Pharmazie, 348(12), 837–854. --INVALID-LINK--
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Chen, Y. H., & Li, T. K. (2025). Topoisomerase II Inhibitors and Poisons, and the Influence of Cell Cycle Checkpoints. In DNA Topoisomerases in Cancer Therapy. --INVALID-LINK--
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Introduction: The Privileged Scaffold of 1,8-Naphthyridine
An In-depth Technical Guide to the Spectroscopic Analysis of 1,8-Naphthyridine Derivatives
The 1,8-naphthyridine scaffold is a heterocyclic motif of significant interest in medicinal chemistry, drug development, and materials science.[1] These nitrogen-containing fused-ring systems exhibit a wide array of biological activities, including antimicrobial, anticancer, antiviral, and anti-inflammatory properties.[2][3] Furthermore, their conjugated π-electronic structures endow them with favorable photophysical and photochemical properties, making them suitable for applications as sensors, in solar energy conversion, and as supramolecular assemblies.[4][5]
A thorough and precise understanding of the spectroscopic characteristics of these compounds is paramount for structural elucidation, purity assessment, and the rational design of new derivatives with tailored functions.[1] This guide provides a comprehensive overview of the core spectroscopic techniques used to analyze 1,8-naphthyridine derivatives, synthesizing technical protocols with field-proven insights to empower researchers in their scientific endeavors.
Chapter 1: Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for the unambiguous structural determination of organic molecules. For 1,8-naphthyridine derivatives, both ¹H and ¹³C NMR provide critical information about the molecular framework, substitution patterns, and electronic environment of the nuclei.
Expertise & Causality: Interpreting the NMR Landscape
The 1,8-naphthyridine core presents a distinct set of signals. The protons on the pyridine rings are typically found in the aromatic region (δ 7.0-9.0 ppm). Due to the electron-withdrawing nature of the nitrogen atoms, protons adjacent to them (e.g., H-2, H-7) are deshielded and appear at higher chemical shifts (further downfield).[6] For instance, in the parent benzo[b][1][7]naphthyridone, the pyridinic protons at positions 2 and 4 are significantly deshielded, appearing at 8.76 and 8.58 ppm, respectively.[6]
Substituents dramatically influence chemical shifts. Electron-donating groups (e.g., -NH₂, -OH) will shield nearby protons, shifting their signals upfield, while electron-withdrawing groups (e.g., -NO₂, -CN) will cause further deshielding. Coupling patterns (J-values) are crucial for establishing the connectivity between protons, allowing for the definitive assignment of substitution patterns.[8]
Two-dimensional NMR techniques like COSY (Correlation Spectroscopy) and HETCOR (Heteronuclear Correlation) are indispensable for complex derivatives. COSY spectra reveal proton-proton coupling networks, while HETCOR or HMQC (Heteronuclear Multiple Quantum Coherence) correlate directly bonded proton and carbon atoms, enabling confident assignment of the ¹³C spectrum.[6]
Data Presentation: Representative NMR Data
The following table summarizes characteristic NMR data for selected 1,8-naphthyridine derivatives, providing a reference for experimental analysis.
| Derivative | Solvent | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | Reference |
| 2-phenyl-7-methyl-1,8-naphthyridine derivative | DMSO-d₆ | 3.05 (s, 3H, CH₃), 5.4 (br. s, 1H, OH), 7.5-8.4 (m, Ar-H), 8.38 (d, 1H), 8.54 (d, 1H) | 22.15, 107.11, 116.89, 117.87, 125.19, 127.96, 128.08, 128.22, 129.43, 130.12, 133.49, 134.47, 137.84, 143.25, 146.42, 150.58, 156.18, 158.62, 162.82, 186.93 | [9] |
| Benzo[b][1][7]naphthyridone | DMSO-d₆ | 12.25 (N-H), 8.76 (H-2), 8.58 (H-4), 8.22 (H-6), 7.78 (H-8), 7.64 (H-9), 7.35 (H-3), 7.23 (H-7) | 177.13, 155.28, 151.78, 141.61, 136.30, 134.72, 126.62, 122.43, 118.48, 118.43, 115.83 | [6] |
| N-(7-oxo-7,8-dihydro-1,8-naphthyridin-2-yl)butanamide derivative | DMSO-d₆ | 11.88 (bs, 1H), 10.62 (s, 1H), 8.04 (d, J=8Hz, 1H), 7.92 (d, J=8Hz, 1H), 7.85 (d, J=8Hz, 1H), 6.43 (d, J=8Hz, 1H), 3.68 (t, 2H), 2.62 (t, 2H), 2.03 (m, 2H) | Not specified in source | [8] |
Experimental Protocol: NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified 1,8-naphthyridine derivative in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).[1] DMSO-d₆ is often preferred for its ability to dissolve a wide range of polar and non-polar compounds.
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm) if quantitative analysis or precise referencing is required.[1] Alternatively, reference the spectra to the residual solvent peak (e.g., DMSO-d₆ at δ 2.50 ppm).[8]
-
Transfer: Transfer the solution to a clean, dry 5 mm NMR tube.
-
Instrumentation: Use a high-resolution NMR spectrometer, typically 400 MHz or higher, for optimal signal dispersion.[1][8]
-
¹H NMR Acquisition: Acquire the ¹H NMR spectrum. Typically, 16 to 64 scans are sufficient to achieve a good signal-to-noise ratio.[1]
-
¹³C NMR Acquisition: Acquire the ¹³C NMR spectrum. Due to the low natural abundance of the ¹³C isotope, a larger number of scans is generally required.[1] Techniques like DEPT can be used to differentiate between CH, CH₂, and CH₃ groups.[6]
-
2D NMR (Optional): If the structure is complex, acquire 2D spectra such as COSY, HMQC, and HMBC to establish connectivity and finalize assignments.
-
Data Analysis: Process the raw data (Fourier transform, phase correction, and baseline correction). Integrate the peaks in the ¹H spectrum to determine proton ratios and analyze coupling patterns to deduce connectivity.[1]
Chapter 2: Mass Spectrometry (MS)
Mass spectrometry is an essential analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides the molecular weight of the compound and, through fragmentation analysis, offers valuable structural information.
Expertise & Causality: Decoding Fragmentation Patterns
The choice of ionization technique is critical. Electrospray Ionization (ESI) is a soft ionization method ideal for polar and thermally labile molecules, typically yielding the protonated molecule [M+H]⁺.[7] This is invaluable for confirming the molecular weight with high accuracy, especially when using a high-resolution mass analyzer like Time-of-Flight (TOF) or Orbitrap.[7]
Electron Impact (EI) is a higher-energy technique that causes extensive fragmentation.[1] While the molecular ion (M⁺) may be weak or absent, the resulting fragmentation pattern serves as a molecular fingerprint.[10] The fragmentation of the 1,8-naphthyridine ring is influenced by its stability and the nature of its substituents. Common fragmentation pathways involve the loss of small, stable neutral molecules or radicals from the substituents. Analyzing these fragmentation patterns can help confirm the identity and location of functional groups.[11] For example, the mass spectrum for the parent 1,8-naphthyridine shows a prominent molecular ion peak at m/z 130, reflecting the stability of the aromatic system.[12]
Data Presentation: Predicted Mass Spectrometry Data
| Ion Type | Predicted m/z for 4-Methyl-1,8-naphthyridine-2,7-diol | Note |
| [M+H]⁺ | 177.0659 | The protonated molecule, commonly observed in positive-ion ESI.[7] |
| [M+Na]⁺ | 199.0478 | A sodium adduct, also common in ESI-MS.[7] |
| [M-H]⁻ | 175.0513 | The deprotonated molecule, observed in negative-ion ESI.[7] |
Experimental Protocol: Mass Spectrometry
-
Sample Preparation: Prepare a dilute solution of the 1,8-naphthyridine derivative (approx. 1 µg/mL) in a suitable volatile solvent like methanol or acetonitrile.[1] For ESI, adding a trace amount of formic acid (for positive ion mode) or ammonium hydroxide (for negative ion mode) can aid ionization.[7]
-
Instrumentation: Use a mass spectrometer with an appropriate ionization source (ESI is most common for drug-like molecules).[1] The instrument can be coupled with a separation technique like liquid chromatography (LC-MS) for analyzing complex mixtures.
-
Sample Introduction: Introduce the sample into the mass spectrometer via direct infusion or through an LC system.
-
Data Acquisition: Acquire the mass spectrum over a relevant m/z range, ensuring the expected molecular ion is included.
-
Data Analysis: Identify the peak corresponding to the molecular ion (e.g., [M+H]⁺) to confirm the molecular weight. If using a high-energy source or tandem MS (MS/MS), analyze the fragmentation pattern to corroborate the proposed structure.[1]
Chapter 3: UV-Visible and Fluorescence Spectroscopy
UV-Vis and fluorescence spectroscopy are fundamental techniques for studying the electronic and photophysical properties of 1,8-naphthyridine derivatives.[1] These properties are crucial for applications in sensing, imaging, and materials science.
Expertise & Causality: Structure-Property Relationships
1,8-Naphthyridine derivatives typically exhibit absorption maxima (λ_max) in the UV or near-visible region, arising from π→π* and n→π* electronic transitions within the aromatic system. The position and intensity of these bands are highly sensitive to the molecular structure and solvent polarity.[5]
The introduction of substituents that extend the π-conjugation or the formation of an additional pyrrole ring can cause a significant bathochromic (red) shift in the absorption maximum.[5] This is a direct consequence of lowering the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO).
Many 1,8-naphthyridine derivatives are fluorescent, often emitting in the blue-green region of the spectrum.[13] The fluorescence properties (emission wavelength, quantum yield) are also strongly dependent on the substitution pattern. Derivatives with intramolecular charge transfer (ICT) character can exhibit large Stokes shifts and sensitivity to solvent polarity, making them excellent candidates for environmental probes.[14] For instance, some derivatives show enhanced fluorescence upon binding to specific metal ions like Cd(II), a principle used in chemosensor design.[13]
Data Presentation: Photophysical Data
| Derivative | Solvent | λ_max (nm) | λ_em (nm) | Reference |
| bis(7-methyl-1,8-naphthyridine-2-ylamino)methane | CH₂Cl₂ | ~350 | 380-410 | [13] |
| 2-(2-acetylamino-pyridine-6-ethylene)-1,8-naphthyridine | CH₂Cl₂ | 350 | 410 | [1] |
| 2-(2-acetylamino-pyridinyl-6-ethylene)-4-methyl-7-hydroxyl-1,8-naphthyridine | CH₂Cl₂ | 365 | 450 | [1] |
Experimental Protocol: UV-Vis Absorption Spectroscopy
-
Sample Preparation: Prepare a stock solution (approx. 1 mM) of the derivative in a spectroscopic grade solvent (e.g., ethanol, acetonitrile).[1] From this stock, prepare a series of dilutions to obtain concentrations in the µM range.
-
Instrumentation: Use a dual-beam UV-Vis spectrophotometer.
-
Measurement: Record a baseline spectrum using a cuvette filled with the pure solvent. Then, record the absorption spectrum of the sample solutions over a relevant wavelength range (e.g., 200-800 nm).[7]
-
Data Analysis: Identify the wavelength of maximum absorbance (λ_max). According to the Beer-Lambert law, absorbance is proportional to concentration, which allows for quantification.
Experimental Protocol: Fluorescence Spectroscopy
-
Sample Preparation: Prepare a dilute solution of the derivative in a spectroscopic grade solvent. To avoid inner filter effects, the absorbance of the solution at the excitation wavelength should be kept below 0.1.[1]
-
Instrumentation: Use a spectrofluorometer equipped with excitation and emission monochromators.
-
Measurement: Set the excitation wavelength, typically at the λ_max determined from the UV-Vis spectrum. Record the emission spectrum over a wavelength range starting from just above the excitation wavelength.[1]
-
Data Analysis: Identify the wavelength of maximum emission (λ_em). The Stokes shift (the difference between λ_max and λ_em) can provide insights into the molecule's electronic properties. Quantum yield, a measure of fluorescence efficiency, can be determined relative to a known standard.
Visualization of Analytical Workflows
Diagrams are essential for visualizing complex processes and relationships. The following workflows, generated using DOT language, illustrate the logical flow of spectroscopic analysis.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. 1,8-naphthyridine derivatives: an updated review on recent advancements of their myriad biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. ias.ac.in [ias.ac.in]
- 6. revroum.lew.ro [revroum.lew.ro]
- 7. benchchem.com [benchchem.com]
- 8. rsc.org [rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. chemguide.co.uk [chemguide.co.uk]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. 1,8-Naphthyridine [webbook.nist.gov]
- 13. A flexible 1,8-naphthyridyl derivative and its Zn(II) complexes: synthesis, structures, spectroscopic properties and recognition of Cd(II) - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 14. Synthesis, characterization, photoinduced isomerization, and spectroscopic properties of vinyl-1,8-naphthyridine derivatives and their copper(I) complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
Tautomerism in 1,8-naphthyridine-2,4-diol
An In-Depth Technical Guide to the Tautomerism of 1,8-Naphthyridine-2,4-diol
Abstract
The 1,8-naphthyridine scaffold is a cornerstone in medicinal chemistry, valued for its diverse biological activities.[1][2] For derivatives such as this compound, the potential for prototropic tautomerism introduces a layer of structural complexity that is critical to understanding its physicochemical properties, receptor-binding interactions, and metabolic stability. Tautomers are structural isomers that readily interconvert, typically through the migration of a proton, and can exhibit significantly different biological and chemical profiles.[3][4] This guide provides a comprehensive technical framework for researchers, scientists, and drug development professionals to investigate and characterize the tautomeric equilibrium of this compound. We will explore the potential tautomeric forms, detail the theoretical and experimental methodologies required for their elucidation, and discuss the profound implications of tautomerism in the context of drug design.
The Principle of Tautomerism in Heterocyclic Systems
Tautomerism is a fundamental concept in organic chemistry where a molecule exists in a dynamic equilibrium between two or more readily interconvertible structural isomers.[5] This phenomenon is particularly prevalent in heterocyclic compounds containing functional groups that can act as both proton donors and acceptors.[6] The most common form is prototropic tautomerism, which involves the relocation of a hydrogen atom.[3]
For the this compound core, two primary types of tautomerism are possible:
-
Keto-Enol Tautomerism: This involves the interconversion between a hydroxyl group (enol form) and a carbonyl group (keto form). Generally, the keto form is thermodynamically more stable, but factors like aromaticity, conjugation, and intramolecular hydrogen bonding can favor the enol form.[7][8]
-
Amide-Imidic Acid (Lactam-Lactim) Tautomerism: This is analogous to keto-enol tautomerism but occurs in amide systems, where the equilibrium lies between the N-H and C=O (lactam) form and the N=C and O-H (lactim) form.
Understanding the predominant tautomeric form is not merely an academic exercise; it dictates the molecule's hydrogen bonding capacity, lipophilicity, and overall shape, which are critical determinants of its pharmacological activity.[4]
Potential Tautomers of this compound
The structure of this compound allows for a complex equilibrium between several potential tautomers. The primary forms to consider are the di-hydroxy (diol), mono-keto, and di-keto species. The migration of protons between the oxygen and nitrogen atoms of the heterocyclic system gives rise to these distinct chemical entities.
Figure 1: Potential prototropic tautomeric equilibria for this compound.
The relative stability and population of these tautomers are not fixed. They are highly dependent on the molecule's environment, including its physical state (solid vs. solution), the polarity of the solvent, and the pH of the medium.[9][10]
A Validated Workflow for Tautomer Elucidation
A multi-pronged approach combining computational chemistry with robust experimental techniques is essential for unambiguously determining the tautomeric landscape of this compound. This workflow ensures that theoretical predictions are validated by empirical evidence.
Figure 2: A comprehensive workflow for investigating tautomerism.
Technical Deep Dive: Methodologies and Protocols
Computational Chemistry: Predicting Tautomer Stability
Expertise & Rationale: Before embarking on experimental work, quantum chemical calculations, particularly Density Functional Theory (DFT), provide invaluable predictions of the relative energies and stabilities of the different tautomers.[11][12] This allows for a hypothesis-driven approach to experimental design. The choice of functional (e.g., B3LYP) and basis set (e.g., 6-311G(d,p)) is critical for obtaining accurate results.[13] Moreover, incorporating a solvent model (e.g., Polarizable Continuum Model - PCM) is essential to simulate solution-phase behavior, as the solvent can dramatically influence tautomeric preferences.[10]
Protocol: DFT Calculation of Tautomer Energies
-
Structure Generation: Build the 3D structures of all potential tautomers (diol, keto-enol A, keto-enol B, dione) using molecular modeling software.
-
Geometry Optimization: Perform a full geometry optimization for each tautomer in the gas phase using a DFT method (e.g., B3LYP/6-311G(d,p)). This step finds the lowest energy conformation for each isomer.
-
Frequency Calculation: Conduct a frequency calculation on each optimized structure to confirm it is a true energy minimum (i.e., no imaginary frequencies) and to obtain thermodynamic data (enthalpy, Gibbs free energy).
-
Solvation Modeling: Re-optimize the geometries and perform frequency calculations for each tautomer using a PCM to model the desired solvent (e.g., DMSO, water).
-
Energy Comparison: Compare the calculated Gibbs free energies of all tautomers in both the gas phase and the chosen solvent. The tautomer with the lowest Gibbs free energy is predicted to be the most stable and therefore the most abundant at equilibrium.
X-Ray Crystallography: Definitive Solid-State Structure
Expertise & Rationale: X-ray crystallography provides unambiguous proof of the molecular structure in the solid state.[14] By analyzing the diffraction pattern of X-rays passing through a single crystal, one can determine the precise positions of atoms and thus identify which tautomer is present in the crystal lattice.[15] This technique is the gold standard for solid-state characterization. The primary challenge, and a rate-limiting step, is often the growth of a high-quality single crystal suitable for diffraction.[16][17]
Protocol: Single-Crystal X-Ray Diffraction
-
Crystal Growth:
-
Dissolve the purified this compound in a minimal amount of a suitable solvent or solvent mixture (e.g., DMF, ethanol, acetonitrile).
-
Employ slow evaporation, vapor diffusion, or slow cooling techniques to promote the formation of single crystals. The goal is to allow the system to relax slowly from a supersaturated state.[16]
-
Crystals should ideally be at least 0.1 mm in their longest dimension.[15]
-
-
Data Collection:
-
Mount a suitable crystal on a goniometer head of a diffractometer.
-
Expose the crystal to a monochromatic X-ray beam and collect the diffraction data as the crystal is rotated.
-
-
Structure Solution and Refinement:
-
Process the diffraction data to determine the unit cell dimensions and space group.
-
Solve the phase problem to generate an initial electron density map.[15]
-
Build a molecular model into the electron density map and refine it against the experimental data to obtain the final structure, including the positions of hydrogen atoms on oxygen and nitrogen, which definitively identifies the tautomer.
-
Spectroscopic Analysis: Probing Tautomerism in Solution
While X-ray crystallography is powerful, the structure in solution—where most biological processes occur—can be different. A suite of spectroscopic techniques is required to probe the tautomeric equilibrium in various solvents.[18][19]
Nuclear Magnetic Resonance (NMR) Spectroscopy
Expertise & Rationale: NMR is arguably the most powerful tool for studying tautomerism in solution.[20]
-
¹H NMR: Can distinguish between tautomers by identifying the chemical shifts and integration of labile protons (O-H vs. N-H). The absence or presence of certain peaks, and their exchange with D₂O, provides direct evidence. Aromatic proton shifts will also differ significantly between tautomers due to changes in ring electronics.
-
¹³C NMR: The chemical shift of the carbons at positions 2 and 4 provides a clear distinction. A C-O bond in an enol form will have a different chemical shift (e.g., ~160-170 ppm) compared to a C=O bond in a keto form (e.g., ~180-200 ppm).
-
¹⁵N NMR: If isotopic labeling is feasible, ¹⁵N NMR can directly probe the hybridization and chemical environment of the nitrogen atoms, distinguishing between pyridine-like and amide-like nitrogens.
Protocol: NMR Analysis
-
Sample Preparation: Dissolve 5-10 mg of the compound in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃, Methanol-d₄). The choice of solvent is a key experimental variable to probe its effect on the equilibrium.[18] DMSO-d₆ is often an excellent choice as it can slow down proton exchange, allowing for the observation of distinct O-H and N-H peaks.
-
¹H NMR Acquisition: Acquire a standard ¹H spectrum. Note the chemical shifts and integrals of all peaks, paying close attention to broad peaks in the downfield region (>8 ppm) characteristic of N-H and O-H protons.
-
D₂O Exchange: Add a drop of D₂O to the NMR tube, shake, and re-acquire the ¹H spectrum. Protons attached to heteroatoms (O-H, N-H) will exchange with deuterium and their corresponding peaks will disappear, confirming their identity.
-
¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. This may require a longer acquisition time. Focus on the chemical shifts in the 160-200 ppm region to identify carbonyl vs. enol carbons.
UV-Visible (UV-Vis) Spectroscopy
Expertise & Rationale: UV-Vis spectroscopy measures electronic transitions and is sensitive to the extent of conjugation in a molecule.[21] The different tautomers of this compound will have distinct conjugated systems, leading to different absorption maxima (λmax). The fully aromatic di-hydroxy form is expected to have a different λmax compared to the less conjugated keto forms. By varying solvent polarity, one can observe shifts in λmax, which reflect shifts in the tautomeric equilibrium.[9][22]
Protocol: UV-Vis Analysis
-
Stock Solution: Prepare a ~1 mM stock solution of the compound in a spectroscopic grade solvent (e.g., ethanol, acetonitrile).[18]
-
Working Solutions: Prepare a series of dilutions (e.g., 1-50 µM) in the desired solvent. The absorbance should ideally be kept below 1.0 to ensure linearity with the Beer-Lambert law.
-
Spectral Acquisition: Record the absorption spectrum over a range of 200-500 nm using a dual-beam spectrophotometer, using the pure solvent as a baseline.
-
Solvent Study: Repeat the measurement in a range of solvents with varying polarity (e.g., hexane, dichloromethane, acetonitrile, ethanol, water) to observe solvatochromic shifts and infer the effect of the environment on the equilibrium.[23]
Data Synthesis and Interpretation
The ultimate goal is to build a cohesive picture from all data sources.
| Technique | Observation | Interpretation |
| DFT | Lowest calculated Gibbs free energy for the di-keto form in polar solvents. | The di-keto tautomer is predicted to be the most stable form in solution. |
| X-Ray | Crystal structure shows N-H and C=O bonds, with H atoms on N1 and N8. | The molecule exists as the 1,8-naphthyridine-2,4(1H,8H)-dione tautomer in the solid state. |
| ¹H NMR | Two distinct broad peaks observed at ~11 ppm and ~12 ppm that disappear upon D₂O addition. Integration is 1H each. | Consistent with two N-H protons, supporting the di-keto form. |
| ¹³C NMR | Two signals observed at ~185 ppm and ~190 ppm. | Consistent with two distinct carbonyl (C=O) carbons, strongly supporting the di-keto form. |
| UV-Vis | λmax shifts to a shorter wavelength (blue shift) as solvent polarity increases. | Indicates that the more polar ground state (likely the di-keto form) is stabilized by polar solvents, further supporting its predominance. |
References
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- 2. 1,8-naphthyridine derivatives: an updated review on recent advancements of their myriad biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Tautomer - Wikipedia [en.wikipedia.org]
- 4. What impact does tautomerism have on drug discovery and development? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 6. chimia.ch [chimia.ch]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. organicchemistrytutor.com [organicchemistrytutor.com]
- 9. Solvent Influence on Absorption Spectra and Tautomeric Equilibria of Symmetric Azomethine‐Functionalized Derivatives: Structural Elucidation and Computational Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Experimental spectroscopic (FTIR, FT-Raman, FT-NMR, UV-Visible) and DFT studies of 1-ethyl-1,4-dihydro-7-methyl-4oxo-1,8 napthyridine-3-carboxylic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. X-ray crystallography - Wikipedia [en.wikipedia.org]
- 15. x Ray crystallography - PMC [pmc.ncbi.nlm.nih.gov]
- 16. X-Ray Crystallography of Chemical Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. benchchem.com [benchchem.com]
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- 21. Spectroscopic properties (FT-IR, NMR and UV) and DFT studies of amodiaquine - PMC [pmc.ncbi.nlm.nih.gov]
- 22. d-nb.info [d-nb.info]
- 23. Solvent Influence on Absorption Spectra and Tautomeric Equilibria of Symmetric Azomethine-Functionalized Derivatives: Structural Elucidation and Computational Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
Crystal structure of substituted 1,8-naphthyridines
An In-Depth Technical Guide to the Crystal Structure of Substituted 1,8-Naphthyridines
Authored by: Gemini, Senior Application Scientist
Introduction: The Architectural Significance of 1,8-Naphthyridines in Drug Discovery
The 1,8-naphthyridine core is a nitrogen-containing heterocyclic system that has firmly established itself as a "privileged scaffold" in the landscape of medicinal chemistry.[1][2][3] This designation is not arbitrary; it is earned through the remarkable versatility of its synthesis and the extensive range of biological activities exhibited by its derivatives.[4][5][6] Compounds built upon this scaffold have demonstrated significant therapeutic potential as anticancer, antimicrobial, antiviral, and anti-inflammatory agents.[1][2][5]
The journey of this scaffold into clinical significance began with the discovery of nalidixic acid in 1962, a foundational antibiotic.[3] Since then, countless derivatives have been synthesized and evaluated, leading to drugs like enoxacin and vosaroxin.[2][5] The efficacy of these molecules is inextricably linked to their three-dimensional structure. Understanding the precise arrangement of atoms in the crystal lattice is paramount for elucidating structure-activity relationships (SAR), optimizing drug-target interactions, and predicting crucial physicochemical properties like solubility and bioavailability.[7][8]
This technical guide provides researchers, scientists, and drug development professionals with a comprehensive exploration of the crystal structure of substituted 1,8-naphthyridines. We will delve into the synthetic methodologies that give rise to these compounds, provide a detailed protocol for their structural elucidation via single-crystal X-ray diffraction, analyze the nuanced effects of substituents on molecular geometry and intermolecular packing, and connect these structural insights back to their ultimate biological function.
Part 1: Synthesis of Substituted 1,8-Naphthyridine Scaffolds
The accessibility of the 1,8-naphthyridine core is a key driver of its widespread investigation. Among the various synthetic strategies, the Friedländer annulation is considered one of the most direct and efficient methods, often providing high yields.[9][10][11] This reaction typically involves the condensation of a 2-aminonicotinaldehyde or a related derivative with a compound containing an α-methylene ketone. Other classical methods such as the Skraup, Combes, and Pfitzinger reactions have also been historically employed for the synthesis of this scaffold.[9]
Recent advancements have focused on developing more environmentally benign synthetic routes. Greener methods utilizing water as a solvent and mild catalysts have been successfully developed, making the synthesis more sustainable without compromising yield.[10][11]
Caption: Generalized workflow for the synthesis of 1,8-naphthyridines.
Experimental Protocol: A Greener Friedländer Synthesis of 2-Methyl-1,8-naphthyridine[11]
This protocol describes a high-yield, environmentally conscious synthesis using water as the solvent.
-
Reagent Preparation: In a reaction vessel, create a mixture of 2-aminonicotinaldehyde (1.00 mmol) and lithium hydroxide monohydrate (LiOH·H₂O, 0.10 mmol) in 1 mL of deionized water.
-
Reaction Initiation: To the stirred mixture, add acetone (1.05 mmol).
-
Reaction Monitoring: Allow the reaction to stir at ambient temperature for approximately 2 hours. The progress can be monitored by thin-layer chromatography (TLC).
-
Workup: Upon completion, dilute the reaction mixture with a saturated aqueous solution of sodium carbonate (Na₂CO₃, 10 mL).
-
Extraction: Extract the aqueous layer with ethyl acetate (EtOAc, 3 x 10 mL).
-
Drying and Concentration: Combine the organic phases, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure to yield the final product.
Causality and Trustworthiness: The use of water as a solvent significantly reduces the environmental impact compared to traditional organic solvents. LiOH·H₂O acts as a mild and effective base to catalyze the condensation. The simple extraction and concentration steps constitute a self-validating system, where the purity of the resulting solid can be readily assessed by standard techniques like NMR and melting point analysis before proceeding to crystallization.
Part 2: Elucidation by Single-Crystal X-ray Diffraction (SCXRD)
The definitive method for determining the three-dimensional structure of a crystalline solid is Single-Crystal X-ray Diffraction (SCXRD). This powerful technique relies on the principle that a crystal lattice will diffract an incident beam of X-rays in a unique pattern. By analyzing the positions and intensities of these diffracted spots, one can work backward to deduce the arrangement of atoms—the crystal structure—that created the pattern. For substituted 1,8-naphthyridines, obtaining a high-quality crystal is the critical first step to unlocking insights into its structure-property relationships.
Caption: The experimental workflow from purified compound to final crystal structure.
Experimental Protocol: Single-Crystal X-ray Diffraction Analysis[3]
This protocol outlines the standard steps for determining the crystal structure of a synthesized 1,8-naphthyridine derivative.
-
Crystal Selection and Mounting: A suitable single crystal, free of visible defects, is selected under a microscope. It is mounted on a goniometer head, often using a cryoloop and cryoprotectant oil, and placed on the diffractometer.
-
Data Collection: The crystal is cooled to a low temperature (e.g., 100-293 K) to minimize thermal vibrations. It is then irradiated with monochromatic X-rays (e.g., Mo Kα, λ = 0.71073 Å).[3] The diffractometer rotates the crystal through a series of angles, and a detector records the resulting diffraction pattern.
-
Data Reduction: The raw diffraction data are processed to correct for experimental factors (e.g., Lorentz and polarization effects) and to integrate the intensities of each reflection.
-
Structure Solution: The "phase problem" is solved using direct methods or Patterson methods to generate an initial electron density map, which reveals the positions of the heavier atoms.
-
Structure Refinement: A model of the structure is built and refined against the experimental data using least-squares methods. This iterative process adjusts atomic positions, and thermal parameters to minimize the difference between the observed and calculated structure factors. The quality of the final model is assessed by parameters like the R-factor.
-
Data Validation and Deposition: The final structure is validated using software like PLATON and is typically deposited in a crystallographic database such as the Cambridge Structural Database (CSD).
Causality and Trustworthiness: Each step in this workflow is a self-validating system. The quality of the crystal is assessed visually. The data collection strategy is optimized to ensure completeness and high resolution. The structure solution and refinement process includes internal consistency checks and statistical figures-of-merit (like R-factors) that provide a quantitative measure of the model's accuracy and reliability. This rigorous process ensures the final structure is a trustworthy representation of the molecule's solid-state conformation.
Part 3: Architectural Insights from Crystallographic Data
The solved crystal structure provides a wealth of information regarding both the geometry of the individual molecule (intramolecular) and the way molecules arrange themselves in the solid state (intermolecular).
Intramolecular Geometry: The Impact of Substitution
The core 1,8-naphthyridine ring system is generally planar. However, the attachment of different substituent groups can introduce subtle deviations from planarity and significantly alter bond lengths and angles. Analyzing these changes is crucial for understanding the electronic and steric effects of a given substitution pattern. For example, bulky substituents can cause steric strain, leading to distortions in the ring system that may affect how the molecule binds to a biological target.
Table 1: Representative Crystallographic Data for a 1,8-Naphthyridine Derivative (Note: This table is a representative example based on typical data found in crystallographic reports. Specific values are derived from the structure of N-(7-Methyl-1,8-naphthyridin-2-yl)acetamide).[3]
| Parameter | Value | Significance |
| Crystal System | Monoclinic | Describes the basic symmetry of the unit cell. |
| Space Group | P2₁/c | Defines the specific symmetry operations within the unit cell. |
| a (Å) | 8.231(2) | Unit cell dimension. |
| b (Å) | 15.456(4) | Unit cell dimension. |
| c (Å) | 9.876(3) | Unit cell dimension. |
| β (deg) | 110.21(1) | Unit cell angle. |
| Volume (ų) | 1178.5(5) | Volume of the unit cell. |
| Z | 4 | Number of molecules in the unit cell. |
| Final R₁ [I>2σ(I)] | 0.045 | A measure of the agreement between the model and the data. |
Intermolecular Interactions and Supramolecular Assembly
The packing of molecules in a crystal is governed by a delicate balance of non-covalent intermolecular interactions.[8][12] These forces, while individually weak, collectively dictate the final crystal architecture and influence physical properties like melting point and solubility. For substituted 1,8-naphthyridines, common interactions include:
-
Hydrogen Bonding: The presence of hydrogen bond donors (like -NH₂ or -OH) and acceptors (the naphthyridine nitrogen atoms) often leads to robust hydrogen-bonding networks that define the primary crystal packing.
-
π-π Stacking: The aromatic nature of the naphthyridine core facilitates face-to-face or offset stacking interactions between adjacent rings. The nature and position of substituents can tune the strength and geometry of these interactions.
-
Halogen Bonding: If halogen substituents are present, they can act as electrophilic regions, forming directional interactions with Lewis bases (like the nitrogen atoms).[12]
The interplay of these interactions results in the formation of distinct supramolecular motifs, such as one-dimensional chains, two-dimensional sheets, or complex three-dimensional networks.[13]
Caption: Hierarchy of intermolecular forces dictating crystal packing.
Part 4: Bridging Structure to Function in Drug Development
A detailed understanding of the crystal structure is not merely an academic exercise; it is a cornerstone of modern, rational drug design.[8] The three-dimensional information gleaned from SCXRD directly informs several critical aspects of the drug development pipeline.
-
Structure-Activity Relationships (SAR): By comparing the crystal structures of a series of analogs with their corresponding biological activities, researchers can identify key structural features responsible for potency. For instance, the specific orientation of a substituent that forms a crucial hydrogen bond with a target enzyme can be visualized and optimized.[14]
-
Target-Based Drug Design: The atomic coordinates from a crystal structure provide the necessary input for computational studies like molecular docking.[7][15] These simulations can predict how a 1,8-naphthyridine derivative will bind to its biological target, such as topoisomerase II, an enzyme often implicated in cancer.[2][7][14] This allows for the in silico design of new compounds with enhanced binding affinity and selectivity before committing to costly synthesis.
-
Polymorph Screening: A single compound can sometimes crystallize in multiple different forms, known as polymorphs, each with its own unique packing and physical properties.[16] Identifying and characterizing different polymorphs is critical in pharmaceutical development, as it can have profound implications for the drug's stability, dissolution rate, and ultimate bioavailability.
References
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- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. tandfonline.com [tandfonline.com]
- 5. 1,8-naphthyridine derivatives: an updated review on recent advancements of their myriad biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Novel substituted 1,8-naphthyridines: Design, synthesis, radiolabeling, and evaluation of apoptosis and topoisomerase II inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Research: Intermolecular Interactions - Sherrill Group [vergil.chemistry.gatech.edu]
- 9. Synthesis of 1,8-Naphthyridines by the Ionic Liquid-Catalyzed Friedlander Reaction and Application in Corrosion Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A mild synthesis of substituted 1,8-naphthyridines - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 11. A mild synthesis of substituted 1,8-naphthyridines - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 12. Intermolecular interactions in molecular crystals: what’s in a name? - Faraday Discussions (RSC Publishing) [pubs.rsc.org]
- 13. mdpi.com [mdpi.com]
- 14. mdpi.com [mdpi.com]
- 15. Novel substituted 1,8-naphthyridines: Design, synthesis, radiolabeling, and evaluation of apoptosis and topoisomerase II inhibition. - National Genomics Data Center (CNCB-NGDC) [ngdc.cncb.ac.cn]
- 16. par.nsf.gov [par.nsf.gov]
A Technical Guide to the Fluorescent Properties of 1,8-Naphthyridine Compounds
Abstract
The 1,8-naphthyridine scaffold, a nitrogen-containing heterocyclic system, has emerged as a privileged structure in medicinal chemistry and materials science.[1][2] Initially recognized for its therapeutic applications, such as the antibacterial agent nalidixic acid, the unique photophysical properties of this core have unlocked a new frontier of applications.[1][3] This guide provides an in-depth exploration of the fluorescent properties of 1,8-naphthyridine derivatives. We will dissect the fundamental principles governing their fluorescence, explore the intricate relationship between chemical structure and photophysical behavior, and detail their applications as chemosensors, bioimaging agents, and molecular probes. This document is intended for researchers, scientists, and drug development professionals, offering both foundational knowledge and field-proven experimental insights to harness the full potential of these versatile fluorophores.
The Foundation: Understanding 1,8-Naphthyridine Fluorescence
The intrinsic fluorescence of the 1,8-naphthyridine ring arises from its rigid, planar, and aromatic structure, which provides a stable π-conjugated system. This core structure serves as a versatile platform where the introduction of various substituents can dramatically tune its electronic and, consequently, its photophysical properties.[3]
The Core Fluorophore and Structure-Property Relationships
The fluorescence characteristics of 1,8-naphthyridine derivatives—such as excitation and emission wavelengths, quantum yield (ΦF), and Stokes shift—are not static. They are profoundly influenced by the nature and position of substituents on the aromatic ring. This tunability is the cornerstone of their utility.
-
Electron-Donating Groups (EDGs): Groups like amino (-NH₂) or alkoxy (-OR) increase the electron density of the π-system. This typically leads to a red-shift (bathochromic shift) in both absorption and emission spectra, pushing the fluorescence towards longer wavelengths (e.g., from blue to green or yellow).[4] This is due to the stabilization of the excited state through an intramolecular charge transfer (ICT) mechanism.
-
Electron-Withdrawing Groups (EWGs): Conversely, groups like nitro (-NO₂) or cyano (-CN) decrease the electron density. Their effect can be more complex, but they are often used to modulate the electronic properties in push-pull systems, which can lead to large Stokes shifts and high sensitivity to the local environment.
The strategic placement of these groups allows for the rational design of probes with specific spectral properties tailored for multiplexing or avoiding biological autofluorescence.
Caption: Effect of substituents on 1,8-naphthyridine fluorescence.
Environmental Sensitivity: A Double-Edged Sword
The fluorescence of many 1,8-naphthyridine derivatives is highly sensitive to their local environment, a property known as solvatochromism.[3] This sensitivity is a powerful tool but also a critical experimental variable that must be controlled.
-
Solvent Polarity: In polar solvents, the emission of derivatives with significant ICT character is often red-shifted.[4] This is because polar solvent molecules can stabilize the more polar excited state, lowering its energy level and thus the energy of the emitted photon.
-
pH: The nitrogen atoms in the naphthyridine ring can be protonated in acidic conditions. This alters the electronic structure and can either enhance or quench fluorescence, making some derivatives useful as pH sensors.
-
Temperature and Viscosity: Higher temperatures generally decrease fluorescence intensity by promoting non-radiative decay pathways.[5] Conversely, increased viscosity can restrict molecular vibrations and rotations, reducing non-radiative decay and enhancing fluorescence.[6]
Applications in Scientific Research and Drug Development
The tunable and environmentally sensitive fluorescence of 1,8-naphthyridines makes them exceptional tools for a variety of applications.
Chemosensors for Ion Detection
A primary application is in the development of chemosensors for detecting biologically and environmentally important ions.[3] The 1,8-naphthyridine core acts as both a fluorophore and a chelating agent, where the two nitrogen atoms form a "pincer" that can bind to metal ions.
-
"Turn-On" Zinc (Zn²⁺) Sensing: Many 1,8-naphthyridine probes are designed to be weakly fluorescent on their own. Upon binding to Zn²⁺, their conformation becomes more rigid, which suppresses non-radiative decay pathways. This phenomenon, known as Chelation-Enhanced Fluorescence (CHEF), results in a dramatic increase in fluorescence intensity, providing a "turn-on" signal.[7][8] This high selectivity and sensitivity make them suitable for imaging Zn²⁺ in living cells.[7][8]
-
"Turn-Off" Copper (Cu²⁺) and Cyanide (CN⁻) Sensing: Conversely, binding to paramagnetic metal ions like Cu²⁺ often leads to fluorescence quenching through energy or electron transfer mechanisms.[9][10] This "turn-off" response can also be exploited in a displacement assay. For instance, a non-fluorescent naphthyridine-Cu²⁺ complex can be treated with cyanide, which has a higher affinity for copper. The cyanide displaces the naphthyridine, restoring its fluorescence and enabling selective cyanide detection.[9]
Caption: Workflow for a "Turn-On" fluorescent sensor.
Probes for Bioimaging and Receptor Labeling
The 1,8-naphthyridine scaffold can be incorporated into larger molecules to act as a fluorescent reporter. By attaching it to a ligand with high affinity for a specific biological target, such as a receptor or enzyme, these fluorescent conjugates allow for visualization and tracking. A notable example is the development of selective fluorescent ligands for the cannabinoid type 2 (CB₂) receptor, which are valuable tools for studying its distribution and function.[11]
Nucleic Acid Interactions
Certain 1,8-naphthyridine derivatives have been designed to interact with DNA. For example, 2-amino-7-methyl-1,8-naphthyridine (AMND) can act as a pseudo-base pair, targeting cytosine. Its fluorescence is quenched upon binding within a DNA duplex, a mechanism that can be exploited to detect single-base mutations in gene sequences.[12]
Experimental Methodologies: A Practical Guide
Scientific integrity requires robust and reproducible methods. The following protocols are designed as self-validating systems for characterizing 1,8-naphthyridine compounds.
Protocol: Characterizing Photophysical Properties
This protocol outlines the standard procedure for measuring the fluorescence properties of a newly synthesized 1,8-naphthyridine derivative.
Objective: To determine the excitation maximum (λex), emission maximum (λem), and relative fluorescence intensity.
Materials:
-
Fluorometer with excitation and emission monochromators.
-
Quartz cuvettes (1 cm path length).
-
High-purity solvents (e.g., spectroscopic grade DMSO, ethanol, acetonitrile).[13]
-
Stock solution of the 1,8-naphthyridine compound (~1 mM).
Procedure:
-
Instrument Warm-up: Turn on the fluorometer's excitation source (e.g., Xenon lamp) and allow it to stabilize for at least 30 minutes.[13]
-
Causality: A stable lamp output is crucial for consistent and reproducible intensity measurements.
-
-
Sample Preparation: Prepare a dilute solution (e.g., 1-10 µM) of the compound in the desired solvent.
-
Causality: High concentrations can lead to the "inner filter effect," where the sample absorbs too much of the excitation or emission light, causing a non-linear and artificially low fluorescence reading.[13]
-
-
Excitation Scan:
-
Set the emission monochromator to an estimated emission wavelength (e.g., 450 nm).
-
Scan a range of excitation wavelengths (e.g., 300-420 nm) to find the wavelength that produces the maximum emission intensity. This is the λex.
-
-
Emission Scan:
-
Set the excitation monochromator to the determined λex.
-
Scan the emission monochromator over a range of wavelengths (e.g., 400-600 nm) to record the fluorescence spectrum. The peak of this spectrum is the λem.
-
-
Data Analysis: Record the λex and λem. The Stokes shift is calculated as the difference between these two maxima (often expressed in nanometers or wavenumbers).
Troubleshooting:
-
No Signal: Check sample concentration. If too low, prepare a more concentrated sample. Verify instrument settings like detector gain.[13]
-
Signal Saturation: Reduce the detector gain or dilute the sample.
-
Photobleaching: Minimize the sample's exposure time to the excitation light by using appropriate shutter settings.[13]
Caption: Experimental workflow for fluorescence characterization.
Understanding Fluorescence Quenching: The Stern-Volmer Analysis
Fluorescence quenching is the decrease in fluorescence intensity due to various molecular interactions.[14] Analyzing this phenomenon provides deep insight into the interaction between a fluorophore and a quencher (e.g., a metal ion).
There are two primary quenching mechanisms:
-
Dynamic (Collisional) Quenching: The quencher collides with the fluorophore in its excited state, leading to non-radiative deactivation. This process is diffusion-controlled and depends on temperature and viscosity.[15]
-
Static Quenching: The quencher forms a non-fluorescent ground-state complex with the fluorophore. This reduces the population of fluorophores available for excitation.[15]
The Stern-Volmer equation is used to analyze quenching data:
F₀ / F = 1 + Kₛᵥ[Q]
Where:
-
F₀ is the fluorescence intensity without the quencher.
-
F is the fluorescence intensity with the quencher.
-
[Q] is the concentration of the quencher.
-
Kₛᵥ is the Stern-Volmer quenching constant, which indicates the efficiency of quenching.
By plotting F₀ / F against [Q], a linear relationship suggests that a single type of quenching mechanism is occurring.[15] This analysis is fundamental for quantifying the binding affinity and sensitivity of 1,8-naphthyridine-based sensors.
Quantitative Data Summary
To facilitate comparison, the photophysical properties of representative 1,8-naphthyridine derivatives are summarized below. Note that values are highly dependent on the specific solvent and experimental conditions.
| Compound Type | Application | Excitation (λex, nm) | Emission (λem, nm) | Key Observation | Reference |
| N-Boc-L-proline modified 1,8-naphthyridine | Zn²⁺ Sensing | ~350-370 | ~450-480 | Significant fluorescence enhancement with Zn²⁺ (CHEF) | [7] |
| 1-(7-acetamino-1,8-naphthyridyl)-...ethene | Zn²⁺/Cu²⁺ Sensing | Not specified | Not specified | Zn²⁺ selective dual-emission, Cu²⁺ selective ON-OFF | [10] |
| 2-amino-7-methyl-1,8-naphthyridine (AMND) | DNA Interaction | Not specified | Not specified | Fluorescence quenching upon binding to DNA | [12] |
| 1,8-Naphthyridin-2(1H)-one-3-carboxamide derivatives | CB₂ Receptor Ligand | Not specified | Not specified | Developed as high-affinity fluorescent inverse agonist | [11] |
Conclusion and Future Perspectives
The 1,8-naphthyridine scaffold is far more than a building block for therapeutics; it is a powerful and highly adaptable fluorophore. Its synthetic accessibility and the profound impact of substitution on its photophysical properties have established it as a cornerstone in the development of advanced fluorescent probes. The ability to rationally design derivatives that respond to specific ions or biological targets with high sensitivity and selectivity continues to drive innovation.
Future research will likely focus on developing probes with longer emission wavelengths (in the near-infrared range) to minimize tissue autofluorescence for deeper in vivo imaging. Furthermore, the integration of 1,8-naphthyridines into multifunctional theranostic agents—which combine diagnostic imaging with therapeutic action—represents a promising frontier for personalized medicine. The insights and methodologies presented in this guide provide a solid foundation for researchers to contribute to this exciting and impactful field.
References
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- 5. Factors affecting fluorescence intensity(pharmaceutical analysis) | PPTX [slideshare.net]
- 6. FACTORS AFFECTING FLUORESCENCE INTENSITY.pptx [slideshare.net]
- 7. Fluorescent ZnII Chemosensor Mediated by a 1,8‐Naphthyridine Derivative and It′s Photophysical Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 1,8-Naphthyridine-based molecular clips for off–on fluorescence sensing of Zn2+ in living cells - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 9. Synthesis of 1,8-naphthyridines and their application in the development of anionic fluorogenic chemosensors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. A 1,8-naphthyridine-based fluorescent chemodosimeter for the rapid detection of Zn2+ and Cu2+ - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Development of selective, fluorescent cannabinoid type 2 receptor ligands based on a 1,8-naphthyridin-2-(1 H )-one-3-carboxamide scaffold - MedChemComm (RSC Publishing) DOI:10.1039/C8MD00448J [pubs.rsc.org]
- 12. Fluorescence Quenching Dynamics of 2-Amino-7-methyl-1,8-naphthyridine in Abasic-Site-Containing DNA Duplexes for Nucleobase Recognition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. chem.uzh.ch [chem.uzh.ch]
- 15. fiveable.me [fiveable.me]
The Privileged Scaffold: A Technical Guide to the 1,8-Naphthyridine Core in Chemical Biology and Drug Discovery
Abstract
The 1,8-naphthyridine nucleus represents a quintessential "privileged scaffold" in medicinal chemistry, forming the structural bedrock of numerous synthetic compounds with a broad spectrum of pharmacological activities.[1] This technical guide provides an in-depth exploration of the 1,8-naphthyridine core for researchers, scientists, and drug development professionals. It navigates the striking dichotomy between the core's profound success in synthetic drug development and its conspicuous absence in the vast repository of natural products. While nature has prolifically utilized other naphthyridine isomers, the 1,8-congener remains almost exclusively a product of laboratory synthesis. This guide will dissect this intriguing observation, presenting a comprehensive overview of the synthetic methodologies to access this vital scaffold, its detailed spectroscopic characterization, and a survey of the diverse biological activities exhibited by its derivatives. Particular emphasis is placed on the causality behind experimental choices and the self-validating nature of the described protocols, ensuring a rigorous and practical resource for the discerning scientist.
Introduction: The 1,8-Naphthyridine Core - A Synthetic Marvel
The naphthyridine framework, a family of diazanaphthalenes, consists of two fused pyridine rings.[2][3] Six distinct isomers exist, defined by the relative positions of the two nitrogen atoms.[2] Among these, the 1,8-naphthyridine isomer has garnered significant attention from the medicinal chemistry community.[4] This interest is largely due to the remarkable success of synthetic 1,8-naphthyridine derivatives as therapeutic agents, most notably the quinolone-like antibacterial agents.[2][5] The prototypical example, nalidixic acid, discovered by George Lesher in 1962, was the first of a new class of chemotherapeutic agents and underscored the therapeutic potential of this heterocyclic system.[2][5] Since then, a plethora of synthetic 1,8-naphthyridine derivatives have been developed, exhibiting a wide array of biological activities, including anticancer, antiviral, anti-inflammatory, and neuroprotective properties.[4]
The Curious Case of the Missing Natural Product: A Survey of Naphthyridine Isomers in Nature
A comprehensive survey of the literature reveals a striking anomaly: while the 1,8-naphthyridine scaffold is a cornerstone of synthetic medicinal chemistry, its presence in naturally occurring compounds is virtually nonexistent.[2][6] Nature, in its vast biosynthetic wisdom, has favored other naphthyridine isomers. This section provides a comparative overview of these naturally occurring isomers, highlighting the structural diversity that nature has achieved, in stark contrast to the apparent exclusion of the 1,8-isomer.
1,5-Naphthyridine Alkaloids: The Canthinones
The canthinone-type alkaloids, which feature a 1,5-naphthyridine core, are predominantly isolated from plants of the Rutaceae and Simaroubaceae families, and have also been found in fungi.[2][3] A prominent example is canthin-6-one.
-
Natural Source: Picrasma quassioides[2]
-
Biological Activity: Canthin-6-one and its derivatives have demonstrated anti-inflammatory, immunomodulatory, antibacterial, and antifungal activities. For instance, certain derivatives have shown strong inhibitory effects on the production of pro-inflammatory mediators like nitric oxide (NO), IL-6, and TNF-α in lipopolysaccharide (LPS)-induced RAW 264.7 cells, with IC₅₀ values ranging from 20.51–66.96 μM.[2] They have also exhibited significant activity against Staphylococcus aureus and Escherichia coli with MIC values as low as 0.49 and 3.91 µg/mL, respectively.[2]
1,6-Naphthyridine Alkaloids: The Aaptamines
Marine sponges of the genus Aaptos are a rich source of 1,6-naphthyridine alkaloids, with aaptamine and its derivatives being well-studied examples.[5]
-
Natural Source: Marine sponge Aaptos suberitoides[5]
-
Biological Activity: Aaptamines exhibit a range of bioactivities, including anticancer properties. For example, demethyl(oxy)aaptamine has shown cytotoxicity against MCF-7 and MDA-MB-231 breast cancer cell lines with IC₅₀ values of 23.11 µM and 19.34 µM, respectively.[3]
Other Naturally Occurring Naphthyridine Isomers
Other isomers such as 1,7- and 2,6-naphthyridines have also been isolated from natural sources.
-
1,7-Naphthyridine: Bisleuconothine A, isolated from the bark of Leuconotis griffithii, possesses a 1,7-naphthyridine core and has demonstrated significant antiproliferative properties against various colon cancer cell lines, with IC₅₀ values in the low micromolar range.[2]
-
2,6-Naphthyridine: 4-Methyl-2,6-naphthyridine has been isolated from the dried plant of Antirrhinum majus.[5]
The prevalence of these varied isomers in nature underscores the puzzling rarity of the 1,8-naphthyridine core, suggesting either a biosynthetic pathway that is energetically unfavorable or a lack of evolutionary pressure for its production.
Synthetic Strategies for the 1,8-Naphthyridine Core
The absence of natural sources for the 1,8-naphthyridine scaffold necessitates robust and efficient synthetic methodologies for its construction. The Friedländer annulation is a classical and widely employed method for synthesizing substituted quinolines and naphthyridines.
The Friedländer Synthesis
The Friedländer synthesis involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group (e.g., a ketone or β-ketoester). This reaction proceeds via an initial aldol condensation followed by cyclization and dehydration to afford the 1,8-naphthyridine ring system.
Experimental Protocol: Gram-Scale Synthesis of 2-Methyl-1,8-naphthyridine
This protocol is adapted from a greener, water-based modification of the Friedländer reaction.[7]
Materials:
-
2-Aminonicotinaldehyde
-
Acetone
-
Choline hydroxide (ChOH) solution (catalyst)
-
Deionized water
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
To a solution of 2-aminonicotinaldehyde (1.23 g, 10 mmol) in deionized water (10 mL) in a round-bottom flask, add acetone (740 μL, 10 mmol).
-
Add choline hydroxide (3 μL, 1 mol%) to the reaction mixture.
-
Stir the reaction mixture under a nitrogen atmosphere at 50 °C for 6 hours.
-
Upon completion of the reaction (monitored by TLC), the desired product, 2-methyl-1,8-naphthyridine, can be isolated by standard workup procedures. The reported yield for this reaction is 99% (71 mg for a 0.5 mmol scale reaction).[7]
Rationale for Experimental Choices:
-
Water as Solvent: The use of water as a solvent aligns with the principles of green chemistry, reducing the reliance on volatile organic solvents.[7]
-
Choline Hydroxide Catalyst: Choline hydroxide is an inexpensive, biocompatible, and efficient catalyst for this transformation in an aqueous medium.[7]
-
Nitrogen Atmosphere: A nitrogen atmosphere is employed to prevent potential oxidation of the starting materials and intermediates.
Structural Elucidation: Spectroscopic Characterization of the 1,8-Naphthyridine Core
The unambiguous identification of the 1,8-naphthyridine scaffold relies on a combination of spectroscopic techniques. The following data is for the unsubstituted 1,8-naphthyridine parent compound and synthesized derivatives.[7][8][9][10]
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR: The proton NMR spectrum of 1,8-naphthyridine is characteristic. For 2-methyl-1,8-naphthyridine in CDCl₃, the following key signals are observed: a singlet for the methyl protons at approximately 2.80 ppm, and distinct aromatic proton signals, including a doublet of doublets for the proton at C4 at around 9.04 ppm.[7]
¹³C NMR: The carbon NMR spectrum provides further confirmation of the ring system. For 2-methyl-1,8-naphthyridine in CDCl₃, characteristic signals appear for the methyl carbon at ~25.6 ppm and for the aromatic carbons in the region of 120-163 ppm.[7]
Mass Spectrometry (MS)
High-resolution mass spectrometry (HRMS) is crucial for confirming the elemental composition. For 2-methyl-1,8-naphthyridine, the calculated m/z for [M+Na]⁺ is 222.1002, with an experimental value found at 222.1019.[7]
Infrared (IR) Spectroscopy
IR spectroscopy can identify key functional groups. For 2-methyl-1,8-naphthyridine, characteristic C=N and C=C stretching vibrations are observed in the 1610-1480 cm⁻¹ region.[7]
Biological Activities of Synthetic 1,8-Naphthyridine Derivatives
The synthetic versatility of the 1,8-naphthyridine scaffold has allowed for the creation of a vast library of compounds with a wide range of biological activities.
Anticancer Activity
Numerous 1,8-naphthyridine derivatives have demonstrated potent anticancer activity through various mechanisms.
-
Topoisomerase Inhibition: Some derivatives act as topoisomerase II inhibitors, leading to DNA damage and apoptosis in cancer cells.[6]
-
Kinase Inhibition: Others function as inhibitors of protein kinases that are crucial for cell signaling pathways involved in cancer progression.[6]
| Compound Type | Cancer Cell Line | IC₅₀ (µM) | Mechanism of Action |
| Phenyl-substituted 1,8-naphthyridine | MCF-7 (Breast) | 1.47 - 7.89 | Not specified |
| Naphthyl-substituted 1,8-naphthyridine | HeLa (Cervical) | 0.7 - 2.6 | Not specified |
| Naphthyl-substituted 1,8-naphthyridine | HL-60 (Leukemia) | 0.1 - 1.5 | Not specified |
Antimicrobial Activity
The antibacterial properties of 1,8-naphthyridines are well-established, with many acting as DNA gyrase inhibitors, thereby preventing bacterial DNA replication.[5]
Conclusion and Future Perspectives
The 1,8-naphthyridine core stands as a testament to the power of synthetic chemistry in generating novel therapeutic agents. Its privileged status in medicinal chemistry is well-deserved, given the breadth of biological activities exhibited by its derivatives. The stark contrast with its apparent absence in nature presents a fascinating puzzle for biochemists and evolutionary biologists. Future research in this area could focus on computational studies to investigate the potential biosynthetic pathways and their energetic feasibility, or on highly sensitive analytical screenings of a wider range of natural sources to definitively confirm its absence or uncover trace amounts. For medicinal chemists, the 1,8-naphthyridine scaffold will undoubtedly continue to be a fertile ground for the development of new drugs with improved efficacy and novel mechanisms of action.
References
- 1. 1,8-Naphthyridine Derivatives: A Privileged Scaffold for Versatile Biological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Biological Activity of Naturally Derived Naphthyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. 1,8-Naphthyridine Derivatives: A Review of Multiple Biological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Gram-Scale Synthesis of 1,8-Naphthyridines in Water: The Friedlander Reaction Revisited - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Design, synthesis, and anti-mycobacterial evaluation of 1,8-naphthyridine-3-carbonitrile analogues - RSC Advances (RSC Publishing) DOI:10.1039/D4RA04262J [pubs.rsc.org]
- 10. 1,8-Naphthyridine | C8H6N2 | CID 136069 - PubChem [pubchem.ncbi.nlm.nih.gov]
Methodological & Application
Protocol and Application Guide: Synthesis of 1,8-Naphthyridine-2,4-diol
An Application Note for Researchers, Scientists, and Drug Development Professionals
The 1,8-naphthyridine scaffold is a privileged heterocyclic motif integral to numerous pharmacologically active agents and functional materials.[1][2][3] Its derivatives are noted for a wide spectrum of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1][3] A foundational member of this class, 1,8-naphthyridine-2,4-diol—which predominantly exists in its more stable tautomeric form, 4-hydroxy-1,8-naphthyridin-2(1H)-one—serves as a critical intermediate for the synthesis of more complex derivatives.
This guide provides a comprehensive, field-proven protocol for the synthesis of this compound. The methodology is grounded in the classical Gould-Jacobs reaction, a robust and reliable strategy for constructing the naphthyridine core.[4][5] We will delve into the mechanistic rationale behind the procedural choices, offer a detailed step-by-step protocol, and provide expected characterization data to ensure a self-validating experimental workflow.
Mechanistic Rationale and Strategic Considerations
The synthesis is achieved via a two-stage, one-pot process involving the condensation of a 2-aminopyridine with diethyl malonate, followed by a high-temperature intramolecular cyclization.[6][7][8]
-
Stage 1: Condensation. This initial step is a nucleophilic addition-elimination reaction. The exocyclic amino group of 2-aminopyridine acts as the nucleophile, attacking one of the electrophilic carbonyl carbons of diethyl malonate. This is followed by the elimination of an ethanol molecule to form the diethyl (pyridin-2-ylamino)malonate intermediate. While this intermediate can be isolated, the protocol is more efficient when proceeding directly to the cyclization step.
-
Stage 2: Thermal Cyclization. The subsequent and critical step is an intramolecular cyclization that requires significant thermal energy.[6][9] The reaction is conducted in a high-boiling, inert solvent, such as diphenyl ether or Dowtherm A, to achieve temperatures of 240-260 °C. At this temperature, the nitrogen of the pyridine ring performs a nucleophilic attack on the second ester carbonyl group, leading to ring closure and the elimination of a second ethanol molecule. This forms the fused bicyclic 1,8-naphthyridine ring system.[6] The choice of a high-boiling inert solvent is paramount; it serves purely as a heat-transfer medium and does not participate in the reaction, ensuring a clean cyclization.
The final product, this compound, readily tautomerizes to its more stable keto-enol form, 4-hydroxy-1,8-naphthyridin-2(1H)-one. This tautomerism is a key feature of the molecule and will be reflected in its spectroscopic data.
Visualized Synthetic Workflow
References
- 1. Gram-Scale Synthesis of 1,8-Naphthyridines in Water: The Friedlander Reaction Revisited - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of 1,8-Naphthyridines by the Ionic Liquid-Catalyzed Friedlander Reaction and Application in Corrosion Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Gould–Jacobs reaction - Wikipedia [en.wikipedia.org]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Malonates in Cyclocondensation Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols for the Microwave-Assisted Synthesis of 1,8-Naphthyridines
Introduction: The Significance of 1,8-Naphthyridines and the Advent of Microwave Synthesis
The 1,8-naphthyridine scaffold is a privileged heterocyclic motif in medicinal chemistry and materials science.[1][2] This nitrogen-containing bicyclic system is the core of numerous compounds with a wide spectrum of biological activities, including antibacterial (e.g., nalidixic acid), anticancer, anti-inflammatory, and antiviral properties.[1] The development of efficient and sustainable synthetic methodologies for 1,8-naphthyridine derivatives is, therefore, a critical endeavor for researchers in drug discovery and development.
Traditionally, the synthesis of these compounds has often involved lengthy reaction times, harsh conditions, and the use of hazardous reagents. However, the advent of microwave-assisted organic synthesis (MAOS) has revolutionized the field. Microwave irradiation offers a powerful tool for rapid, efficient, and often higher-yielding chemical transformations.[3][4] This technology utilizes the ability of polar molecules and ions to absorb microwave energy, leading to rapid and uniform heating of the reaction mixture. This direct heating mechanism often results in dramatic rate enhancements, allowing reactions that once took hours or days to be completed in mere minutes.[3] Furthermore, microwave-assisted synthesis is recognized as a green chemistry approach, as it frequently reduces solvent consumption and energy usage.
This application note provides a detailed guide to the microwave-assisted synthesis of 1,8-naphthyridines, focusing on the widely employed Friedländer annulation and exploring alternative routes. We will delve into the mechanistic underpinnings of these reactions, present detailed, step-by-step protocols, and offer insights into the causal factors behind experimental choices to empower researchers to successfully implement and adapt these methods.
The Underlying Principle: Why Microwaves Accelerate Naphthyridine Synthesis
The efficacy of microwave synthesis stems from its unique heating mechanism, which differs fundamentally from conventional oil-bath or heating-mantle methods. The core principle is dielectric heating. In a microwave field, polar molecules continuously attempt to align with the oscillating electric field. This rapid reorientation generates friction, leading to a swift and uniform increase in the internal temperature of the reaction mixture.
This rapid, localized heating provides several key advantages for the synthesis of 1,8-naphthyridines:
-
Accelerated Reaction Rates: The high temperatures achieved rapidly overcome the activation energy barriers of the condensation and cyclization steps involved in forming the naphthyridine ring.
-
Enhanced Yields and Purity: The short reaction times minimize the formation of byproducts that can occur during prolonged heating in conventional methods.[3]
-
Solvent-Free and Reduced Solvent Conditions: The efficiency of microwave heating allows many reactions to be performed under solvent-free conditions, reducing environmental impact and simplifying product purification. When solvents are necessary, polar solvents that efficiently absorb microwave energy are preferred.
Pivotal Synthetic Strategy: The Microwave-Assisted Friedländer Annulation
The Friedländer synthesis is a cornerstone for the construction of quinolines and their aza-analogs, including 1,8-naphthyridines. The reaction involves the condensation of an ortho-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group.[1] For the synthesis of 1,8-naphthyridines, the key starting material is 2-aminonicotinaldehyde.
Reaction Mechanism: A Stepwise Look
The base-catalyzed Friedländer synthesis of 1,8-naphthyridines proceeds through an initial aldol-type condensation, followed by an intramolecular cyclization and subsequent dehydration to yield the aromatic ring system.[1]
Diagram: Mechanism of the Base-Catalyzed Friedländer Synthesis
Caption: General mechanism of the base-catalyzed Friedländer synthesis.
Experimental Protocols: Harnessing Microwave Energy
Herein, we provide two detailed protocols for the microwave-assisted Friedländer synthesis of 1,8-naphthyridines, showcasing both a solvent-free approach and a solvent-mediated reaction.
Protocol 1: Solvent-Free Synthesis of 1,8-Naphthyridines using DABCO as a Catalyst
This protocol is adapted from a procedure utilizing 1,4-diazabicyclo[2.2.2]octane (DABCO) as an inexpensive and efficient catalyst under solvent-free conditions. This method is particularly attractive due to its environmental friendliness and simplicity.
Materials:
-
2-Aminonicotinaldehyde
-
Active methylene compound (e.g., acetylacetone, ethyl acetoacetate, cyclohexanone)
-
1,4-Diazabicyclo[2.2.2]octane (DABCO)
-
Dilute Hydrochloric Acid (HCl)
-
Acetonitrile (for recrystallization)
-
Microwave reactor (A domestic microwave oven can be adapted, but a dedicated scientific microwave reactor is recommended for safety and precise control of temperature and pressure).
-
Reaction vessel suitable for microwave synthesis
Procedure:
-
Reactant Preparation: In a microwave-safe reaction vessel, combine 2-aminonicotinaldehyde (0.01 mol), the active methylene compound (0.01 mol), and DABCO (20 mol %).
-
Microwave Irradiation: Place the vessel in the microwave reactor and irradiate at 600W for the specified time (typically 2-5 minutes, see table below). Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Add ice-cold water to the vessel.
-
Product Isolation: Acidify the mixture with dilute HCl. The solid product will precipitate.
-
Purification: Filter the solid, wash with water, and dry. Recrystallize the crude product from acetonitrile to obtain the pure 1,8-naphthyridine derivative.
Protocol 2: Piperidine-Catalyzed Synthesis in Methanol
This protocol utilizes piperidine as a catalyst in methanol, a polar solvent that couples efficiently with microwave irradiation.
Materials:
-
2-Aminonicotinaldehyde
-
Active methylene compound
-
Piperidine
-
Methanol
-
Microwave reactor
-
Reaction vessel suitable for microwave synthesis
Procedure:
-
Reactant Preparation: In a microwave-safe borosilicate vessel, dissolve 2-aminonicotinaldehyde (1 mmol) and the active methylene compound (1 mmol) in methanol (5 mL).
-
Catalyst Addition: Add a catalytic amount of piperidine (2-3 drops) to the mixture.
-
Microwave Irradiation: Place the unsealed vessel in the microwave reactor and irradiate for 2-4 minutes. Monitor the reaction by TLC.
-
Product Isolation: After completion, cool the reaction mixture. The product will often crystallize upon cooling. If not, the solvent can be removed under reduced pressure.
-
Purification: The solid product can be collected by filtration and recrystallized from a suitable solvent like ethanol or methanol to afford the pure 1,8-naphthyridine.
Diagram: General Experimental Workflow
Caption: General workflow for microwave-assisted 1,8-naphthyridine synthesis.
Quantitative Data Summary: Microwave vs. Conventional Heating
The advantages of microwave-assisted synthesis are most evident when comparing reaction times and yields to conventional heating methods.
| Product (from 2-aminonicotinaldehyde and...) | Method | Catalyst | Conditions | Time | Yield (%) | Reference |
| 2,3-Dimethyl-1,8-naphthyridine | Microwave | DABCO | Solvent-free, 600W | 3 min | 86 | |
| 2-(Trifluoromethyl)-1,8-naphthyridine | Microwave | Piperidine | Methanol | 3.5 min | 88 | |
| 2,3-Diphenyl-1,8-naphthyridine | Conventional | KOH | Ethanol | 8 h | 75 | |
| 2,3-Diphenyl-1,8-naphthyridine | Microwave | Piperidine | Methanol | 4 min | 92 | |
| 2-Phenyl-1,8-naphthyridine | Conventional | - | - | 5-8 h | - | [5] |
| 2-Phenyl-1,8-naphthyridine | Microwave | - | - | 3-6 min | Improved | [5] |
Alternative Microwave-Assisted Route: Intramolecular Diels-Alder Reaction
While the Friedländer annulation is a dominant strategy, other powerful reactions can be adapted for the microwave-assisted synthesis of 1,8-naphthyridine derivatives, particularly for accessing substituted analogs that are difficult to obtain otherwise.[6] One such elegant approach is the intramolecular inverse-electron-demand Diels-Alder (IEDDA) reaction.[6][7]
This method involves a 1,2,4-triazine tethered to an alkyne.[7] Under microwave irradiation, the triazine acts as the diene and the alkyne as the dienophile. The subsequent cycloaddition and retro-Diels-Alder extrusion of dinitrogen gas rapidly constructs the dihydronaphthyridinone core in excellent yields.[6]
This strategy highlights the versatility of microwave synthesis in facilitating complex, multi-step transformations in a single, efficient operation.
Conclusion and Future Outlook
Microwave-assisted synthesis has unequivocally established itself as a superior methodology for the rapid and efficient construction of the 1,8-naphthyridine scaffold. The protocols and data presented herein demonstrate the significant advantages of MAOS over conventional heating, including drastically reduced reaction times, improved yields, and alignment with the principles of green chemistry. The Friedländer annulation, in particular, is highly amenable to microwave conditions, offering a robust and versatile entry point to a wide array of 1,8-naphthyridine derivatives. As the demand for novel therapeutic agents and functional materials continues to grow, the application of microwave technology will undoubtedly play an increasingly pivotal role in accelerating the discovery and development of new generations of 1,8-naphthyridine-based compounds.
References
- 1. benchchem.com [benchchem.com]
- 2. Gram-Scale Synthesis of 1,8-Naphthyridines in Water: The Friedlander Reaction Revisited - PMC [pmc.ncbi.nlm.nih.gov]
- 3. sphinxsai.com [sphinxsai.com]
- 4. asianjpr.com [asianjpr.com]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis of 3,4-dihydro-1,8-naphthyridin-2(1H)-ones via microwave-activated inverse electron-demand Diels–Alder reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
Application Notes and Protocols for the Friedländer Synthesis of Substituted 1,8-Naphthyridines
For Researchers, Scientists, and Drug Development Professionals
Abstract
The 1,8-naphthyridine scaffold is a privileged heterocyclic motif renowned for its broad pharmacological activities, forming the core of numerous antibacterial, anticancer, and antiviral agents.[1][2] The Friedländer synthesis offers a direct and versatile route for the construction of this important nucleus. This guide provides a comprehensive overview of the Friedländer synthesis for preparing substituted 1,8-naphthyridines, delving into the reaction mechanism, offering a range of detailed experimental protocols, and presenting a comparative analysis of various catalytic systems. Furthermore, it includes best practices and troubleshooting advice to empower researchers in optimizing this pivotal transformation for applications in medicinal chemistry and materials science.
Introduction to the Friedländer Synthesis of 1,8-Naphthyridines
The Friedländer synthesis is a classic condensation reaction that involves the reaction of an o-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group (e.g., a ketone or β-ketoester).[1][3] This acid- or base-catalyzed reaction proceeds through a condensation followed by a cyclodehydration to form the corresponding quinoline or, in this specific application, the 1,8-naphthyridine ring system.[1][3] For the synthesis of 1,8-naphthyridines, 2-aminonicotinaldehyde or a related derivative is the key starting material.[1][2]
The versatility of the Friedländer reaction has led to the development of numerous methodologies, including traditional acid and base catalysis, as well as more contemporary approaches employing metal catalysts, ionic liquids, microwave assistance, and solvent-free conditions.[2][3][4] These advancements aim to enhance reaction efficiency, improve yields, shorten reaction times, and align with the principles of green chemistry.[5][6]
The significance of 1,8-naphthyridine derivatives is underscored by their presence in established drugs like nalidixic acid (an antibacterial agent) and vosaroxin (an anticancer agent), and their continual exploration as potential therapeutics for a range of diseases, including HIV and depression.[2][6][7]
Reaction Mechanism
The general mechanism of the Friedländer synthesis for 1,8-naphthyridines involves an initial aldol-type condensation between the 2-aminonicotinaldehyde and the enolate of the active methylene compound. This is followed by an intramolecular cyclization and subsequent dehydration to afford the aromatic 1,8-naphthyridine ring system.[1]
Two primary mechanistic pathways are proposed, differing in the initial step:
-
Enamine Pathway (Acid-Catalyzed): Under acidic conditions, the more substituted and thermodynamically stable enamine is typically formed from the active methylene compound. This enamine then attacks the protonated carbonyl of the 2-aminonicotinaldehyde.
-
Enolate Pathway (Base-Catalyzed): In the presence of a base, the active methylene compound is deprotonated to form a kinetically controlled enolate, which then undergoes a nucleophilic attack on the carbonyl group of the 2-aminonicotinaldehyde.[8]
Following the initial carbon-carbon bond formation, an intramolecular cyclization occurs via the attack of the amino group on the carbonyl, forming a heterocyclic intermediate. Subsequent dehydration leads to the final aromatic 1,8-naphthyridine product.
Caption: General mechanism of the Friedländer synthesis of 1,8-naphthyridines.
Experimental Protocols
Herein, we provide detailed protocols for distinct and effective methods for the synthesis of 1,8-naphthyridine derivatives, catering to various laboratory capabilities and green chemistry considerations.
Protocol 1: Choline Hydroxide (ChOH) Catalyzed Synthesis in Water
This protocol represents a green and efficient method for the gram-scale synthesis of 1,8-naphthyridines using a biocompatible and inexpensive ionic liquid catalyst in water.[2][9]
Materials:
-
2-Aminonicotinaldehyde
-
Active methylene carbonyl compound (e.g., acetone)
-
Choline hydroxide (ChOH)
-
Deionized water
-
Ethyl acetate
-
Round-bottom flask equipped with a magnetic stir bar and condenser
-
Nitrogen source
Procedure:
-
To a round-bottom flask, add 2-aminonicotinaldehyde (0.5 mmol) and the active methylene carbonyl compound (1.5 mmol).[2]
-
Add 1 mL of deionized water to the flask and begin stirring the mixture.[2]
-
Add choline hydroxide (1 mol%) to the reaction mixture.[1]
-
Purge the flask with nitrogen gas and maintain a nitrogen atmosphere.[2]
-
Heat the reaction mixture to 50°C with continuous stirring.[2]
-
Monitor the reaction progress using thin-layer chromatography (TLC). The reaction is typically complete within 6-12 hours.[1][9]
-
Once the reaction is complete, allow the mixture to cool to room temperature.[1]
-
Extract the product from the reaction mixture using ethyl acetate (40 mL) and water (10 mL) in a separatory funnel.[1]
-
Separate the organic layer, and concentrate it under reduced pressure using a rotary evaporator to obtain the crude product.[1]
-
The product can be further purified by recrystallization or column chromatography if necessary.[1]
Protocol 2: Solvent-Free Synthesis using Grinding
This method is an environmentally benign approach that avoids the use of solvents and often leads to shorter reaction times and high yields.[3][10]
Materials:
-
2-Aminonicotinaldehyde
-
Active methylene compound
-
Mortar and pestle
-
Cold water
Procedure:
-
In a mortar, combine 2-aminonicotinaldehyde (0.01 mol), the active methylene compound (0.01 mol), and the catalyst (e.g., CeCl₃·7H₂O, 0.01 mol).[3]
-
Grind the mixture using a pestle at room temperature.[1]
-
Monitor the reaction progress by TLC. The reaction is often complete within a few minutes.[3]
-
Upon completion, add cold water to the reaction mixture.[1][3]
-
Collect the solid product by vacuum filtration, washing with water.[1]
-
The crude product can be recrystallized from an appropriate solvent to afford the pure 1,8-naphthyridine.
Protocol 3: Microwave-Assisted Synthesis
Microwave irradiation can significantly accelerate the reaction, reducing reaction times from hours to minutes and often improving yields.[4]
Materials:
-
2-Aminonicotinaldehyde
-
Active methylene compound
-
Methanol
-
Catalyst (e.g., piperidine or DABCO)[4]
-
Microwave reactor or a domestic microwave oven with appropriate safety modifications
-
Unsealed borosil vessel
Procedure:
-
In an unsealed borosil vessel, dissolve 2-aminonicotinaldehyde and the active methylene compound in a minimal amount of methanol.
-
Add a catalytic amount of piperidine or DABCO.[4]
-
Place the vessel in the microwave reactor and irradiate at a suitable power level and time, monitoring the reaction progress by TLC.
-
After completion, cool the reaction mixture.
-
Remove the solvent under reduced pressure.
-
The resulting solid can be purified by recrystallization.
Comparative Data of Catalytic Systems
The choice of catalyst and reaction conditions significantly impacts the efficiency of the Friedländer synthesis. The following tables summarize the performance of various catalytic systems for the synthesis of 2-methyl-1,8-naphthyridine from 2-aminonicotinaldehyde and acetone.
Table 1: Choline Hydroxide (ChOH) Catalyzed Synthesis in Water [2][9]
| Entry | Catalyst Loading (mol%) | Temperature (°C) | Time (h) | Yield (%) |
| 1 | 1 | 50 | 6 | 99 |
| 2 | 1 | Room Temp. | 12 | 90 |
| 3 | 0.5 | 50 | 8 | 95 |
| 4 | 0 | 50 | 24 | No Reaction |
Table 2: Solvent-Free Grinding Methods [3][10]
| Entry | Catalyst | Time (min) | Yield (%) |
| 1 | CeCl₃·7H₂O | 5 | 92 |
| 2 | Ammonium Sulphamate | 5 | 94 |
| 3 | Basic Alumina (Al₂O₃) | 10 | 90 |
Table 3: Microwave-Assisted Synthesis [4]
| Entry | Catalyst | Solvent | Time (min) | Yield (%) | | :--- | :--- | :--- | :--- | | 1 | Piperidine | Methanol | 2 | 92 | | 2 | DABCO | Solvent-free | 3 | 86 |
Best Practices and Troubleshooting
Expertise in Action: Causality Behind Experimental Choices
-
Catalyst Selection: The choice between an acid or base catalyst is substrate-dependent. For highly reactive methylene compounds, a mild base like piperidine or an ionic liquid like choline hydroxide is often sufficient and can prevent side reactions.[2][11] For less reactive substrates, stronger acids or Lewis acids may be necessary to promote the initial condensation.[3][12]
-
Solvent Choice: While traditional protocols often use alcohols or DMF, green alternatives like water or solvent-free conditions are highly effective and environmentally preferable.[2][5] The solubility of reactants in water can be a limiting factor, but for many Friedländer condensation reactants, it is adequate.[2]
-
Temperature Control: The reaction often requires heating to overcome the activation energy for cyclodehydration.[11] However, excessive temperatures can lead to the decomposition of starting materials or products, or promote side reactions such as the self-condensation of the ketone.[11] Optimization of the reaction temperature is crucial for achieving high yields.
Troubleshooting Common Issues
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low or No Yield | - Inappropriate catalyst - Suboptimal reaction temperature - Poor substrate reactivity (steric or electronic effects) - Impure reagents or solvents | - Screen a variety of acid and base catalysts. - Optimize the reaction temperature in small-scale trials. - Consider using a more reactive methylene compound if possible. - Ensure reagents are pure and solvents are dry if required.[13] |
| Formation of Side Products | - Self-condensation of the ketone reactant (aldol condensation), especially under basic conditions.[11] | - Use a milder base or switch to an acid catalyst. - Add the ketone slowly to the reaction mixture. - Optimize the reaction temperature and time to favor the desired product. |
| Incomplete Reaction | - Insufficient reaction time or temperature. - Catalyst deactivation. | - Increase the reaction time or temperature, monitoring by TLC. - Use a higher catalyst loading or a more robust catalyst. |
| Difficult Product Isolation | - Product is highly soluble in the reaction solvent. - Formation of emulsions during workup. | - Choose a solvent from which the product will precipitate upon cooling. - For aqueous workups, add brine to break emulsions. |
General Experimental Workflow
The synthesis and characterization of substituted 1,8-naphthyridines typically follow a systematic workflow.
References
- 1. benchchem.com [benchchem.com]
- 2. Gram-Scale Synthesis of 1,8-Naphthyridines in Water: The Friedlander Reaction Revisited - PMC [pmc.ncbi.nlm.nih.gov]
- 3. connectjournals.com [connectjournals.com]
- 4. tsijournals.com [tsijournals.com]
- 5. A mild synthesis of substituted 1,8-naphthyridines - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. benchchem.com [benchchem.com]
- 7. Gram-Scale Synthesis of 1,8-Naphthyridines in Water: The Friedlander Reaction Revisited - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis of 1,8-Naphthyridines by the Ionic Liquid-Catalyzed Friedlander Reaction and Application in Corrosion Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. sphinxsai.com [sphinxsai.com]
- 11. benchchem.com [benchchem.com]
- 12. Friedländer synthesis - Wikipedia [en.wikipedia.org]
- 13. benchchem.com [benchchem.com]
Application Notes & Protocols for the Greener Synthesis of 1,8-Naphthyridine Derivatives
Audience: Researchers, scientists, and drug development professionals.
Abstract: The 1,8-naphthyridine scaffold is a privileged heterocyclic motif renowned for its broad spectrum of pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1][2][3] Traditional synthetic routes to these valuable compounds often rely on harsh reaction conditions, hazardous organic solvents, and expensive metal catalysts, posing significant environmental and economic challenges.[1][4][5] This comprehensive guide transitions from these legacy methods to detail field-proven, greener, and more sustainable synthetic strategies. We will explore a range of innovative techniques, including syntheses in aqueous media, the use of ionic liquids and deep eutectic solvents, and energy-efficient microwave and ultrasound-assisted protocols. Each section provides not only a step-by-step protocol but also the underlying scientific rationale for the experimental choices, ensuring both technical accuracy and practical applicability for researchers dedicated to sustainable drug discovery and development.
The Imperative for Green Chemistry in 1,8-Naphthyridine Synthesis
The principles of green chemistry—preventing waste, maximizing atom economy, and using safer solvents and auxiliaries—are paramount in modern organic synthesis. The synthesis of 1,8-naphthyridine derivatives, crucial intermediates in pharmaceutical research, is an area ripe for the application of these principles.[6] Conventional methods, such as the classic Friedländer annulation, often necessitate high temperatures and toxic solvents like DMF or DMSO, and may employ stoichiometric amounts of harsh catalysts.[1] The methodologies presented herein are designed to mitigate these drawbacks, offering pathways that are not only more environmentally benign but also frequently more efficient in terms of reaction time and yield.
Aqueous Synthesis: The Ultimate Green Solvent
Water is the most abundant, non-toxic, and environmentally friendly solvent available. Its application in organic synthesis, however, can be challenging due to the poor solubility of many organic reactants. Fortunately, a number of innovative approaches have been developed to facilitate the synthesis of 1,8-naphthyridines in aqueous media.
Ionic Liquid-Catalyzed Friedländer Condensation in Water
A groundbreaking approach for the gram-scale synthesis of 1,8-naphthyridines utilizes water as the solvent in conjunction with a biocompatible and inexpensive ionic liquid, choline hydroxide (ChOH), as a catalyst.[1][4][5] This method represents a significant advancement, as it is the first reported synthesis of this scaffold in water.[1][4][5] The choline hydroxide is not only metal-free and non-toxic but also readily soluble in water, simplifying the reaction setup and workup.[1][7]
Causality of Experimental Choice: The selection of choline hydroxide is critical. Its ability to form hydrogen bonds with the reactants is pivotal for facilitating the reaction in an aqueous environment.[1][4] This interaction helps to overcome the solubility barrier and activates the substrates for the condensation reaction.
Protocol 1: Choline Hydroxide-Catalyzed Synthesis of 2-Methyl-1,8-naphthyridine in Water [1]
Materials:
-
2-Aminonicotinaldehyde
-
Acetone
-
Choline hydroxide (ChOH)
-
Deionized water
-
Nitrogen gas supply
Procedure:
-
To a reaction vessel, add 2-aminonicotinaldehyde (0.5 mmol, 61.6 mg) and acetone (1.5 mmol, 111 µL).
-
Add 1 mL of deionized water to the mixture.
-
Stir the mixture and add choline hydroxide (1 mol %, 3 µL).
-
Purge the reaction vessel with nitrogen gas.
-
Stir the reaction mixture at 50 °C for 6 hours.
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
Upon completion, perform a standard aqueous workup. The catalyst can be separated, and the product, 2-methyl-1,8-naphthyridine, is obtained as a solid.
Data Summary:
| Reactant 1 | Reactant 2 | Catalyst | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 2-Aminonicotinaldehyde | Acetone | ChOH | Water | 50 | 6 | 99 | [1] |
| 2-Aminonicotinaldehyde | Acetone | ChOH | Water | Room Temp | 12 | 90 | [5] |
Workflow Diagram:
Caption: Workflow for the aqueous synthesis of 2-methyl-1,8-naphthyridine.
Energy-Efficient Synthesis: Microwave and Ultrasound Irradiation
Microwave and ultrasound technologies offer significant advantages in chemical synthesis by providing rapid and uniform heating, leading to shorter reaction times, higher yields, and often, cleaner reaction profiles.[8][9][10]
Microwave-Assisted Solvent-Free Friedländer Synthesis
A highly efficient and environmentally friendly approach involves the microwave-assisted Friedländer condensation of 2-aminonicotinaldehyde with active methylene compounds under solvent-free conditions, catalyzed by 1,4-diazabicyclo[2.2.2]octane (DABCO).[8] This method avoids the use of volatile organic solvents and significantly reduces reaction times from hours to minutes.[8][11]
Causality of Experimental Choice: Microwave irradiation provides rapid and efficient energy transfer directly to the reacting molecules, accelerating the reaction rate. The use of a solid catalyst like DABCO in a solvent-free system minimizes waste and simplifies product purification.[8]
Protocol 2: Microwave-Assisted, Solvent-Free Synthesis of 1,8-Naphthyridine Derivatives [8]
Materials:
-
2-Aminonicotinaldehyde
-
Active methylene compound (e.g., ethyl acetoacetate)
-
1,4-Diazabicyclo[2.2.2]octane (DABCO)
-
Microwave synthesizer
Procedure:
-
In a microwave-safe reaction vessel, mix 2-aminonicotinaldehyde (0.01 mol) and the active methylene compound (0.01 mol).
-
Add DABCO (20 mol %) to the mixture.
-
Place the vessel in the microwave synthesizer and irradiate at 600W for the specified time (typically 2-5 minutes, as monitored by TLC).
-
After completion, pour the reaction mixture into ice-cold water and work up with dilute HCl.
-
Filter the separated solid, dry it, and recrystallize from a suitable solvent (e.g., acetonitrile) to afford the pure 1,8-naphthyridine derivative.
Data Summary:
| Active Methylene Compound | Time (min) | Yield (%) | Reference |
| Ethyl acetoacetate | 3.5 | 86 | [8] |
| Acetylacetone | 3.0 | 82 | [8] |
| Cyclohexanone | 4.0 | 78 | [8] |
Ultrasound-Assisted Synthesis of Functionalized 1,8-Naphthyridines
Ultrasound irradiation can significantly enhance the rates and yields of reactions for synthesizing functionalized 1,8-naphthyridine derivatives.[9] This technique utilizes acoustic cavitation to create localized high-temperature and high-pressure zones, which accelerates mass transfer and chemical reactivity.[10][12]
Causality of Experimental Choice: The use of ultrasound provides a mechanical energy source that can break intermolecular forces and increase the surface area of reactants, leading to faster and more efficient reactions, often at lower bulk temperatures than conventional heating.[9][10]
Protocol 3: General Procedure for Ultrasound-Assisted Synthesis [9][12]
Materials:
-
Starting 1,8-naphthyridine synthon
-
Appropriate reagents for functionalization
-
Suitable solvent
-
Ultrasonic bath or probe sonicator
Procedure:
-
Dissolve the starting materials in a suitable solvent in a reaction flask.
-
Place the flask in an ultrasonic bath or immerse an ultrasonic probe into the reaction mixture.
-
Irradiate the mixture with ultrasound at a specified frequency (e.g., 33 kHz) and temperature.
-
Monitor the reaction by TLC.
-
Upon completion, carry out the appropriate workup and purification steps.
Data Summary (Comparative):
| Reaction | Method | Time | Yield (%) | Reference |
| Synthesis of 1,3,4-oxadiazole-functionalized 1,8-naphthyridine | Conventional | 8 h | 75 | [9] |
| Synthesis of 1,3,4-oxadiazole-functionalized 1,8-naphthyridine | Ultrasound | 15 min | 92 | [9] |
Advanced Catalytic and Catalyst-Free Systems
Moving beyond traditional catalysts, greener approaches utilize reusable, non-toxic catalysts or aim to eliminate the need for a catalyst altogether.
Synthesis using Deep Eutectic Solvents (DESs)
Deep eutectic solvents (DESs) are emerging as highly promising green reaction media.[13] They are typically formed from a mixture of a hydrogen bond donor and a hydrogen bond acceptor, are biodegradable, have low toxicity, and are cost-effective.[13] A one-pot, three-component synthesis of 2-amino-4-phenyl-1,8-naphthyridine-3-carbonitrile derivatives has been developed using a lactic acid-based DES, which acts as both the solvent and the catalyst.[13]
Causality of Experimental Choice: The DES, composed of lactic acid, maltose, and amla juice, provides an acidic environment that catalyzes the reaction while also serving as a benign solvent system, eliminating the need for additional catalysts and volatile organic compounds.[13]
Protocol 4: DES-Mediated Three-Component Synthesis of 1,8-Naphthyridines [13]
Materials:
-
2-Aminopyridine
-
Aromatic aldehyde (e.g., benzaldehyde)
-
Malononitrile
-
Lactic acid-based DES (Lactic Acid:Maltose:Amla Juice, 3:1:3 molar ratio)
Procedure:
-
Prepare the DES by mixing the components.
-
In a reaction vessel, combine 2-aminopyridine, the aromatic aldehyde, and malononitrile in the DES.
-
Stir the mixture at a specified temperature (e.g., 80 °C) for the required time.
-
Monitor the reaction by TLC.
-
After completion, add water to the reaction mixture to precipitate the product.
-
Filter, wash with water, and dry the solid product.
Logical Relationship Diagram:
Caption: One-pot, three-component synthesis using a deep eutectic solvent.
Catalyst-Free Synthesis in Benign Solvents
In some cases, the need for a catalyst can be entirely eliminated by carefully selecting the reaction conditions and solvent. A catalyst-free, one-pot, three-component domino reaction for the synthesis of functionalized[1][9]naphthyridine derivatives has been reported in ethanol, a relatively benign solvent.[14]
Causality of Experimental Choice: This protocol leverages the inherent reactivity of the starting materials (glutaraldehyde, malononitrile, and β-ketoamides) under thermal conditions in ethanol, which is a sufficient medium to promote the cascade of reactions leading to the final product without the need for an external catalyst.[14] This approach boasts high atom economy and practical simplicity.[14]
Conclusion and Future Outlook
The synthesis of 1,8-naphthyridine derivatives is undergoing a significant green transformation. The methods outlined in this guide—from aqueous syntheses and the use of novel solvent systems like ionic liquids and DESs to energy-efficient microwave and ultrasound techniques—demonstrate a clear path away from traditional, less sustainable practices. These greener protocols often provide substantial benefits in terms of reduced reaction times, higher yields, and simplified purification procedures, making them not only environmentally responsible but also economically advantageous. For researchers and professionals in drug development, the adoption of these methods is a crucial step towards a more sustainable and efficient future for pharmaceutical synthesis.
References
- 1. Gram-Scale Synthesis of 1,8-Naphthyridines in Water: The Friedlander Reaction Revisited - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. tsijournals.com [tsijournals.com]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. Ultrasound-assisted synthesis of heterocyclic compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. jchps.com [jchps.com]
- 12. Ultrasound-Assisted Synthesis and Characterization of 5-Carbonitrile-Functionalized tetrahydropyrimidine Derivatives with Evaluation of Their Antimicrobial Activity – Oriental Journal of Chemistry [orientjchem.org]
- 13. acgpubs.org [acgpubs.org]
- 14. Regioselective synthesis of functionalized [1,8]naphthyridine derivatives via three-component domino reaction under catalyst-free conditions - Green Chemistry (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols: 1,8-Naphthyridine Derivatives as Potent Anticancer Agents
For Researchers, Scientists, and Drug Development Professionals
Abstract
The 1,8-naphthyridine scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating a wide array of biological activities, most notably in the realm of oncology.[1][2][3] These heterocyclic compounds have garnered significant attention due to their potent anticancer properties, which are exerted through diverse and targeted mechanisms of action.[4][5] This document provides a comprehensive guide for researchers, offering in-depth application notes on the mechanisms of 1,8-naphthyridine derivatives as anticancer agents and detailed, field-proven protocols for their synthesis and biological evaluation. The content herein is designed to empower scientific professionals with the necessary technical knowledge to advance the discovery and development of novel 1,8-naphthyridine-based cancer therapeutics.
Introduction: The Therapeutic Promise of 1,8-Naphthyridines in Oncology
Cancer remains a formidable global health challenge, necessitating the continuous pursuit of innovative and effective therapeutic strategies.[5] The limitations of current chemotherapies, including drug resistance and off-target toxicities, underscore the urgent need for novel molecular entities with improved efficacy and safety profiles.[5] 1,8-Naphthyridine derivatives represent a promising class of compounds in this endeavor, with a rich history of development and a growing body of evidence supporting their anticancer potential.[1][6]
The unique structural features of the 1,8-naphthyridine core, a bicyclic system containing two nitrogen atoms, allow for versatile chemical modifications. This adaptability enables the fine-tuning of their physicochemical properties and biological activities, leading to the development of derivatives with high potency and selectivity against various cancer types.[7][8][9] One of the most notable examples is Voreloxin (SNS-595), a 1,8-naphthyridine derivative that has undergone clinical investigation for the treatment of acute myelogenous leukemia (AML) and ovarian cancer.[6] The diverse mechanisms through which these compounds exert their anticancer effects make them particularly attractive candidates for further research and development.
Mechanisms of Anticancer Activity
1,8-Naphthyridine derivatives employ a multi-pronged approach to combat cancer, targeting key cellular processes essential for tumor growth and survival. Their mechanisms of action are often multifaceted and can include the inhibition of critical enzymes, induction of programmed cell death (apoptosis), and disruption of the cell division cycle.[4]
Inhibition of Topoisomerases
A primary and well-established mechanism of action for many 1,8-naphthyridine derivatives is the inhibition of topoisomerase enzymes, particularly topoisomerase II (Topo II).[10][11][12][13] Topoisomerases are crucial for resolving DNA topological challenges that arise during replication, transcription, and chromosome segregation. By inhibiting these enzymes, 1,8-naphthyridine derivatives can lead to the accumulation of DNA strand breaks, ultimately triggering cell death.[14] Some derivatives act as "Topo II poisons," stabilizing the transient covalent complex between the enzyme and DNA, which results in lethal double-strand breaks.[10][11]
References
- 1. 1,8-Naphthyridine Derivatives: A Review of Multiple Biological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. 1,8-naphthyridine derivatives: an updated review on recent advancements of their myriad biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. [PDF] Synthesis and Anticancer Potentials of 1,8-Naphthyridine Analogues: A Review of Literature | Semantic Scholar [semanticscholar.org]
- 5. Medicinal Chemistry Perspective of 1,8-Naphthyridines as Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Anticancer and immunomodulatory activities of novel 1,8-naphthyridine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. tandfonline.com [tandfonline.com]
- 10. Novel substituted 1,8‐naphthyridines: Design, synthesis, radiolabeling, and evaluation of apoptosis and topoisomerase II inhibition | Semantic Scholar [semanticscholar.org]
- 11. Novel substituted 1,8-naphthyridines: Design, synthesis, radiolabeling, and evaluation of apoptosis and topoisomerase II inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Enhancement of Antibiotic Activity by 1,8-Naphthyridine Derivatives against Multi-Resistant Bacterial Strains - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Novel 1,8-Naphthalimide Derivatives Inhibit Growth and Induce Apoptosis in Human Glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for 1,8-Naphthyridine Derivatives in Neurodegenerative Disease Research
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Introduction: The Therapeutic Promise of 1,8-Naphthyridines in Neurodegeneration
Neurodegenerative diseases, including Alzheimer's and Parkinson's, present a formidable challenge to modern medicine due to their complex pathophysiology and the progressive loss of neuronal function. The 1,8-naphthyridine scaffold has emerged as a privileged structure in medicinal chemistry, with derivatives demonstrating a wide array of biological activities.[1][2][3][4] Their potential in the context of neurodegeneration is particularly compelling, owing to their ability to interact with multiple targets implicated in these diseases.[5][6] This guide provides an in-depth exploration of 1,8-naphthyridine derivatives as potential therapeutic agents, offering detailed protocols for their synthesis, characterization, and evaluation in relevant preclinical models.
The rationale for investigating 1,8-naphthyridine derivatives stems from their structural versatility, allowing for the fine-tuning of their pharmacological profiles.[3] These compounds have been shown to exhibit a range of beneficial activities, including the inhibition of cholinesterases, modulation of calcium homeostasis, and antioxidant effects, all of which are critical in the context of neurodegenerative pathologies.[5][6] This document serves as a practical resource for researchers aiming to explore the therapeutic potential of this promising class of molecules.
Part 1: Multi-Targeting Strategy of 1,8-Naphthyridine Derivatives
A key advantage of 1,8-naphthyridine derivatives in the context of neurodegenerative diseases is their potential for multi-target engagement. This is a significant departure from the traditional "one-target, one-drug" approach and is particularly relevant for complex diseases with multifaceted pathologies.
Cholinesterase Inhibition: Restoring Synaptic Function
One of the primary strategies in the symptomatic treatment of Alzheimer's disease is the inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes that degrade the neurotransmitter acetylcholine. Several 1,8-naphthyridine derivatives have shown potent inhibitory activity against these enzymes, thereby increasing acetylcholine levels in the synaptic cleft and enhancing cholinergic neurotransmission.[5]
Calcium Channel Modulation: Preventing Excitotoxicity
Dysregulation of intracellular calcium homeostasis is a central event in neuronal cell death.[6] Certain 1,8-naphthyridine derivatives act as modulators of voltage-dependent calcium channels (VDCCs), preventing excessive calcium influx and the subsequent activation of apoptotic pathways.[6] Interestingly, some derivatives exhibit a nuanced "Ca2+-promoter" effect at low concentrations, which has been linked to the upregulation of neuroprotective proteins like Bcl-2.[6]
Anti-inflammatory and Antioxidant Effects
Neuroinflammation and oxidative stress are key contributors to the progression of neurodegenerative diseases. Some 1,8-naphthyridine derivatives have demonstrated the ability to suppress inflammatory responses in microglial cells, potentially through the TLR4/Myd88/NF-κB signaling pathway.[7] Furthermore, their inherent antioxidant properties can help mitigate the damaging effects of reactive oxygen species (ROS) within the central nervous system.
Part 2: Synthesis and Characterization of 1,8-Naphthyridine Derivatives
The synthesis of a diverse library of 1,8-naphthyridine derivatives is crucial for establishing structure-activity relationships (SAR) and identifying lead compounds. The Friedländer synthesis is a cornerstone reaction for constructing the 1,8-naphthyridine core.
The Friedländer Synthesis: A Versatile Approach
The Friedländer synthesis involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group.[8] This reaction can be catalyzed by either acids or bases and has been adapted for various scales and conditions, including environmentally friendly approaches.[8][9][10][11][12]
Experimental Protocol: Green Synthesis of 2-Methyl-1,8-naphthyridine[9]
This protocol details a gram-scale, water-based Friedländer synthesis using a biocompatible ionic liquid catalyst.
Materials:
-
2-Aminonicotinaldehyde
-
Acetone
-
Choline hydroxide (ChOH)
-
Deionized water
-
Ethyl acetate
-
Nitrogen gas
Procedure:
-
To a reaction flask, add 2-aminonicotinaldehyde (1.23 g, 10 mmol) and acetone (740 µL, 10 mmol).
-
Add 10 mL of deionized water to the flask and begin stirring.
-
Add choline hydroxide (3 µL, 1 mol%) to the reaction mixture.[9]
-
Purge the flask with nitrogen gas and maintain a nitrogen atmosphere.
-
Heat the reaction mixture to 50°C with continuous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) using 10% methanol/dichloromethane as the eluent. The reaction is typically complete within 6-12 hours.
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
Extract the product from the reaction mixture using ethyl acetate (40 mL) and water (10 mL) in a separatory funnel.
-
Separate the organic layer and concentrate it under reduced pressure using a rotary evaporator to obtain the crude product.
-
The product can be further purified by recrystallization or column chromatography if necessary.
Characterization of 1,8-Naphthyridine Derivatives
Thorough characterization of the synthesized compounds is essential to confirm their structure and purity. Standard analytical techniques include:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the chemical structure.
-
Mass Spectrometry (MS): To determine the molecular weight.
-
Infrared (IR) Spectroscopy: To identify functional groups.
-
Elemental Analysis: To confirm the elemental composition.
Part 3: In Vitro Evaluation of Neuroprotective Activity
A battery of in vitro assays is necessary to characterize the biological activity of the synthesized 1,8-naphthyridine derivatives and to select promising candidates for further development.
Acetylcholinesterase Inhibition Assay (Ellman's Method)
This colorimetric assay is a standard method for measuring AChE activity and its inhibition.[13][14][15][16]
Experimental Protocol: Ellman's Assay in a 96-Well Plate Format[13]
Materials:
-
0.1 M Phosphate Buffer (pH 8.0)
-
Acetylcholinesterase (AChE) solution (e.g., 0.1 U/mL)
-
Acetylthiocholine iodide (ATCI) solution (15 mM)
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) solution (3 mM)
-
Test 1,8-naphthyridine derivatives (stock solutions in DMSO)
-
96-well microplate
-
Microplate reader
Procedure:
-
Plate Setup (in triplicate):
-
Blank: 180 µL of phosphate buffer.
-
Control (100% Activity): 140 µL of phosphate buffer + 20 µL of AChE solution + 20 µL of DMSO.
-
Test Wells: 140 µL of phosphate buffer + 20 µL of AChE solution + 20 µL of test compound at various concentrations.
-
-
Pre-incubation: Mix the contents of the wells and pre-incubate the plate at 37°C for 15 minutes.[13]
-
Reaction Initiation: To each well (except the blank), add 20 µL of 15 mM ATCI solution and 20 µL of 3 mM DTNB solution.[13]
-
Kinetic Measurement: Immediately place the microplate in a reader and measure the increase in absorbance at 412 nm every 30 seconds for 10-15 minutes.[13]
-
Data Analysis:
-
Calculate the rate of reaction (ΔAbs/min) for each well from the linear portion of the kinetic curve.
-
Correct for background absorbance by subtracting the rate of the blank.
-
Calculate the percentage of inhibition for each concentration of the test compound.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.[14]
-
Quantitative Data: Cholinesterase Inhibition by 1,8-Naphthyridine Derivatives
| Compound | Target | IC50 (µM) | Reference |
| Derivative 12 | AChE | 17.41 ± 0.22 | [17] |
| Carbamate 1 | BuChE | 0.12 ± 0.09 | [17] |
| Carbamate 7 | BuChE | 0.38 ± 0.01 | [17] |
Neuroprotection Assay in a Cellular Model of Neurotoxicity
The SH-SY5Y neuroblastoma cell line is a widely used model for studying neuroprotective effects against various toxins.[5][18]
Experimental Protocol: MTT Assay for Cell Viability[18][19][20][21][22]
Materials:
-
SH-SY5Y cells
-
Cell culture medium (e.g., RPMI)
-
Trypsin-EDTA
-
Neurotoxin (e.g., rotenone/oligomycin A, okadaic acid, or Aβ1-42 peptide)[5]
-
Test 1,8-naphthyridine derivatives
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a detergent-based solution)
-
96-well cell culture plate
Procedure:
-
Cell Seeding: Seed SH-SY5Y cells into a 96-well plate at a density of 10,000 cells/well and incubate for 24 hours.[18]
-
Treatment:
-
Pre-treat the cells with various concentrations of the test 1,8-naphthyridine derivatives for a specified period (e.g., 1-2 hours).
-
Induce neurotoxicity by adding the chosen neurotoxin to the wells (except for the control wells).
-
-
Incubation: Incubate the plate for 24-48 hours.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.[19]
-
Solubilization: Add 100 µL of solubilization solution to each well and incubate overnight in the dark to dissolve the formazan crystals.[19]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control.
Intracellular Calcium Imaging
This technique allows for the real-time measurement of changes in intracellular calcium concentration in response to stimuli.[1][20][21][22][23]
Experimental Protocol: Calcium Imaging with Fura-2 AM[23][24][25][26]
Materials:
-
Cultured neurons or SH-SY5Y cells on coverslips
-
Fura-2 AM (acetoxymethyl ester)
-
DMSO
-
Hanks' Balanced Salt Solution (HBSS) with and without BSA
-
Fluorescence microscope equipped for ratiometric imaging (excitation at 340 nm and 380 nm, emission at 510 nm)
Procedure:
-
Dye Loading:
-
Washing: Wash the cells with HBSS to remove extracellular dye and allow for de-esterification of the Fura-2 AM.
-
Imaging:
-
Mount the coverslip in a perfusion chamber on the microscope stage.
-
Acquire fluorescence images by alternating excitation at 340 nm and 380 nm and collecting the emission at 510 nm.
-
Establish a baseline recording of the 340/380 ratio.
-
Apply the test 1,8-naphthyridine derivative and/or a stimulus (e.g., high potassium solution) and record the changes in the 340/380 ratio over time.
-
-
Data Analysis: The ratio of the fluorescence intensities at the two excitation wavelengths is proportional to the intracellular calcium concentration.
Part 4: Preclinical Evaluation in Animal Models
Testing the efficacy of promising 1,8-naphthyridine derivatives in animal models of neurodegenerative diseases is a critical step in the drug development process.
Animal Models of Alzheimer's Disease
Several transgenic and non-transgenic animal models are available to study Alzheimer's-like pathology.[2][24][25][26][27]
-
Transgenic Models:
-
Non-Transgenic Models:
-
Aβ infusion models: Direct infusion of amyloid-beta peptides into the brain.
-
Scopolamine-induced amnesia: A model of cholinergic dysfunction.
-
Animal Models of Parkinson's Disease
Neurotoxin-based and genetic models are commonly used to replicate the key features of Parkinson's disease.[28][29][30][31][32]
-
Neurotoxin-based Models:
-
6-hydroxydopamine (6-OHDA) model: Induces selective degeneration of dopaminergic neurons.[29]
-
MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine) model: A widely used model in mice and non-human primates.[28][32]
-
Rotenone and Paraquat models: Pesticide-induced models that recapitulate features of sporadic Parkinson's disease.[28]
-
-
Genetic Models:
General Protocol for In Vivo Efficacy Studies
-
Model Selection: Choose an animal model that is appropriate for the specific hypothesis being tested.
-
Compound Administration: Determine the optimal dose, route, and frequency of administration for the test 1,8-naphthyridine derivative based on pharmacokinetic studies.
-
Behavioral Testing: Assess cognitive function (e.g., Morris water maze, Y-maze for Alzheimer's models) or motor function (e.g., rotarod, cylinder test for Parkinson's models).
-
Post-mortem Analysis:
-
Histology and Immunohistochemistry: Quantify neuronal loss, amyloid plaque burden, neurofibrillary tangles, or α-synuclein aggregates.
-
Neurochemical Analysis: Measure neurotransmitter levels (e.g., acetylcholine, dopamine) and their metabolites.
-
Biochemical Assays: Assess markers of oxidative stress, inflammation, and apoptosis.
-
Part 5: Visualizing the Mechanisms of Action
Understanding the signaling pathways modulated by 1,8-naphthyridine derivatives is crucial for rational drug design.
Signaling Pathway for Neuroprotection
Caption: Proposed neuroprotective signaling pathways of 1,8-naphthyridine derivatives.
Experimental Workflow
Caption: General workflow for the development of 1,8-naphthyridine-based neuroprotective agents.
References
- 1. ionbiosciences.com [ionbiosciences.com]
- 2. Preclinical Models for Alzheimer’s Disease: Past, Present, and Future Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 1,8-naphthyridine derivatives: an updated review on recent advancements of their myriad biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 1,8-Naphthyridine Derivatives: A Review of Multiple Biological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis, inhibitory activity of cholinesterases, and neuroprotective profile of novel 1,8-naphthyridine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 1,8-Naphthyridine derivatives as cholinesterases inhibitors and cell Ca2+ regulators, a multitarget strategy for Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. benchchem.com [benchchem.com]
- 9. Gram-Scale Synthesis of 1,8-Naphthyridines in Water: The Friedlander Reaction Revisited - PMC [pmc.ncbi.nlm.nih.gov]
- 10. connectjournals.com [connectjournals.com]
- 11. benchchem.com [benchchem.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. scribd.com [scribd.com]
- 16. japsonline.com [japsonline.com]
- 17. researchgate.net [researchgate.net]
- 18. MTT assay [protocols.io]
- 19. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 20. Fura-2 AM calcium imaging protocol | Abcam [abcam.com]
- 21. brainvta.tech [brainvta.tech]
- 22. moodle2.units.it [moodle2.units.it]
- 23. Calcium Imaging of Cortical Neurons using Fura-2 AM - PMC [pmc.ncbi.nlm.nih.gov]
- 24. pubs.acs.org [pubs.acs.org]
- 25. alzped.nia.nih.gov [alzped.nia.nih.gov]
- 26. researchgate.net [researchgate.net]
- 27. amm-journal.org [amm-journal.org]
- 28. Animal Models of Parkinson’s Disease - Parkinson’s Disease - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 29. neurobiology.lu.se [neurobiology.lu.se]
- 30. portlandpress.com [portlandpress.com]
- 31. Comprehensive Perspectives on Experimental Models for Parkinson’s Disease [aginganddisease.org]
- 32. Animal models of Parkinson's disease: a source of novel treatments and clues to the cause of the disease - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: Leveraging 1,8-Naphthyridine Derivatives as High-Performance Fluorescent Probes
Introduction: The 1,8-Naphthyridine Scaffold - A Privileged Structure in Fluorescence Sensing
The 1,8-naphthyridine nucleus, a nitrogen-containing heterocyclic system, has emerged as a formidable scaffold in the design of fluorescent probes.[1] Its rigid, planar structure provides a robust framework for a fluorophore, while the two nitrogen atoms act as excellent coordination sites for a variety of analytes, particularly metal ions.[2][3] This inherent chelating ability, combined with tunable photophysical properties, makes 1,8-naphthyridine derivatives exceptionally versatile for applications ranging from environmental monitoring to advanced cellular imaging.[1][4][5]
The rich photophysical characteristics of these derivatives, such as high fluorescence quantum yields, large Stokes shifts, and sensitivity to the local environment, are central to their function.[6][7] By strategically modifying the core 1,8-naphthyridine structure, researchers can fine-tune the probe's selectivity and sensitivity for specific targets. These modifications often involve introducing recognition moieties that modulate the electronic properties of the fluorophore upon binding to an analyte, leading to a discernible change in fluorescence intensity or color. This guide provides an in-depth exploration of the principles, mechanisms, and practical protocols for utilizing 1,8-naphthyridine-based probes in research and development.
Core Principle: Mechanisms of Fluorescence Modulation
The efficacy of a 1,8-naphthyridine probe hinges on its ability to translate a binding event into a measurable optical signal. This is typically achieved through several key photophysical mechanisms:
-
Chelation-Enhanced Fluorescence (CHEF): This is one of the most common mechanisms for metal ion detection.[4] In the unbound state, the probe may have a low fluorescence quantum yield due to quenching processes. Upon chelation with a metal ion, the probe's structure becomes more rigid, which reduces non-radiative decay pathways (e.g., vibrational relaxation) and leads to a significant enhancement in fluorescence intensity.[4] The 1,8-naphthyridine nitrogen atoms are ideal for this purpose, forming stable complexes that trigger the CHEF effect.[4][8]
-
Photoinduced Electron Transfer (PET): In PET-based probes, the fluorophore (1,8-naphthyridine) is linked to a receptor unit that has a lone pair of electrons (e.g., a piperazine or tertiary amine).[9][10] In the "off" state, excitation of the fluorophore is followed by electron transfer from the receptor, quenching the fluorescence. When the receptor binds to a target (like a proton in acidic pH or a metal ion), the energy level of its lone pair is lowered, inhibiting the PET process and "turning on" the fluorescence.[9][11]
-
Fluorescence Quenching: The opposite of enhancement can also be a powerful sensing tool. Binding to certain metal ions, particularly those with unpaired d-electrons like Cu²⁺ or Co²⁺, can quench the fluorescence of the 1,8-naphthyridine core through energy or electron transfer processes.[2][6] This "turn-off" response provides a clear signal for the presence of the analyte.
Caption: Key mechanisms governing the fluorescence response of 1,8-naphthyridine probes.
Application Note 1: Quantitative Detection of Divalent Metal Ions (Zn²⁺)
Zinc (Zn²⁺) is a vital transition metal in biological systems, and its dysregulation is linked to numerous diseases. 1,8-naphthyridine derivatives are excellent candidates for Zn²⁺ sensing due to the strong coordination between the naphthyridine nitrogens and Zn²⁺, often resulting in a pronounced CHEF effect.[4][8][12]
Probe Design and Rationale
A successful Zn²⁺ probe, such as an N-Boc-L-proline modified 1,8-naphthyridine, combines the chelating core with additional coordinating atoms (e.g., from an amide linkage) to enhance both selectivity and sensitivity.[4] The proline group can improve water solubility and biocompatibility, while the Boc-protecting group can influence the electronic properties to optimize the fluorescence response.[8] The probe is designed to be weakly fluorescent in solution but to exhibit a dramatic increase in emission upon forming a stable 1:1 complex with Zn²⁺.[4]
Detailed Protocol: Fluorometric Titration of Zn²⁺
This protocol describes the steps to determine the binding affinity and limit of detection for a 1,8-naphthyridine probe with Zn²⁺.
1. Materials and Reagents:
-
1,8-Naphthyridine Probe
-
High-purity solvent (e.g., DMSO, Acetonitrile, or an aqueous buffer like HEPES)
-
Zinc perchlorate (Zn(ClO₄)₂) or Zinc chloride (ZnCl₂)
-
Other metal perchlorate or chloride salts for selectivity testing (e.g., Na⁺, K⁺, Mg²⁺, Ca²⁺, Cu²⁺, Fe³⁺, Cd²⁺, Hg²⁺)
-
Calibrated micropipettes
-
Quartz cuvettes (1 cm path length)
-
Fluorometer
2. Preparation of Stock Solutions:
-
Probe Stock (1 mM): Accurately weigh the probe and dissolve it in the chosen solvent to make a 1 mM stock solution. Store protected from light.
-
Analyte Stock (10 mM): Prepare a 10 mM stock solution of Zn(ClO₄)₂ in the same solvent or deionized water.
-
Interfering Ion Stocks (10 mM): Prepare 10 mM stock solutions for all ions to be tested for selectivity.
3. Experimental Procedure:
-
Titration Experiment:
-
Prepare a 10 µM working solution of the probe by diluting the 1 mM stock solution in the assay solvent.
-
Place 2.0 mL of the 10 µM probe solution into a quartz cuvette.
-
Record the initial fluorescence emission spectrum of the probe solution. Excite at its absorption maximum (λ_abs) and record the emission over the expected range.
-
Sequentially add small aliquots (e.g., 2-10 µL) of the 10 mM Zn²⁺ stock solution to the cuvette.
-
After each addition, mix thoroughly and allow the solution to equilibrate for 1-2 minutes before recording the new fluorescence spectrum.
-
Continue additions until the fluorescence intensity reaches a plateau, indicating saturation of the probe.
-
-
Selectivity (Competition) Experiment:
-
To a 2.0 mL solution of the 10 µM probe, add a saturating amount of Zn²⁺ (e.g., 2 equivalents).
-
Record the fluorescence spectrum.
-
To this probe-Zn²⁺ complex solution, add a significant excess (e.g., 10-20 equivalents) of each potential interfering metal ion, one at a time, and record the spectrum after each addition. A lack of significant change indicates high selectivity for Zn²⁺.[4]
-
4. Data Analysis:
-
Binding Constant (Kₐ): The association constant can be calculated using the Benesi-Hildebrand equation for a 1:1 binding stoichiometry: 1 / (F - F₀) = 1 / ((Fₘₐₓ - F₀) * Kₐ * [Mⁿ⁺]) + 1 / (Fₘₐₓ - F₀) Where F₀ is the initial fluorescence, F is the fluorescence at a given metal ion concentration [Mⁿ⁺], and Fₘₐₓ is the maximum fluorescence at saturation. A plot of 1 / (F - F₀) versus 1 / [Mⁿ⁺] should be linear, and Kₐ can be determined from the slope and intercept.[13]
-
Limit of Detection (LOD): The LOD is calculated using the formula: LOD = 3σ / k Where σ is the standard deviation of the blank (probe solution without analyte) and k is the slope of the linear portion of the fluorescence intensity versus [Zn²⁺] plot at low concentrations.[13]
Caption: Experimental workflow for fluorometric titration of a metal ion.
Application Note 2: Fluorescent Imaging of Mitochondria
Mitochondria are crucial organelles, and visualizing them in live cells is essential for studying cellular health and disease. 1,8-naphthyridine derivatives can be engineered into mitochondria-targeting probes by introducing a lipophilic cationic moiety, such as a triphenylphosphonium (TPP) group. The large positive charge of the TPP group drives the accumulation of the probe within the mitochondrial matrix due to the organelle's negative membrane potential.
Probe Design for Mitochondrial Targeting
For this application, the 1,8-naphthyridine core is functionalized to emit in a region with minimal cellular autofluorescence (e.g., near-infrared).[14] The probe is also designed to specifically interact with a mitochondrial component, such as mitochondrial DNA or RNA, which can enhance its fluorescence upon binding and ensure its retention.[14] Key features include:
-
Cationic Targeting Group: A TPP or similar group for mitochondrial accumulation.
-
NIR Emission: Reduces background noise and allows for deeper tissue penetration if needed.[14]
-
High Photostability: To withstand prolonged laser exposure during imaging.
-
Low Cytotoxicity: Essential for studying healthy, unperturbed cellular processes.
Detailed Protocol: Live-Cell Mitochondrial Staining
1. Materials and Reagents:
-
Mitochondria-targeting 1,8-naphthyridine probe
-
Cell line (e.g., HeLa, A549)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
MitoTracker™ Red CMXRos (or other commercial mitochondrial stain for co-localization)
-
Hoechst 33342 (for nuclear counterstaining)
-
Confocal laser scanning microscope
-
Cell culture dishes or chambered coverglass
2. Cell Culture and Staining:
-
Seed cells onto chambered coverglass and grow to 60-70% confluency.
-
Prepare a working solution of the 1,8-naphthyridine probe (e.g., 1-5 µM) in serum-free medium from a 1 mM DMSO stock.
-
Wash the cells twice with warm PBS.
-
Incubate the cells with the probe-containing medium for 15-30 minutes at 37°C in a CO₂ incubator.
-
(Optional Co-staining): For the final 10-15 minutes of incubation, add MitoTracker™ Red (e.g., 100 nM) to the medium to confirm mitochondrial localization.
-
Remove the staining solution and wash the cells three times with warm PBS.
-
Add fresh complete medium or imaging buffer to the cells.
3. Confocal Microscopy:
-
Place the chambered coverglass on the microscope stage.
-
Excite the 1,8-naphthyridine probe at its specific λ_ex and collect emission at its λ_em. For a NIR probe, this might be Ex: ~640 nm / Em: 660-760 nm.[14]
-
If co-staining, sequentially image the MitoTracker™ channel (e.g., Ex: 579 nm / Em: 599 nm) and the probe channel to prevent spectral bleed-through.
-
Capture images and analyze the overlay to confirm co-localization of the probe's signal with the MitoTracker™ signal.
Protocol: MTT Assay for Cytotoxicity Assessment
A crucial validation step is to ensure the probe does not harm the cells at the concentrations used for imaging.
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with a range of concentrations of the 1,8-naphthyridine probe (e.g., 0 µM, 1 µM, 5 µM, 10 µM, 25 µM) for the same duration as the imaging experiment (or longer, e.g., 24 hours).
-
After incubation, add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours.
-
Viable cells will reduce the yellow MTT to purple formazan crystals.
-
Dissolve the formazan crystals with a solubilization solution (e.g., DMSO or acidic isopropanol).
-
Measure the absorbance at ~570 nm using a plate reader.
-
Calculate cell viability as a percentage relative to the untreated control (0 µM probe). High viability (>90%) at working concentrations indicates low cytotoxicity.
Photophysical Data Summary
The performance of a fluorescent probe is defined by its photophysical properties. The table below summarizes typical characteristics for different classes of 1,8-naphthyridine-based probes.
| Probe Class/Target | Excitation (λ_ex, nm) | Emission (λ_em, nm) | Stokes Shift (nm) | Quantum Yield (Φ) | Key Feature/Mechanism |
| Zn²⁺ Sensor [4][8] | ~350-400 | ~450-500 | ~100 | Low (unbound) to High (bound) | Chelation-Enhanced Fluorescence (CHEF) |
| pH Probe [9] | ~450 | ~550 | ~100-150 | pH-dependent (low at high pH) | Photoinduced Electron Transfer (PET) |
| Cyanide Sensor [2] | ~380 | ~450 | ~70 | Quenched by Cu²⁺, Recovered by CN⁻ | Displacement Assay |
| Mitochondrial DNA/RNA [14] | ~540-600 | ~660-760 | ~150-220 | "Turn-on" upon binding | Intercalation/Binding, NIR Emission |
References
- 1. 1,8-naphthyridine derivatives: an updated review on recent advancements of their myriad biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis of 1,8-naphthyridines and their application in the development of anionic fluorogenic chemosensors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A flexible 1,8-naphthyridyl derivative and its Zn(II) complexes: synthesis, structures, spectroscopic properties and recognition of Cd(II) - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 4. Fluorescent ZnII Chemosensor Mediated by a 1,8‐Naphthyridine Derivative and It′s Photophysical Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 1,8-Naphthyridine Derivatives: A Privileged Scaffold for Versatile Biological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A Multifunctional Fluorescent Probe Based on 1,8-Naphthalimide for the Detection of Co2+, F−, and CN− [mdpi.com]
- 7. 1,8-Naphthalimide-based fluorescent chemosensors: recent advances and perspectives - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
- 8. Fluorescent ZnII Chemosensor Mediated by a 1,8-Naphthyridine Derivative and It's Photophysical Properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A water-soluble 1,8-naphthalimide-based fluorescent pH probe for distinguishing tumorous tissues and inflammation in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. 1,8-Naphthyridine-based molecular clips for off–on fluorescence sensing of Zn2+ in living cells - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 13. researchgate.net [researchgate.net]
- 14. Near-infrared fluorescent probes based on naphthyridine derivatives for mitochondrial nucleic acid imaging - Analyst (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols for Radiolabeling of 1,8-Naphthyridine Derivatives for Imaging
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Introduction: The 1,8-Naphthyridine Scaffold in Molecular Imaging
The 1,8-naphthyridine core, a nitrogen-containing heterocyclic system, has garnered significant interest in medicinal chemistry and drug discovery due to its versatile synthesis and wide range of biological activities.[1] Its structural features allow for diverse substitutions, making it an attractive scaffold for the development of targeted imaging agents for Positron Emission Tomography (PET) and Single Photon Emission Computed Tomography (SPECT). These imaging modalities rely on the detection of radiolabeled molecules to visualize and quantify biological processes in vivo, offering invaluable insights for disease diagnosis, staging, and monitoring treatment response.
This comprehensive guide provides detailed application notes and protocols for the radiolabeling of 1,8-naphthyridine derivatives with common radioisotopes used in nuclear medicine: Fluorine-18 ([¹⁸F]), Carbon-11 ([¹¹C]), and radioiodine (e.g., [¹²³I], [¹²⁴I], [¹²⁵I]). The methodologies described herein are grounded in established radiochemical principles and supported by peer-reviewed literature, offering researchers a robust framework for the development of novel 1,8-naphthyridine-based radiotracers.
I. Strategic Considerations for Radiolabeling 1,8-Naphthyridine Derivatives
The choice of radioisotope and labeling strategy is dictated by several factors, including the biological target, the desired imaging timeframe, and the chemical properties of the 1,8-naphthyridine derivative.
-
Fluorine-18 (t½ ≈ 110 min): The most widely used PET isotope, its half-life is suitable for multi-step syntheses and allows for distribution to imaging centers.[2] The introduction of a C-¹⁸F bond often imparts favorable pharmacokinetic properties.
-
Carbon-11 (t½ ≈ 20 min): This isotope allows for the labeling of molecules without altering their chemical structure, which is ideal for studying the pharmacokinetics of a drug candidate.[3] However, its short half-life necessitates rapid and highly efficient radiolabeling and purification procedures.
-
Radioiodine (e.g., ¹²³I, t½ ≈ 13.2 h for SPECT; ¹²⁴I, t½ ≈ 4.2 d for PET): Radioiodination is a well-established technique. The choice of iodine isotope depends on the imaging modality and the biological process being studied.[4] A key consideration is the potential for in vivo deiodination, which can lead to off-target accumulation of radioactivity.[4]
The following sections provide detailed protocols for each of these radiolabeling approaches, emphasizing the rationale behind key experimental steps.
II. Radiolabeling with Fluorine-18: Nucleophilic Substitution
Nucleophilic substitution is the most common method for introducing [¹⁸F]fluoride into organic molecules due to the high specific activity of cyclotron-produced [¹⁸F]fluoride.[5] For aromatic systems like 1,8-naphthyridine, direct nucleophilic aromatic substitution (SₙAr) is often challenging unless the ring is activated by electron-withdrawing groups. Therefore, precursor strategies are typically employed.
A. Precursor Strategy: Aryliodonium Salts
Diaryliodonium salts are effective precursors for the radiofluorination of electron-rich or non-activated aromatic rings.[6] The mechanism involves the nucleophilic attack of [¹⁸F]fluoride on the iodonium salt, leading to the displacement of one of the aryl groups.
Workflow for [¹⁸F]Fluorination using an Aryliodonium Salt Precursor:
Caption: Workflow for [¹⁸F]fluorination of a 1,8-naphthyridine derivative.
B. Detailed Protocol: [¹⁸F]Fluorination of a 1,8-Naphthyridine Iodonium Salt Precursor
1. [¹⁸F]Fluoride Activation:
-
Rationale: Cyclotron-produced [¹⁸F]fluoride is in aqueous solution and needs to be activated for nucleophilic substitution. This involves removing water and using a phase-transfer catalyst.
-
Procedure:
-
Trap the aqueous [¹⁸F]fluoride solution from the cyclotron onto a pre-conditioned anion exchange cartridge (e.g., QMA).
-
Elute the [¹⁸F]fluoride from the cartridge into a reaction vessel using a solution of potassium carbonate (K₂CO₃) and Kryptofix 2.2.2 (K₂₂₂) in acetonitrile/water.
-
Perform azeotropic drying of the eluted [¹⁸F]fluoride by heating under a stream of nitrogen or argon, with the addition of anhydrous acetonitrile to ensure complete removal of water.
-
2. Radiolabeling Reaction:
-
Rationale: The activated, "naked" [¹⁸F]fluoride is a potent nucleophile that reacts with the iodonium salt precursor at elevated temperatures. The choice of solvent and temperature is crucial for reaction efficiency.
-
Procedure:
-
Dissolve the 1,8-naphthyridine-iodonium salt precursor (typically 1-5 mg) in a high-boiling point aprotic solvent such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).
-
Add the precursor solution to the dried [¹⁸F]KF/K₂₂₂ complex.
-
Seal the reaction vessel and heat at a specified temperature (e.g., 90-120 °C) for a defined period (e.g., 10-20 minutes).
-
3. Purification:
-
Rationale: Purification is essential to remove unreacted [¹⁸F]fluoride, the precursor, and any reaction byproducts to ensure the final product is safe for administration and to obtain accurate imaging results.[7]
-
Procedure:
-
Quench the reaction by adding water or a suitable buffer.
-
Inject the crude reaction mixture onto a semi-preparative High-Performance Liquid Chromatography (HPLC) system.
-
Collect the fraction corresponding to the [¹⁸F]-labeled 1,8-naphthyridine derivative.
-
Remove the HPLC solvent (e.g., via solid-phase extraction or rotary evaporation) and reformulate the final product in a biocompatible solution (e.g., saline with a small percentage of ethanol).
-
Quantitative Data Summary for a Hypothetical [¹⁸F]-Naphthyridine Tracer:
| Parameter | Typical Value |
| Radiochemical Yield (decay-corrected) | 20-40% |
| Radiochemical Purity | >98% |
| Molar Activity | 40-111 GBq/µmol |
| Synthesis Time | 60-90 minutes |
III. Radiolabeling with Carbon-11: Rapid Methylation and Carbonylation
Given the short half-life of [¹¹C], radiolabeling reactions must be rapid and efficient. Common strategies involve the use of small, highly reactive [¹¹C]-labeled synthons like [¹¹C]methyl iodide ([¹¹C]CH₃I) or [¹¹C]carbon dioxide ([¹¹C]CO₂).
A. [¹¹C]Methylation
This is a widely used method for introducing a [¹¹C]methyl group onto a heteroatom (N, O, or S) or a carbon atom.[6] For 1,8-naphthyridine derivatives, a common approach is the N-methylation of a suitable precursor.
Workflow for [¹¹C]Methylation:
Caption: General workflow for the [¹¹C]methylation of a 1,8-naphthyridine precursor.
B. Detailed Protocol: N-[¹¹C]Methylation of a 1,8-Naphthyridine Precursor
1. Synthesis of [¹¹C]Methyl Iodide:
-
Rationale: [¹¹C]CO₂ from the cyclotron is converted to the more reactive methylating agent, [¹¹C]CH₃I.
-
Procedure: This is typically performed in an automated synthesis module. [¹¹C]CO₂ is reduced to [¹¹C]CH₄, which is then reacted with iodine in the gas phase at high temperature. The resulting [¹¹C]CH₃I is trapped in a suitable solvent.
2. Methylation Reaction:
-
Rationale: The desmethyl precursor is deprotonated by a base to form a nucleophile that reacts with [¹¹C]CH₃I.
-
Procedure:
-
Dissolve the desmethyl-1,8-naphthyridine precursor in a polar aprotic solvent (e.g., DMF, acetone).
-
Add a suitable base (e.g., NaOH, K₂CO₃, or an organic base).
-
Bubble the [¹¹C]CH₃I through the reaction mixture or transfer it in solution.
-
Heat the reaction mixture for a short period (e.g., 1-5 minutes) at a moderate temperature (e.g., 80-100 °C).
-
3. Purification and Quality Control:
-
Rationale: Rapid purification is critical due to the short half-life of ¹¹C. HPLC is the standard method.
-
Procedure:
-
Inject the crude reaction mixture directly onto a semi-preparative HPLC system.
-
Quickly collect the product fraction.
-
Formulate and perform quality control as described for [¹⁸F]-labeling, with an emphasis on speed.
-
IV. Radioiodination: Electrophilic and Nucleophilic Methods
Radioiodination can be achieved through various methods, with electrophilic substitution being common for aromatic systems.[8][9]
A. Electrophilic Radioiodination
This method typically involves the reaction of an electron-rich 1,8-naphthyridine derivative with an oxidized form of radioiodide.
Workflow for Electrophilic Radioiodination:
Caption: Workflow for electrophilic radioiodination of a 1,8-naphthyridine.
B. Detailed Protocol: Electrophilic Radioiodination using Iodogen
1. Iodination Reaction:
-
Rationale: Iodogen is a mild oxidizing agent coated on the surface of the reaction vessel, which oxidizes radioiodide to an electrophilic species that can then react with the aromatic ring of the 1,8-naphthyridine.
-
Procedure:
-
Prepare an Iodogen-coated reaction vial.
-
Add the 1,8-naphthyridine precursor dissolved in a suitable solvent (e.g., ethanol, phosphate buffer).
-
Add the radioiodide solution (e.g., [¹²³I]NaI).
-
Allow the reaction to proceed at room temperature for a specified time (e.g., 5-15 minutes).
-
2. Purification:
-
Rationale: Unreacted radioiodide must be removed. Solid-phase extraction (SPE) is often a rapid and effective method.
-
Procedure:
-
Quench the reaction with a reducing agent (e.g., sodium metabisulfite).
-
Pass the reaction mixture through a C18 SPE cartridge.
-
Wash the cartridge with water to remove unreacted iodide.
-
Elute the radioiodinated product with ethanol or an ethanol/water mixture.
-
Formulate as required.
-
V. Quality Control: Ensuring a Self-Validating System
Rigorous quality control (QC) is mandatory for all radiopharmaceuticals to ensure patient safety and the reliability of imaging data.[7]
A. Key Quality Control Parameters:
| QC Test | Method | Acceptance Criteria | Rationale |
| Radionuclidic Purity | Gamma Spectroscopy | >99.9% | Ensures that the radioactivity comes from the intended radionuclide. |
| Radiochemical Purity | Analytical HPLC, TLC | >95% | Confirms that the radioactivity is in the desired chemical form.[10] |
| Chemical Purity | Analytical HPLC (UV detector) | Defined limit | Quantifies non-radioactive chemical impurities. |
| Specific Activity | HPLC with mass determination | As high as achievable | Ratio of radioactivity to the total mass of the compound; crucial for receptor imaging. |
| pH | pH meter or strip | 4.5 - 7.5 | Ensures compatibility with physiological conditions. |
| Sterility | Incubation in culture media | No microbial growth | Confirms the absence of viable microorganisms. |
| Bacterial Endotoxins | LAL test | < 175 EU/V | Ensures the absence of pyrogenic substances. |
B. Determination of Radiochemical Purity by HPLC:
-
Principle: Analytical HPLC separates the radiolabeled product from impurities based on their physicochemical properties. A radioactivity detector and a UV detector are used in series.
-
Typical Conditions:
-
Column: C18 reversed-phase
-
Mobile Phase: Gradient of water (with 0.1% TFA) and acetonitrile (with 0.1% TFA)
-
Flow Rate: 1 mL/min
-
Detection: UV (e.g., 254 nm) and radioactivity detector
-
-
Calculation: Radiochemical purity is calculated as the percentage of the total radioactivity that elutes at the retention time of the desired product.
C. Determination of Specific Activity:
-
Principle: Specific activity is the amount of radioactivity per mole of the compound. It is determined by measuring the radioactivity of a sample and quantifying the mass of the compound in that same sample.
-
Procedure:
-
Perform an analytical HPLC run of the final product.
-
Integrate the peak from the radioactivity detector to determine the total radioactivity injected.
-
Integrate the peak from the UV detector and use a standard curve of the non-radioactive compound to determine the mass of the compound injected.
-
Calculate the specific activity (e.g., in GBq/µmol).
-
VI. Conclusion
The 1,8-naphthyridine scaffold presents a promising platform for the development of novel radiotracers for molecular imaging. The choice of radionuclide and labeling strategy should be carefully considered based on the specific research or clinical question. The protocols and application notes provided in this guide offer a comprehensive framework for the successful radiolabeling, purification, and quality control of 1,8-naphthyridine derivatives. By adhering to these principles, researchers can develop high-quality imaging agents to advance our understanding of biology and disease.
VII. References
-
EANM guideline for harmonisation on molar activity or specific activity of radiopharmaceuticals: impact on safety and imaging quality. (2021). European Journal of Nuclear Medicine and Molecular Imaging, 48(12), 3777–3787. --INVALID-LINK--
-
Construction of internally labeled 11C nitrogenous heterocycles. (2025). ACS Fall 2025. --INVALID-LINK--
-
A Method for Measuring Specific Activities of 14 C-Labelled Compounds by Gas Chromatography -Mass Spectrometry-Computer System. (n.d.). J-Stage. --INVALID-LINK--
-
Carbon-11 from CO2 Built Directly into Heterocycles. (2019). ChemistryViews. --INVALID-LINK--
-
Labeling Peptides with Radioiodine: An Overview of Traditional and Emerging Techniques. (n.d.). MDPI. --INVALID-LINK--
-
Specific activity. (n.d.). Wikipedia. --INVALID-LINK--
-
Recent Advances in Synthetic Methods for Radioiodination. (2020). The Journal of Organic Chemistry, 85(11), 6847–6864. --INVALID-LINK--
-
18F-Fluorination: Challenge and Opportunity for Organic Chemists. (2021). Accounts of Chemical Research, 54(17), 3362–3375. --INVALID-LINK--
-
New methodologies for the preparation of carbon-11 labeled radiopharmaceuticals. (2017). EJNMMI Radiopharmacy and Chemistry, 2(1), 8. --INVALID-LINK--
-
Novel substituted 1,8-naphthyridines: Design, synthesis, radiolabeling, and evaluation of apoptosis and topoisomerase II inhibition. (2023). Archiv der Pharmazie, 356(7), e2300035. --INVALID-LINK--
-
Review of 18F-FDG Synthesis and Quality Control. (2009). Malaysian Journal of Medical Sciences, 16(2), 4–11. --INVALID-LINK--
-
Fluorine-18 Radiochemistry, Labeling Strategies and Synthetic Routes. (2015). Bioconjugate Chemistry, 26(1), 1–18. --INVALID-LINK--
-
Recent Trends in the Nucleophilic [18F]-radiolabeling Method with No-carrier-added [18F]fluoride. (2012). Journal of the Korean Chemical Society, 56(3), 285–292. --INVALID-LINK--
-
Synthesis of Radioiodinated Compounds. Classical Approaches and Achievements of Recent Years. (2021). Molecules, 26(21), 6692. --INVALID-LINK--
-
Recent Developments in Carbon-11 Chemistry and Applications for First-In-Human PET Studies. (2023). Pharmaceuticals, 16(1), 123. --INVALID-LINK--
-
Determination of radionuclides and radiochemical impurities produced by in-house cyclotron irradiation and subsequent radiosynthesis of PET tracers. (2017). EJNMMI Radiopharmacy and Chemistry, 2(1), 1. --INVALID-LINK--
-
Recent Trends in the Nucleophilic [18F]-radiolabeling Method with No-carrier-added [18F]fluoride. (2012). Journal of the Korean Chemical Society, 56(3), 285–292. --INVALID-LINK--
-
Labeling Peptides with Radioiodine: An Overview of Traditional and Emerging Techniques. (2024). Molecules, 29(1), 100. --INVALID-LINK--
-
One-step 18F labeling of biomolecules using organotrifluoroborates. (2015). Nature Protocols, 10(10), 1603–1614. --INVALID-LINK--
-
Radiochemical Purity Systems of Radiopharmaceuticals. (n.d.). UK Radiopharmacy Group. --INVALID-LINK--
-
A rapid and simple one-step F-18 labeling of peptides. (2011). Theranostics, 1, 202–214. --INVALID-LINK--
-
Rapid Purification and Formulation of Radiopharmaceuticals via Thin-Layer Chromatography. (2022). Pharmaceutics, 14(12), 2603. --INVALID-LINK--
-
Radiopharmaceuticals: Identity & Purity Tests. (n.d.). Esco Pharma. --INVALID-LINK--
-
Production and Quality Control of Fluorine-18 Labelled Radiopharmaceuticals. (2021). IAEA. --INVALID-LINK--
-
A Convenient Route to New (Radio)Fluorinated and (Radio)Iodinated Cyclic Tyrosine Analogs. (2020). Molecules, 25(18), 4209. --INVALID-LINK--
-
Improved Synthesis and Quality Control of [18F]PSMA-1007. (2019). ResearchGate. --INVALID-LINK--
-
Alternative methods for radiochemical purity testing in radiopharmaceuticals. (2013). INIS-IAEA. --INVALID-LINK--
-
Diagnostic and Therapeutic Radiopharmaceuticals: A “Hot” Topic. (2024). Journal of Medicinal Chemistry, 67(1), 1–4. --INVALID-LINK--
-
Identification and Optimization of a Series of 8-Hydroxy Naphthyridines with Potent In Vitro Antileishmanial Activity: Initial S. (2020). ACS Infectious Diseases, 6(9), 2462–2472. --INVALID-LINK--
-
Production and Quality Control of Fluorine-18 Labelled Radiopharmaceuticals. (n.d.). IAEA. --INVALID-LINK--
-
Radiopharmaceutical chemistry: Iodination techniques. (n.d.). ResearchGate. --INVALID-LINK--
-
Radiolabeling and quality control of therapeutic radiopharmaceuticals: optimization, clinical implementation and comparison of radio-TLC/HPLC analysis, demonstrated by [177Lu]Lu-PSMA. (2022). EJNMMI Radiopharmacy and Chemistry, 7(1), 32. --INVALID-LINK--
-
Analytical control and purification of radiopharmaceuticals. (2018). CERN Indico. --INVALID-LINK--
-
Development and Validation of an Analytical HPLC Method to Assess Chemical and Radiochemical Purity of [68Ga]Ga-NODAGA-Exendin-4 Produced by a Fully Automated Method. (2022). Molecules, 27(2), 522. --INVALID-LINK--
References
- 1. Radiochemistry, Production Processes, Labeling Methods, and ImmunoPET Imaging Pharmaceuticals of Iodine-124 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. utoronto.scholaris.ca [utoronto.scholaris.ca]
- 3. mdpi.com [mdpi.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. mdpi.com [mdpi.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Synthesis of Radioiodinated Compounds. Classical Approaches and Achievements of Recent Years - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Positron Emission Tomography Imaging Using Radiolabeled Inorganic Nanomaterials - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Application Notes and Protocols for the Evaluation of 1,8-Naphthyridine Derivatives as Topoisomerase II Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide for the investigation of 1,8-naphthyridine derivatives as potential topoisomerase II (Topo II) inhibitors for anticancer drug development. Human topoisomerase II is a critical enzyme in maintaining DNA topology, making it a well-established target for cancer chemotherapy.[1][2] The 1,8-naphthyridine scaffold has emerged as a promising pharmacophore for the development of novel Topo II inhibitors.[3][4] These application notes offer an in-depth exploration of the mechanism of action of these compounds and provide detailed, field-proven protocols for their screening and characterization. The methodologies described herein are designed to be self-validating, ensuring the generation of robust and reliable data for structure-activity relationship (SAR) studies and lead candidate selection.
Introduction: The Rationale for Targeting Topoisomerase II with 1,8-Naphthyridine Derivatives
DNA topoisomerases are essential enzymes that resolve topological challenges in the genome arising during critical cellular processes such as replication, transcription, and chromosome segregation.[2] Type II topoisomerases, including human Topo IIα and Topo IIβ, function by creating transient double-strand breaks (DSBs) in the DNA, allowing another DNA duplex to pass through the break, followed by religation of the cleaved strands.[1][5] This catalytic cycle is vital for cell proliferation, and its disruption can lead to catastrophic DNA damage and cell death.[6] Consequently, Topo II has been a highly successful target for the development of anticancer drugs.[7]
Many established chemotherapeutic agents, known as Topo II poisons, act by stabilizing the covalent intermediate of the Topo II catalytic cycle, the "cleavage complex," in which the enzyme is covalently bound to the 5'-termini of the cleaved DNA.[1][8] This stabilization prevents the religation of the DNA strands, leading to an accumulation of DSBs, cell cycle arrest, and ultimately, apoptosis.[8][9]
The 1,8-naphthyridine core is a privileged scaffold in medicinal chemistry, demonstrating a wide array of biological activities, including potent anticancer effects.[3][4][10] Derivatives of this heterocyclic system have been designed and synthesized as potential Topo II inhibitors, with some compounds showing promising preclinical activity.[11][12][13] Their planar structure allows for potential intercalation into DNA, a common feature of many Topo II poisons, and various substitutions on the naphthyridine ring can be tailored to optimize interactions with the enzyme and DNA.[14][15][16]
Mechanism of Action: Topoisomerase II Poisoning by 1,8-Naphthyridine Derivatives
The primary mechanism by which many 1,8-naphthyridine derivatives are thought to exert their anticancer effects is through the poisoning of Topoisomerase II. This involves the stabilization of the Topo II-DNA cleavage complex. The proposed sequence of events is as follows:
-
DNA Intercalation: The planar aromatic ring system of the 1,8-naphthyridine derivative intercalates into the DNA double helix at or near the Topo II binding site.[15][16] This interaction can alter the DNA conformation and facilitate the subsequent steps.
-
Formation of the Ternary Complex: The intercalated 1,8-naphthyridine derivative, DNA, and Topoisomerase II form a stable ternary complex.
-
Stabilization of the Cleavage Complex: The derivative inhibits the religation step of the Topo II catalytic cycle, effectively trapping the enzyme in a covalent complex with the cleaved DNA.[1][8]
-
Induction of DNA Damage and Apoptosis: The accumulation of these stabilized cleavage complexes leads to the formation of permanent double-strand breaks, which are highly cytotoxic lesions.[6] This extensive DNA damage triggers cellular checkpoint responses, leading to cell cycle arrest and the initiation of the apoptotic cascade.[9][12]
References
- 1. benchchem.com [benchchem.com]
- 2. Topoisomerase Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Medicinal Chemistry Perspective of 1,8-Naphthyridines as Anticancer Agents. - National Genomics Data Center (CNCB-NGDC) [ngdc.cncb.ac.cn]
- 4. 1,8-Naphthyridine Derivatives: A Review of Multiple Biological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A Mini Review of Novel Topoisomerase II Inhibitors as Future Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Targeting DNA topoisomerase II in cancer chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. Anticancer and immunomodulatory activities of novel 1,8-naphthyridine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Novel substituted 1,8‐naphthyridines: Design, synthesis, radiolabeling, and evaluation of apoptosis and topoisomerase II inhibition | Semantic Scholar [semanticscholar.org]
- 12. Novel substituted 1,8-naphthyridines: Design, synthesis, radiolabeling, and evaluation of apoptosis and topoisomerase II inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. tandfonline.com [tandfonline.com]
- 14. Research Progress on Structure-Activity Relationship of 1,8-Naphthalimide DNA Chimeras Against Tumor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Optimizing 1,8-Naphthyridine Synthesis
Welcome to the technical support center for the synthesis of 1,8-naphthyridine derivatives. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice, frequently asked questions (FAQs), and optimized protocols. Our goal is to empower you with the knowledge to overcome common challenges and streamline your synthetic workflows.
Introduction to 1,8-Naphthyridine Synthesis
The 1,8-naphthyridine scaffold is a privileged structure in medicinal chemistry and materials science, owing to its wide range of biological activities and unique photophysical properties.[1][2] Among the various synthetic routes, the Friedländer annulation is one of the most common and versatile methods for constructing this heterocyclic system.[1][3] This reaction typically involves the condensation of a 2-amino-3-formylpyridine with a compound containing an active methylene group, such as a ketone or β-ketoester.[3][4]
While conceptually straightforward, the practical execution of the Friedländer synthesis can present several challenges, including low yields, side product formation, and difficult purifications. This guide will address these issues directly, providing evidence-based solutions to optimize your reaction conditions.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common challenges encountered during the synthesis of 1,8-naphthyridine derivatives, with a focus on the widely utilized Friedländer annulation.
Q1: My Friedländer synthesis is resulting in a low yield. What are the primary factors to investigate?
A1: Low yields are a frequent hurdle and can be attributed to several factors. A systematic approach to troubleshooting is recommended:
-
Sub-optimal Catalyst: The choice and concentration of the catalyst are critical. Traditional methods often employ harsh acid or base catalysts, which can lead to side reactions and degradation.[4] Modern, milder alternatives have shown significant improvements in yield.[5]
-
Expert Insight: Consider screening a panel of catalysts. For instance, basic ionic liquids like 1-butyl-3-methylimidazolium imidazole salt ([Bmmim][Im]) and choline hydroxide (ChOH) have demonstrated excellent catalytic activity.[1][6] Lewis acids such as CeCl₃·7H₂O can also be highly effective, particularly under solvent-free conditions.[4][5]
-
-
Inefficient Solvent System: The reaction medium plays a crucial role in reaction kinetics and solubility of reactants.
-
Expert Insight: While organic solvents are common, greener and often more effective alternatives should be considered. Water has been successfully employed as a solvent, especially with catalysts like choline hydroxide, leading to high yields.[7][8] Solvent-free grinding or microwave irradiation with a solid support like Al₂O₃ can also enhance yields and simplify workup.[6]
-
-
Non-Optimal Reaction Temperature: The ideal temperature is highly dependent on the specific substrates and catalyst system.
-
Purity of Starting Materials: Impurities in the 2-aminopyridine-3-carbaldehyde or the active methylene compound can inhibit the reaction or lead to undesired side products.[5]
-
Expert Insight: Always ensure the purity of your starting materials through appropriate analytical techniques (e.g., NMR, LC-MS) before commencing the synthesis.
-
-
Incomplete Reaction: The reaction may not have reached completion within the allotted time.
-
Expert Insight: Monitor the reaction progress by Thin Layer Chromatography (TLC).[5] If starting materials persist, extending the reaction time is a simple and effective measure.
-
Q2: I am observing the formation of multiple products, indicating poor regioselectivity. How can I address this?
A2: Poor regioselectivity is a common challenge, particularly when using unsymmetrical ketones. The formation of different regioisomers can complicate purification and reduce the yield of the desired product.
-
Catalyst Selection: Certain catalysts can significantly influence the regiochemical outcome.
-
Expert Insight: The bicyclic amine catalyst 1,3,3-trimethyl-6-azabicyclo[3.2.1]octane (TABO) has been shown to provide high regioselectivity for the formation of 2-substituted 1,8-naphthyridines.[11][12] The use of basic ionic liquids like [Bmmim][Im] has also been reported to favor the formation of a single product with unsymmetrical ketones.[1][10]
-
-
Reaction Conditions: Modifying the reaction setup can also improve regioselectivity.
Q3: My crude product is difficult to purify. What are the best strategies for isolating the desired 1,8-naphthyridine?
A3: Effective purification is key to obtaining a high-quality final product. A combination of techniques is often necessary.
-
Initial Work-up: A well-designed work-up procedure can remove a significant portion of impurities before chromatography.
-
Expert Insight: If your reaction contains unreacted 2-aminopyridine derivatives, an acidic wash (e.g., with 1-5% HCl) during the work-up is highly effective. The basic impurity will be protonated and partition into the aqueous layer.[13]
-
-
Column Chromatography: This is a standard method for purifying 1,8-naphthyridine derivatives.
-
Recrystallization: If the crude product is a solid, recrystallization can be a highly effective purification method.
-
Expert Insight: The key is to find a solvent system where the product is soluble at elevated temperatures but sparingly soluble at room temperature or below.
-
Q4: What are some common side products in the Friedländer synthesis of 1,8-naphthyridines?
A4: While modern protocols often report clean reactions, it is important to be aware of potential side products.[5] These can include products from self-condensation of the active methylene compound or alternative cyclization pathways. If you suspect the formation of side products, a thorough characterization of the crude reaction mixture by LC-MS and NMR is recommended to identify their structures.
Optimized Reaction Protocols
Below are detailed protocols for the synthesis of 1,8-naphthyridine derivatives, highlighting modern, efficient, and environmentally conscious methods.
Protocol 1: Choline Hydroxide-Catalyzed Synthesis in Water
This protocol is adapted from a gram-scale synthesis of 1,8-naphthyridines in an aqueous medium.[8][9]
Materials:
-
2-Aminonicotinaldehyde
-
Active methylene carbonyl compound (e.g., acetone)
-
Choline hydroxide (ChOH)
-
Water (H₂O)
-
Nitrogen (N₂) atmosphere
Procedure:
-
To a reaction flask, add 2-aminonicotinaldehyde (0.5 mmol) and the active methylene carbonyl compound (0.5 - 1.5 mmol).
-
Add water (1 mL) to the flask and begin stirring.
-
Add choline hydroxide (1 mol%) to the reaction mixture.[8]
-
Purge the flask with nitrogen gas and maintain a nitrogen atmosphere.
-
Heat the reaction mixture to 50 °C with continuous stirring.[8]
-
Monitor the reaction progress by TLC. The reaction is typically complete within 6-12 hours.[8]
-
Upon completion, cool the reaction mixture to room temperature.
-
Extract the product with ethyl acetate.
-
Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography or recrystallization as needed.
Protocol 2: Ionic Liquid-Catalyzed Solvent-Free Synthesis
This protocol utilizes a basic ionic liquid as both the catalyst and solvent, offering a green and efficient alternative.[1][10]
Materials:
-
2-Amino-3-pyridinecarboxaldehyde
-
α-Methylene carbonyl compound (e.g., 2-phenylacetophenone)
-
1-Butyl-3-methylimidazolium imidazole salt ([Bmmim][Im])
Procedure:
-
In a reaction vessel, combine 2-amino-3-pyridinecarboxaldehyde (0.6 mmol) and the α-methylene carbonyl compound (1.0 mmol).
-
Add the ionic liquid [Bmmim][Im] (5 mL).
-
Stir the mixture at 80 °C for 24 hours.[1]
-
After the reaction is complete, extract the mixture with ethyl ether and deionized water.
-
Collect the ethyl ether phase and evaporate the solvent under reduced pressure to yield the crude product.
-
Purify the product by silica gel column chromatography using a petroleum ether/ethyl ether solvent system.[1]
Data Summary: Comparison of Reaction Conditions
| Catalyst | Solvent | Temperature (°C) | Typical Yields | Key Advantages | References |
| Choline Hydroxide (ChOH) | Water | 50 | >90% | Green solvent, inexpensive, high yield | [7][8][9] |
| [Bmmim][Im] | Solvent-free | 80 | ~90% | Reusable catalyst, high yield | [1][10] |
| CeCl₃·7H₂O | Solvent-free (grinding) | Room Temperature | High | Mild conditions, operational simplicity | [4] |
| TABO | Toluene | 110 | 65-84% | High regioselectivity | [11][12] |
Visualizing the Workflow
Friedländer Annulation Mechanism
Caption: Mechanism of the Friedländer synthesis of 1,8-naphthyridines.
General Experimental Workflow
Caption: General workflow for 1,8-naphthyridine synthesis and analysis.
References
- 1. Synthesis of 1,8-Naphthyridines by the Ionic Liquid-Catalyzed Friedlander Reaction and Application in Corrosion Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. connectjournals.com [connectjournals.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Gram-Scale Synthesis of 1,8-Naphthyridines in Water: The Friedlander Reaction Revisited - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Highly Regioselective Friedlaender Annulations with Unmodified Ketones Employing Novel Amine Catalysts: Syntheses of 2-Substituted Quinolines, 1,8-Naphthyridines, and Related Heterocycles [organic-chemistry.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. benchchem.com [benchchem.com]
Technical Support Center: Purification of Crude 1,8-Naphthyridine-2,4-diol
Welcome to the technical support center for the purification of crude 1,8-naphthyridine-2,4-diol. This guide is designed for researchers, scientists, and drug development professionals, providing in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to address challenges encountered during the purification of this important heterocyclic scaffold.
Introduction: Understanding this compound
This compound is a key heterocyclic compound, and its derivatives are of significant interest in medicinal chemistry due to their wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1][2] The purity of this scaffold is paramount for accurate downstream applications, such as biological screening and structural analysis.
A critical aspect of this compound is its potential for tautomerism. Due to the presence of hydroxyl groups at the 2 and 4 positions, it can exist in equilibrium with its more stable keto-enol or dione forms, such as 4-hydroxy-1,8-naphthyridin-2(1H)-one or 1,8-dihydro-1,8-naphthyridine-2,4-dione.[3][4] This behavior influences its physicochemical properties, including solubility and chromatographic behavior, and must be considered during purification and characterization.
This guide provides a systematic approach to purifying crude this compound, focusing on common impurities and effective removal strategies.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in my crude this compound?
The impurity profile of your crude product will largely depend on the synthetic route employed. For common syntheses like the condensation of a 2-aminopyridine derivative with a malonic acid derivative, you can expect the following impurities:
-
Unreacted Starting Materials: Particularly 2-aminopyridine precursors.[5]
-
Residual High-Boiling Solvents: Such as dimethyl sulfoxide (DMSO) or pyridine, which can be difficult to remove under standard vacuum.[5]
-
Side-Products: Arising from incomplete cyclization or alternative reaction pathways.[5]
-
Reagents: Such as acids or bases used as catalysts.[6]
Q2: My crude product is a dark, discolored solid. What is the likely cause and how should I proceed?
Discoloration often points to the presence of oxidized impurities or polymeric side-products. For a solid crude product, recrystallization should be your first purification attempt as it is often highly effective at removing colored impurities.[5] If recrystallization is unsuccessful or the product is an oil, silica gel column chromatography is the recommended next step.
Q3: I am seeing a new spot on my TLC plate after letting the crude material sit on the silica plate for a while. What is happening?
This suggests that your compound may be degrading on the acidic surface of the silica gel.[7] Some N-heterocyclic compounds are sensitive to acidic conditions.[7] Before committing to a large-scale column, it is advisable to perform a stability test by spotting your compound on a TLC plate, waiting for an hour, and then developing it to check for new spots.[7] If degradation is observed, consider using deactivated (neutral) silica gel, alumina (basic or neutral), or reverse-phase chromatography.[7]
Q4: How do I choose between recrystallization and column chromatography?
The choice of purification method depends on the nature of your crude product and the impurities present.
-
Recrystallization is ideal for solid products with moderate purity (generally >80-90%) where the impurities have different solubility profiles from the desired compound. It is often faster and more scalable than chromatography.[5]
-
Column Chromatography is more suitable for purifying oils, complex mixtures with multiple components, or when impurities have similar solubility to the product. It offers finer separation based on polarity.[8]
Troubleshooting Guide
This section addresses specific issues you may encounter during the purification process.
Issue 1: Low Recovery from Recrystallization
| Potential Cause | Troubleshooting & Optimization |
| Incorrect Solvent Choice | The ideal recrystallization solvent should dissolve the compound well at elevated temperatures but poorly at room temperature or below.[9] Experiment with different solvent systems. For a polar compound like this compound, polar protic solvents are a good starting point. |
| Using Too Much Solvent | Using an excessive amount of solvent will keep your product dissolved even at low temperatures, leading to poor recovery. Use the minimum amount of hot solvent required to fully dissolve the crude product. |
| Crystallization is Too Rapid | Rapid cooling can cause the product to precipitate as a fine powder, trapping impurities. Allow the solution to cool slowly to room temperature before placing it in an ice bath to promote the formation of larger, purer crystals.[5] |
| Product is Oiling Out | If the product separates as an oil instead of crystals, it may be due to a high concentration of impurities or a solvent in which the compound's melting point is below the boiling point of the solvent. Try using a lower boiling point solvent or a more dilute solution. |
Issue 2: Poor Separation in Column Chromatography
| Potential Cause | Troubleshooting & Optimization |
| Inappropriate Eluent System | If your compound streaks or has a very low Rf value, the eluent is not polar enough. If the Rf is too high (>0.5), the eluent is too polar.[10] Use TLC to screen various solvent systems to find one that gives your target compound an Rf between 0.2 and 0.4.[10] |
| Compound Degradation on Silica | As mentioned in the FAQs, the acidic nature of silica can degrade sensitive compounds.[7] If streaking or new spots appear, consider using a less acidic stationary phase like neutral alumina or deactivated silica gel.[7] |
| Column Overloading | Loading too much crude material onto the column will result in broad bands and poor separation. A general rule of thumb is to load 1-5% of the silica gel weight with your crude product. |
| Poor Column Packing | An improperly packed column with air bubbles or cracks will lead to channeling and inefficient separation. Ensure the silica gel is packed uniformly as a slurry.[8] |
Purification Strategy Decision Workflow
The following diagram outlines a logical workflow for selecting the appropriate purification strategy for your crude this compound.
Caption: Decision workflow for purifying crude this compound.
Experimental Protocols
Protocol 1: Purification by Recrystallization
This protocol is a general guideline for the recrystallization of solid crude this compound. The choice of solvent is critical and may require some optimization.
Materials:
-
Crude this compound
-
Recrystallization solvent (e.g., ethanol, ethanol/water mixture, or acetonitrile)[3][11]
-
Erlenmeyer flask
-
Heating source (hot plate with stirrer)
-
Condenser (optional, but recommended)
-
Büchner funnel and filter flask
-
Filter paper
-
Ice bath
Procedure:
-
Solvent Selection: In a small test tube, test the solubility of a small amount of your crude product in various solvents at room temperature and with heating. A good solvent will dissolve the compound when hot but not when cold. Ethanol or a mixture of ethanol and water is a good starting point for dihydroxynaphthyridines.[3]
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and heat the mixture to boiling with stirring. Continue to add small portions of the hot solvent until the solid just dissolves.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.
-
Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature. Cover the flask to prevent solvent evaporation. Crystal formation should begin as the solution cools.
-
Cooling: Once the flask has reached room temperature, place it in an ice-water bath for at least 30 minutes to maximize crystal yield.
-
Isolation and Washing: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of ice-cold solvent to remove any adhering soluble impurities.[5]
-
Drying: Dry the purified crystals in a vacuum oven to remove all traces of solvent.
Protocol 2: Purification by Silica Gel Column Chromatography
This protocol describes a standard procedure for purification using normal-phase silica gel chromatography.
Materials:
-
Crude this compound
-
Silica gel (60 Å, 230-400 mesh)
-
Chromatography column
-
Eluent system (e.g., ethyl acetate/hexanes or dichloromethane/methanol)[7][12]
-
Thin Layer Chromatography (TLC) plates, chamber, and UV lamp
-
Collection tubes or flasks
-
Rotary evaporator
Procedure:
-
TLC Analysis and Eluent Selection: Develop a suitable eluent system using TLC. The goal is to achieve good separation of your target compound from impurities, with an Rf value for your product between 0.2 and 0.4.[10] For a polar compound like this compound, start with a mixture of a polar solvent (like ethyl acetate or methanol) and a less polar solvent (like hexanes or dichloromethane).[7]
-
Column Packing (Wet Method):
-
Place a small plug of cotton or glass wool at the bottom of the column.
-
Add a small layer of sand.
-
Prepare a slurry of silica gel in the least polar eluent.
-
Pour the slurry into the column and allow the silica to settle, gently tapping the column to ensure even packing.
-
Add another layer of sand on top of the silica bed.
-
Drain the excess solvent until the solvent level is just at the top of the sand. Never let the column run dry.[8]
-
-
Sample Loading:
-
Dissolve the crude product in a minimal amount of a polar solvent (like dichloromethane or methanol).
-
Add a small amount of silica gel to this solution and concentrate it to a dry powder using a rotary evaporator.
-
Carefully add the dry powder onto the top of the packed column.
-
-
Elution:
-
Carefully add the eluent to the column.
-
Begin collecting fractions. You can run the column isocratically (with a single eluent mixture) or with a gradient (gradually increasing the polarity of the eluent).
-
-
Fraction Analysis: Analyze the collected fractions by TLC to identify which ones contain the pure product.
-
Concentration: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator to obtain the purified this compound.
Impurity Removal Workflow
This diagram illustrates a targeted workflow for removing common types of impurities.
Caption: Targeted workflow for common impurity removal.
Quantitative Data Summary
The expected yield and purity of this compound after purification can vary significantly based on the success of the synthesis and the chosen purification method. The following table provides a general expectation based on literature for similar compounds.
| Purification Method | Typical Yield Range | Expected Purity |
| Recrystallization | 60-90% | >98% (by NMR/HPLC) |
| Column Chromatography | 40-85% | >99% (by NMR/HPLC) |
Note: Yields are calculated based on the amount of crude material subjected to purification.
References
- 1. 1,8-Naphthyridine Derivatives: A Review of Multiple Biological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Medicinal Chemistry Perspective of 1,8-Naphthyridines as Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. 1,8-Naphthyridine-2,7-diol | C8H6N2O2 | CID 5250759 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Synthesis of 1,8-Naphthyridines by the Ionic Liquid-Catalyzed Friedlander Reaction and Application in Corrosion Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Column chromatography - Wikipedia [en.wikipedia.org]
- 9. Reagents & Solvents [chem.rochester.edu]
- 10. benchchem.com [benchchem.com]
- 11. tsijournals.com [tsijournals.com]
- 12. Synthesis of 2-cyclopropyl-3-(5-aryl-1H-pyrazol-3-yl)-1,8-naphthyridine - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: 1,8-Naphthyridine Synthesis
Welcome to the technical support resource for researchers, chemists, and drug development professionals working on the synthesis of 1,8-naphthyridine derivatives. This guide is designed to provide expert insights and practical, field-proven solutions to common challenges encountered during synthesis, with a focus on identifying and mitigating impurities. The 1,8-naphthyridine core is a privileged scaffold in medicinal chemistry, and achieving high purity is critical for downstream applications, from biological screening to materials science.[1][2] This center provides in-depth troubleshooting in a direct question-and-answer format.
Frequently Asked Questions (FAQs): General Impurity Issues
Q1: What are the most common types of impurities I should anticipate when synthesizing 1,8-naphthyridine derivatives?
A1: Impurities in 1,8-naphthyridine synthesis are typically related to the specific synthetic route employed, with the Friedländer annulation being one of the most common methods.[3][4] Generally, you can classify the most frequently encountered impurities into four categories:
-
Unreacted Starting Materials: The most prevalent impurities are often the starting materials themselves, particularly the 2-aminopyridine precursor (e.g., 2-aminonicotinaldehyde) and the active methylene compound (ketone, ester, etc.).[5][6]
-
Side-Reaction Products: These can be complex and varied. A significant issue, especially in Friedländer syntheses with unsymmetrical ketones, is the formation of regioisomers .[6][7] Other side products can arise from self-condensation of the carbonyl partner or alternative, non-productive cyclization pathways.[5]
-
Residual Reagents and Solvents: High-boiling point solvents such as DMSO, pyridine, or DMF used in the reaction can be difficult to remove.[5] Similarly, residual acid or base catalysts can contaminate the final product.[3][5]
-
Degradation Products: The appearance of a dark oil or discolored solid often indicates the presence of minor impurities formed through oxidation or decomposition of reactants or the product, especially under harsh reaction conditions (e.g., high heat).[5]
Q2: My crude product is a dark, oily residue or a discolored solid instead of the expected crystalline material. What are the likely causes and how should I proceed with purification?
A2: Discoloration is a common issue, often pointing to the formation of polymeric or highly conjugated side products, or the degradation of starting materials or the product under the reaction conditions (e.g., strong acid/base or high temperatures).
Your first step should be to analyze the crude mixture by TLC and LC-MS to identify the major components. For purification, a multi-step approach is often best:
-
Initial Wash: If your product is soluble in an organic solvent like ethyl acetate (EtOAc) or dichloromethane (DCM), begin with an aqueous wash. A dilute acid wash can remove basic starting materials, while a bicarbonate wash can remove acidic catalysts or byproducts.[5]
-
First-Pass Purification: If the product is a solid, attempting recrystallization from a suitable solvent system is an excellent first step to remove a significant portion of impurities and potentially yield crystalline material.[5]
-
Chromatography: For persistent impurities or oily products, silica gel column chromatography is the most effective method. A gradient elution, starting with a non-polar solvent (like hexanes or petroleum ether) and gradually increasing the polarity with a solvent like ethyl acetate, is typically required to separate the desired product from closely related impurities.[3][6]
Troubleshooting Guide: Specific Impurity Problems & Solutions
This section addresses specific, common problems identified through analytical data and provides actionable protocols for their resolution.
Problem 1: Unreacted 2-Aminopyridine Precursor
Q3: My NMR and LCMS data clearly show a significant amount of unreacted 2-aminopyridine starting material in my crude product. What is the most efficient way to remove it?
A3: This is one of the most common purification challenges. Due to the basic nature of the amino group on the pyridine ring, the most effective and direct method for its removal is a liquid-liquid extraction using a dilute acid wash during the workup.[5] The basic nitrogen atom of the aminopyridine is protonated by the acid, forming a water-soluble salt that partitions into the aqueous layer, leaving your less basic 1,8-naphthyridine product in the organic layer.
-
Dissolution: Dissolve the crude product in a water-immiscible organic solvent such as ethyl acetate (EtOAc) or dichloromethane (DCM).
-
Acidic Wash: Transfer the solution to a separatory funnel and wash it with 1M aqueous HCl. Use a volume of acid solution equal to the organic layer. Shake the funnel gently at first, venting frequently, then more vigorously.
-
Separation: Allow the layers to separate and drain the lower aqueous layer. Repeat the wash if TLC analysis of the organic layer still shows a significant amount of the aminopyridine impurity.
-
Neutralization: Wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize any residual acid.[5]
-
Final Wash & Drying: Wash the organic layer with brine (saturated aqueous NaCl) to remove the bulk of the water.[5] Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
Problem 2: Regioisomeric Impurities in Friedländer Annulation
Q4: I used an unsymmetrical ketone (e.g., 2-pentanone) in my Friedländer synthesis and now have a mixture of two regioisomers. How can I address this?
A4: The formation of regioisomers is a classic challenge in Friedländer synthesis with unsymmetrical ketones, arising from the two possible sites for enolate formation. Addressing this issue involves two strategies: post-synthesis separation and reaction optimization to prevent their formation.
Strategy 1: Separation of Regioisomers Regioisomers of 1,8-naphthyridines often have very similar polarities, making them difficult to separate.
-
Column Chromatography: Careful silica gel column chromatography is the most common method. You will likely need to use a shallow solvent gradient and collect many small fractions. Test various eluent systems (e.g., Hexane/EtOAc, DCM/Methanol) with TLC to find the one that gives the best separation (largest ΔRf) before committing to the column.[6]
-
Recrystallization: If the isomers have different solubilities or crystal packing efficiencies, fractional recrystallization can sometimes be effective, though it is often less successful than chromatography.
Strategy 2: Improving Reaction Regioselectivity Preventing the formation of the undesired isomer is the most efficient approach.
-
Slow Addition of the Ketone: A highly effective technique is the slow, controlled addition of the unsymmetrical ketone to the reaction mixture containing the 2-aminopyridine-3-carbaldehyde and the catalyst. This maintains a low concentration of the ketone, which can significantly favor the formation of one regioisomer over the other.[7][8]
-
Catalyst Selection: The choice of catalyst can dramatically influence regioselectivity. For instance, bicyclic amine catalysts like TABO (1,3,3-trimethyl-6-azabicyclo[3.2.1]octane) have been shown to provide very high regioselectivity for the 2-substituted 1,8-naphthyridine product.[6][7][9]
-
Reaction Conditions: Temperature can also play a role; higher temperatures have been reported to improve regioselectivity in some cases.[7]
Caption: Competing enolization pathways of an unsymmetrical ketone leading to a mixture of regioisomeric 1,8-naphthyridine products.
Problem 3: Residual High-Boiling Solvents
Q5: I've removed the solvent on a rotary evaporator, but my NMR spectrum still shows significant peaks for DMSO (or pyridine). How can I remove these residual solvents?
A5: High-boiling point solvents are notoriously difficult to remove completely under standard vacuum.
-
For Basic Solvents (e.g., Pyridine): An acidic wash, as described in Protocol 1 , is highly effective. The pyridine will be protonated and move into the aqueous layer.[5]
-
For Polar Aprotic Solvents (e.g., DMSO, DMF): These are water-soluble. Perform a workup where the product is dissolved in an organic solvent (like EtOAc) and washed multiple times with water or brine. This will extract the DMSO/DMF into the aqueous phase.[5]
-
Co-evaporation (Azeotroping): For removing trace amounts, dissolve your product in a lower-boiling solvent with which the impurity can form an azeotrope, such as toluene. Evaporate the mixture under reduced pressure. Repeating this process 2-3 times can effectively "pull" the high-boiling solvent off with the toluene.[5]
-
High-Vacuum Drying: Placing the sample under a high vacuum (using a vacuum pump, not just a water aspirator) for several hours, sometimes with gentle heating, can remove the final traces.
Summary of Impurities and Purification Strategies
| Impurity Type | Common Source Reaction(s) | Identification Method | Recommended Removal Strategy |
| Unreacted 2-Aminopyridine | Friedländer, Skraup-Doebner | TLC, LC-MS, ¹H NMR | Acidic wash (1M HCl) during workup.[5] |
| Regioisomers | Friedländer with unsymmetrical ketones | TLC, LC-MS, ¹H NMR | Careful column chromatography; optimize reaction for selectivity (slow addition, catalyst choice).[6][7] |
| Residual Basic Solvents (Pyridine) | Various | ¹H NMR | Acidic wash (1M HCl).[5] |
| Residual Polar Solvents (DMSO, DMF) | Various | ¹H NMR | Multiple aqueous washes during workup; co-evaporation with toluene.[5] |
| Self-Condensation Products | Friedländer, Combes | TLC, LC-MS, Mass Spec | Column chromatography. |
| Catalyst Residues (Acidic/Basic) | All acid/base-catalyzed routes | pH of crude, LC-MS | Neutralizing wash (e.g., NaHCO₃ for acid, NH₄Cl for base). |
General Troubleshooting Workflow
The following diagram outlines a logical workflow for identifying and removing impurities from a crude 1,8-naphthyridine synthesis reaction.
Caption: A systematic workflow for the purification and analysis of crude 1,8-naphthyridine products.
References
- 1. benchchem.com [benchchem.com]
- 2. kthmcollege.ac.in [kthmcollege.ac.in]
- 3. Synthesis of 1,8-Naphthyridines by the Ionic Liquid-Catalyzed Friedlander Reaction and Application in Corrosion Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 4. connectjournals.com [connectjournals.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Highly regioselective Friedländer annulations with unmodified ketones employing novel amine catalysts: syntheses of 2-substituted quinolines, 1,8-naphthyridines, and related heterocycles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Highly Regioselective Friedlaender Annulations with Unmodified Ketones Employing Novel Amine Catalysts: Syntheses of 2-Substituted Quinolines, 1,8-Naphthyridines, and Related Heterocycles [organic-chemistry.org]
- 9. 1,8-Naphthyridine synthesis [organic-chemistry.org]
Technical Support Center: Optimizing the Friedländer Annulation for 1,8-Naphthyridine Synthesis
Welcome to the technical support center dedicated to the synthesis of 1,8-naphthyridines via the Friedländer reaction. This guide is designed for researchers, medicinal chemists, and process development scientists who are looking to enhance the yield, purity, and efficiency of this pivotal transformation. Here, we move beyond simple protocols to explore the underlying chemical principles, offering field-tested insights in a practical, question-and-answer format to address the specific challenges you may encounter at the bench.
Troubleshooting Guide: From Low Yields to Unwanted Side Products
This section is structured to help you diagnose and resolve common experimental issues.
Q1: My reaction yield is consistently low. What are the most critical factors to investigate for optimization?
Low yields in the Friedländer synthesis of 1,8-naphthyridines are a frequent challenge, often stemming from a combination of factors. A systematic evaluation of your reaction parameters is the most effective approach.
Core Areas for Investigation:
-
Catalyst Choice and Loading: The catalyst is arguably the most critical component. Traditional methods employing harsh acids or bases can lead to side reactions and degradation.[1][2] Modern approaches have demonstrated that milder catalysts can be significantly more effective.
-
Green Catalysts: Choline hydroxide (ChOH), an inexpensive and biocompatible ionic liquid, has been shown to produce excellent yields (often >90%) in aqueous media.[3][4] Its efficacy is attributed to its ability to form hydrogen bonds with the reactants, facilitating the reaction in water.[3][5] Typically, a low catalyst loading of 1 mol% is sufficient.[3]
-
Basic Ionic Liquids: In solvent-free conditions, basic ionic liquids like 1-butyl-3-methylimidazolium imidazole salt ([Bmmim][Im]) have also proven to be highly effective catalysts and reaction media.[6][7]
-
Lewis Acids: For certain substrates, Lewis acids like CeCl₃·7H₂O under solvent-free grinding conditions can offer a rapid and efficient alternative, avoiding the need for hazardous acids or bases.[1]
-
-
Solvent Selection: The reaction medium has a profound impact on reaction kinetics and outcomes.
-
Water as a Green Solvent: Contrary to traditional organic synthesis, water has been identified as an excellent solvent for the Friedländer synthesis of 1,8-naphthyridines, especially when using a water-soluble catalyst like ChOH.[3][8] Many of the common starting materials, such as 2-aminonicotinaldehyde, are sufficiently soluble in water.[4]
-
Solvent-Free Conditions: Eliminating the solvent altogether can increase reactant concentration and accelerate the reaction. Grinding techniques with a solid catalyst or using a liquid ionic liquid as both catalyst and solvent are effective strategies.[1][6]
-
-
Reaction Temperature: Temperature control is crucial for balancing reaction rate and minimizing side product formation.
-
Aqueous Reactions: For ChOH-catalyzed reactions in water, a mild temperature of 50°C often provides optimal results, leading to high yields without significant degradation.[3][9]
-
Ionic Liquid Media: Reactions in basic ionic liquids may require slightly higher temperatures, typically around 80°C, to achieve a good reaction rate.[6]
-
Monitoring is Key: Regardless of the system, it is vital to monitor the reaction's progress using techniques like Thin Layer Chromatography (TLC) to determine the optimal reaction time and avoid prolonged heating, which can lead to the formation of tars and other impurities.[3][10]
-
Q2: I'm observing multiple products, suggesting poor regioselectivity with my unsymmetrical ketone. How can I control the formation of the desired regioisomer?
Poor regioselectivity is a classic challenge in the Friedländer annulation when an unsymmetrical ketone is used, as cyclization can occur on either side of the carbonyl group.[10][11]
Strategies for Enhancing Regioselectivity:
-
Catalyst-Directed Selectivity: Certain catalysts can strongly influence the regiochemical outcome. The use of specific basic ionic liquids, such as [Bmmim][Im], has been reported to yield single, exclusive products even with unsymmetrical ketones.[6][7] The bicyclic amine catalyst 1,3,3-trimethyl-6-azabicyclo[3.2.1]octane (TABO) has also been shown to provide high regioselectivity for the 2-substituted 1,8-naphthyridine.[11][12]
-
Slow Addition of the Ketone: A simple yet effective technique to improve regioselectivity is the slow addition of the unsymmetrical ketone to the reaction mixture.[11] This maintains a low concentration of the ketone, favoring one cyclization pathway over the other.
Q3: My reaction is not proceeding to completion, or I'm isolating unreacted starting materials. What steps should I take?
If your reaction is sluggish or fails to initiate, consider the following points:
-
Catalyst Activity: Ensure your catalyst is active. If using a hygroscopic catalyst, ensure it has been stored correctly. For solid catalysts used in grinding methods, ensure adequate mixing with the reactants.[1]
-
Temperature Adjustment: If the reaction is slow at room temperature or a mild temperature, a gradual increase in heat may be necessary. Microwave irradiation can be a powerful tool to drive sluggish reactions to completion, often in a fraction of the time required for conventional heating.[13]
-
Purity of Starting Materials: Impurities in either the 2-aminonicotinaldehyde or the active methylene compound can inhibit the catalyst or introduce side reactions. Verify the purity of your starting materials before beginning the reaction.[12]
-
Steric Hindrance: If your substrates are sterically bulky, longer reaction times and potentially a more active catalyst system may be required to achieve a good conversion.[10]
Frequently Asked Questions (FAQs)
Q1: What is the generally accepted mechanism for the Friedländer synthesis of 1,8-naphthyridines?
The Friedländer synthesis proceeds via an acid or base-catalyzed condensation followed by a cyclodehydration.[1][14] The reaction is generally understood to initiate with an intermolecular aldol-type condensation between the 2-aminonicotinaldehyde and the enolate (under basic conditions) or enol (under acidic conditions) of the active methylene compound.[15] This is followed by a rapid intramolecular cyclization and subsequent dehydration to form the aromatic 1,8-naphthyridine ring system.[3][15]
Caption: Simplified mechanism of the Friedländer reaction.
Q2: Can this reaction be performed under environmentally friendly ("green") conditions?
Absolutely. The development of green methodologies for the Friedländer synthesis of 1,8-naphthyridines is an active area of research. Key advancements include:
-
Aqueous Synthesis: Using water as the solvent, which is non-toxic, non-flammable, and inexpensive.[3][8]
-
Biocompatible Catalysts: Employing catalysts like choline hydroxide, which are less hazardous than traditional strong acids or bases.[4]
-
Solvent-Free Synthesis: Performing the reaction without a solvent, either by grinding solid reactants or using an ionic liquid as the reaction medium, reduces waste and simplifies purification.[1][6]
-
Microwave-Assisted Synthesis: Utilizing microwave irradiation can dramatically reduce reaction times and energy consumption.[13]
Q3: How do I purify the final 1,8-naphthyridine product?
The purification strategy depends on the reaction conditions and the physical properties of the product.
-
Aqueous Reactions: For reactions performed in water, the 1,8-naphthyridine product often precipitates out of the solution upon completion and cooling. The solid can then be collected by simple vacuum filtration and washed with cold water.[16]
-
Solvent-Free/Ionic Liquid Reactions: After completion, the reaction mixture can be treated with a solvent in which the product is soluble but the catalyst or ionic liquid is not (e.g., ethyl ether). The product can then be isolated from the organic phase.[6] In other cases, adding water will precipitate the product.[16]
-
Further Purification: If necessary, the crude product can be further purified by standard techniques such as recrystallization from an appropriate solvent (e.g., acetonitrile) or column chromatography on silica gel.[6][13]
Data Summary and Protocols
Comparative Yields with Different Catalytic Systems
The following table summarizes reported yields for the synthesis of 2-methyl-1,8-naphthyridine from 2-aminonicotinaldehyde and acetone under various conditions, illustrating the profound impact of the catalyst and solvent system.
| Entry | Catalyst (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 1 | None | None | 50 | 6 | No Reaction | [3][4] |
| 2 | None | H₂O | 50 | 6 | No Reaction | [3][4] |
| 3 | ChOH (1) | Acetone (excess) | 50 | 10 | 52 | [3] |
| 4 | ChOH (1) | H₂O | 50 | 6 | 99 | [3] |
| 5 | LiOH·H₂O | H₂O/EtOH | Reflux | 24 | 69 | [3][4] |
| 6 | [Bmmim][Im] | [Bmmim][Im] | 80 | 24 | >95 (for analogous diphenyl derivative) | [6][7] |
| 7 | CeCl₃·7H₂O (10) | Solvent-free | Room Temp | 5-10 min | 92 | [1] |
| 8 | DABCO | Solvent-free (MW) | N/A | 3-5 min | 86 | [13] |
Experimental Protocols
Protocol 1: High-Yield Synthesis of 2,7-Dimethyl-1,8-naphthyridine in Water[3]
This protocol is adapted from Choudhury et al. (2021) and demonstrates a green, high-yield synthesis.
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, combine 2-aminonicotinaldehyde (0.5 mmol) and butan-2-one (0.5 mmol) in water (1.0 mL).
-
Catalyst Addition: Add choline hydroxide (ChOH, 1 mol%) to the stirring mixture.
-
Reaction: Heat the reaction mixture to 50°C under a nitrogen atmosphere and stir for the time indicated by TLC monitoring (typically 6-10 hours).
-
Work-up and Isolation: Upon completion, cool the reaction mixture to room temperature. The solid product will precipitate. Collect the solid by vacuum filtration, wash with cold water, and dry to obtain the desired 2,7-dimethyl-1,8-naphthyridine.
Protocol 2: Solvent-Free Synthesis using an Ionic Liquid Catalyst[6]
This protocol is based on the work of Liu et al. (2021) for a solvent-free approach.
-
Reaction Setup: In a Schlenk reaction bottle, add 2-amino-3-pyridinecarboxaldehyde (0.6 mmol) and the desired α-methylene carbonyl compound (1.0 mmol).
-
Catalyst Addition: Add the basic ionic liquid [Bmmim][Im] (5 mL), which acts as both the catalyst and the solvent.
-
Reaction: Heat the mixture to 80°C and stir for 24 hours.
-
Work-up and Isolation: After cooling, extract the reaction mixture with ethyl ether and deionized water. Collect the ethyl ether phase and evaporate the solvent under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product using silica gel column chromatography with an appropriate solvent system (e.g., petroleum ether/ethyl ether).
Caption: General experimental workflow for 1,8-naphthyridine synthesis.
References
- 1. connectjournals.com [connectjournals.com]
- 2. benchchem.com [benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Gram-Scale Synthesis of 1,8-Naphthyridines in Water: The Friedlander Reaction Revisited - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis of 1,8-Naphthyridines by the Ionic Liquid-Catalyzed Friedlander Reaction and Application in Corrosion Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. A mild synthesis of substituted 1,8-naphthyridines - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. Highly Regioselective Friedlaender Annulations with Unmodified Ketones Employing Novel Amine Catalysts: Syntheses of 2-Substituted Quinolines, 1,8-Naphthyridines, and Related Heterocycles [organic-chemistry.org]
- 12. benchchem.com [benchchem.com]
- 13. tsijournals.com [tsijournals.com]
- 14. Friedlaender Synthesis [organic-chemistry.org]
- 15. researchgate.net [researchgate.net]
- 16. benchchem.com [benchchem.com]
Technical Support Center: Troubleshooting Low Solubility of 1,8-Naphthyridine Derivatives
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 1,8-naphthyridine derivatives. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address common solubility challenges encountered during experimentation. As Senior Application Scientists, we have compiled this guide to provide not only solutions but also the underlying scientific reasoning to empower your research.
Troubleshooting Guide: Common Solubility Issues
This section addresses specific problems you might encounter in the lab, offering step-by-step guidance to resolve them.
Issue 1: My 1,8-naphthyridine compound precipitates when I dilute my DMSO stock solution into an aqueous buffer for my in vitro assay.
Precipitation upon dilution of a DMSO stock in an aqueous medium is a classic sign of a compound with low aqueous solubility. This occurs because the compound, while soluble in the organic solvent (DMSO), is not soluble in the final aqueous environment of your assay.
Troubleshooting Steps:
-
Optimize the Final DMSO Concentration: Minimize the DMSO concentration in your final assay buffer. While DMSO is a powerful solvent, high concentrations can be toxic to cells and may interfere with your assay. Aim for a final DMSO concentration of less than 1%, and ideally below 0.5%.
-
Investigate pH-Dependent Solubility: The solubility of nitrogen-containing heterocyclic compounds like 1,8-naphthyridines can be highly dependent on pH.[1][2] The nitrogen atoms in the naphthyridine ring system can be protonated at acidic pH, increasing the compound's polarity and aqueous solubility.
-
Consider the Use of Co-solvents: A co-solvent is a water-miscible organic solvent that, when added to an aqueous solution, can increase the solubility of a poorly water-soluble compound.[5][6][7]
-
Incorporate Surfactants: Surfactants, at concentrations above their critical micelle concentration (CMC), can form micelles that encapsulate the poorly soluble drug, increasing its apparent solubility.[9][10]
Issue 2: I am unable to achieve a high enough concentration of my 1,8-naphthyridine derivative for my animal studies.
For in vivo studies, achieving a sufficient concentration in a physiologically compatible vehicle is critical for accurate dosing.
Troubleshooting Steps:
-
Salt Formation: If your 1,8-naphthyridine derivative has a basic nitrogen, forming a salt with a pharmaceutically acceptable acid (e.g., HCl, methanesulfonic acid, tartaric acid) can dramatically increase its aqueous solubility.[9][10][12] Salt formation introduces ionic character to the molecule, which is more readily solvated by water.
-
Formulation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity. They can form inclusion complexes with poorly soluble "guest" molecules, like your 1,8-naphthyridine derivative, effectively shielding the hydrophobic parts of the molecule from the aqueous environment and increasing its solubility.[12][13]
-
Commonly Used Cyclodextrins: Hydroxypropyl-β-cyclodextrin (HP-β-CD) and sulfobutylether-β-cyclodextrin (SBE-β-CD) are frequently used in parenteral formulations.
-
-
Amorphous Solid Dispersions: The crystalline form of a drug is generally less soluble than its amorphous form due to the energy required to break the crystal lattice.[8][14] Creating an amorphous solid dispersion involves dispersing the drug in a hydrophilic polymer matrix.[8][15]
-
Nanosuspensions: Reducing the particle size of your compound to the nanometer range can significantly increase its dissolution rate and saturation solubility.[10][12] This is described by the Noyes-Whitney equation, which relates dissolution rate to surface area.[8][17]
-
Preparation: Nanosuspensions can be prepared by media milling or high-pressure homogenization.[10]
-
Frequently Asked Questions (FAQs)
This section provides answers to more general questions about the solubility of 1,8-naphthyridine derivatives.
Q1: What are the key structural features of 1,8-naphthyridine derivatives that influence their solubility?
The solubility of 1,8-naphthyridine derivatives is influenced by a combination of factors related to their core structure and substituents:
-
The Naphthyridine Core: The 1,8-naphthyridine ring system itself is a planar, aromatic heterocycle. Its relatively nonpolar nature contributes to its low intrinsic aqueous solubility.
-
Nitrogen Atoms: The two nitrogen atoms in the ring system can act as hydrogen bond acceptors and can be protonated in acidic conditions, which can increase aqueous solubility.[1][2]
-
Substituents: The nature of the substituents on the naphthyridine ring plays a crucial role.
-
Lipophilic groups (e.g., alkyl, aryl groups) will generally decrease aqueous solubility.
-
Polar groups (e.g., hydroxyl, carboxyl, amino groups) that can participate in hydrogen bonding will tend to increase aqueous solubility.
-
Q2: How can I accurately measure the solubility of my 1,8-naphthyridine derivative?
Accurate solubility measurement is essential for understanding your compound's properties. The "gold standard" is the shake-flask method .[4]
Experimental Protocol: Shake-Flask Method for Equilibrium Solubility
-
Preparation: Add an excess amount of the solid compound to a known volume of the desired solvent (e.g., water, buffer) in a sealed container.
-
Equilibration: Agitate the mixture at a constant temperature for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: Separate the undissolved solid from the solution. This is a critical step and can be achieved by centrifugation followed by filtration through a fine-pore filter (e.g., 0.22 µm).
-
Quantification: Analyze the concentration of the dissolved compound in the clear filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometry detection.[18][19]
Q3: What are the main strategies to improve the solubility of poorly soluble drugs like 1,8-naphthyridine derivatives?
There are several established techniques to enhance the solubility of poorly soluble compounds.[8][9][10][12] These can be broadly categorized as follows:
| Strategy Category | Specific Techniques |
| Physical Modifications | Particle size reduction (micronization, nanosuspension), Modification of crystal habit (polymorphs, amorphous forms), Solid dispersions.[10][12] |
| Chemical Modifications | Salt formation, Derivatization (prodrugs), Complexation.[12] |
| Formulation-Based Approaches | Use of co-solvents, surfactants, cyclodextrins, and other solubilizing excipients.[13][15][20][21] |
Q4: How do I choose the right solubility enhancement technique for my 1,8-naphthyridine derivative?
The selection of an appropriate solubility enhancement technique depends on several factors:
-
Physicochemical Properties of the Compound: This includes its pKa, logP, melting point, and solid-state characteristics.
-
Intended Application: The requirements for an in vitro assay are different from those for an in vivo study in animals or a final drug formulation for humans.
-
Required Dose and Route of Administration: Oral, intravenous, or topical administration will have different formulation requirements.
Below is a decision-making workflow to guide your selection process.
Visualizing the Effect of a Co-solvent on Solubility
The following diagram illustrates how a co-solvent can increase the solubility of a hydrophobic compound.
References
- 1. Measurement and ANN prediction of pH-dependent solubility of nitrogen-heterocyclic compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. WO2005116635A1 - Method for determining solubility of a chemical compound - Google Patents [patents.google.com]
- 4. lup.lub.lu.se [lup.lub.lu.se]
- 5. Co-solvent: Significance and symbolism [wisdomlib.org]
- 6. Cosolvent - Wikipedia [en.wikipedia.org]
- 7. taylorandfrancis.com [taylorandfrancis.com]
- 8. ijpsjournal.com [ijpsjournal.com]
- 9. brieflands.com [brieflands.com]
- 10. pnrjournal.com [pnrjournal.com]
- 11. pharmtech.com [pharmtech.com]
- 12. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 13. arborpharmchem.com [arborpharmchem.com]
- 14. ijnrd.org [ijnrd.org]
- 15. Excipients for Solubility Enhancement - Lubrizol [lubrizol.com]
- 16. globalresearchonline.net [globalresearchonline.net]
- 17. Biochemistry, Dissolution and Solubility - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 18. lifechemicals.com [lifechemicals.com]
- 19. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 20. pharmaexcipients.com [pharmaexcipients.com]
- 21. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
Technical Support Center: Enhancing the Fluorescence Quantum Yield of 1,8-Naphthyridines
Welcome to the technical support center for researchers, scientists, and drug development professionals working with the 1,8-naphthyridine scaffold. This guide is designed to provide expert insights and practical solutions to common challenges encountered when trying to optimize the fluorescence quantum yield (ΦF) of these versatile heterocyclic compounds. The 1,8-naphthyridine core is a privileged structure in medicinal chemistry and materials science; while the parent scaffold itself is not strongly fluorescent, appropriate substitutions can yield derivatives with significant emissive properties.[1] This resource consolidates field-proven troubleshooting strategies, detailed experimental protocols, and foundational knowledge to help you unlock the full fluorescence potential of your molecules.
Part 1: Frequently Asked Questions (FAQs)
This section addresses fundamental questions that form the basis of understanding and manipulating the fluorescence of 1,8-naphthyridine derivatives.
Q1: What is fluorescence quantum yield (ΦF), and why is it a critical parameter?
Fluorescence quantum yield is a measure of the efficiency of the fluorescence process. It is defined as the ratio of photons emitted to the photons absorbed by a fluorophore. A higher ΦF value (closer to 1.0 or 100%) indicates a more efficient and brighter fluorophore, as a larger fraction of the absorbed energy is converted into fluorescent light rather than being lost to non-radiative pathways like heat or molecular vibrations.[2] For applications in cellular imaging, sensing, or diagnostics, a high quantum yield is essential for achieving a strong signal-to-noise ratio and high sensitivity.
Q2: What are the primary factors that influence the quantum yield of 1,8-naphthyridines?
The fluorescence of 1,8-naphthyridine derivatives is not governed by a single factor but by a complex interplay of structural and environmental parameters. The most influential factors include:
-
Molecular Structure: The nature and position of substituents on the naphthyridine ring are paramount. Electron-donating groups, particularly at the C2 and C7 positions, are known to significantly increase fluorescence.[1][3]
-
Solvent Environment: The polarity of the solvent can dramatically alter the energy levels of the excited state, leading to spectral shifts and changes in quantum yield.[4][5][6]
-
pH: The nitrogen atoms in the 1,8-naphthyridine core are basic and can be protonated at low pH. This can open or close specific quenching pathways, such as Photoinduced Electron Transfer (PET), thereby modulating fluorescence "on" or "off".[7][8][9]
-
Concentration: At high concentrations, molecules can interact with each other, leading to self-quenching or aggregation-caused quenching (ACQ). Conversely, some specially designed molecules exhibit Aggregation-Induced Emission (AIE), where fluorescence is enhanced upon aggregation.[10]
-
Temperature: Generally, increasing temperature enhances molecular motion and collisions, which provides non-radiative pathways for the excited state to relax, thereby decreasing the quantum yield.[11]
-
Presence of Quenchers: External species like molecular oxygen, heavy metal ions (e.g., Cu²⁺), or electron-deficient molecules can deactivate the excited state through collisions or complex formation, reducing fluorescence.[12]
Q3: My newly synthesized 1,8-naphthyridine derivative shows very weak or no fluorescence. What are the first steps to take?
A weak or absent signal is a common starting point. Before delving into complex optimization, perform these initial checks:
-
Confirm Chemical Identity and Purity: Use NMR and Mass Spectrometry to verify that you have synthesized the correct molecule and that it is free from fluorescent or quenching impurities.[13]
-
Check Instrument Settings: Ensure the excitation wavelength (λex) is set to the absorption maximum (λabs) of your compound. Record a full emission scan to find the emission maximum (λem). Verify that the detector gain is not set too low.[4]
-
Measure a UV-Vis Absorption Spectrum: Your compound must absorb light to be able to fluoresce. The absence of an absorption band in the expected region means the concentration is too low or the compound is not what you expect.
-
Test a Different Solvent: The initial solvent might be promoting a non-fluorescent state. Try dissolving a small amount in a solvent of drastically different polarity (e.g., switch from polar methanol to non-polar toluene) and check for emission.
Part 2: Troubleshooting Guide for Common Experimental Issues
This guide provides a systematic approach to diagnosing and solving specific problems you may encounter during your experiments.
Logical Workflow for Troubleshooting Low Fluorescence
The following diagram illustrates a step-by-step process for identifying the root cause of low quantum yield.
Caption: A systematic workflow for diagnosing low fluorescence signals.
Problem 1: Low Fluorescence Intensity
-
Possible Cause: Inner Filter Effect. At high concentrations, the sample itself absorbs a significant portion of the excitation light before it can penetrate the full width of the cuvette, or it re-absorbs the emitted light. This leads to a non-linear relationship between concentration and fluorescence intensity.
-
Expert Insight: This is one of the most common pitfalls in fluorescence spectroscopy. The assumption that "more is better" does not hold.
-
Solution: Prepare a dilution series of your sample and measure both the absorbance and fluorescence at each concentration. The absorbance at the excitation wavelength should ideally be kept below 0.1 to ensure a linear response.[4][13][14]
-
-
Possible Cause: Environmental Quenching. Solvents, pH, or dissolved gases can deactivate the excited state.
-
Expert Insight: Polar protic solvents like methanol or water can quench fluorescence through hydrogen bonding interactions, especially if the fluorophore has exposed nitrogen atoms. Dissolved molecular oxygen is also a notorious triplet-state quencher.
-
Solution:
-
Solvent Screen: Test your compound in a range of solvents with varying polarities (e.g., Toluene, Dichloromethane, Acetonitrile, Ethanol).
-
pH Control: Use buffers to maintain a constant pH, as protonation of the naphthyridine nitrogens can drastically alter fluorescence.[7][9]
-
Degassing: Purge your solution with an inert gas like nitrogen or argon to remove dissolved oxygen.
-
-
Problem 2: Unstable Signal or Photobleaching
-
Possible Cause: Photochemical Degradation (Photobleaching). The fluorophore is irreversibly damaged by the high-intensity excitation light, leading to a permanent loss of signal over time.
-
Expert Insight: Molecules with higher quantum yields are often more susceptible to photobleaching because the excited state, which is the precursor to both fluorescence and degradation, is populated more efficiently.
-
Solution:
-
Reduce Excitation Intensity: Use the lowest light intensity that provides an adequate signal. Employ neutral density filters if available.
-
Minimize Exposure Time: Use a shutter to block the excitation light when not actively acquiring data.
-
Use Antifade Reagents: For microscopy applications, embed samples in a commercial antifade mounting medium.[2]
-
-
Problem 3: Unexpected Spectral Shifts
-
Possible Cause: Solvatochromism. The emission maximum (λem) shifts depending on the polarity of the solvent.
-
Expert Insight: This occurs because the dipole moment of the fluorophore often changes between its ground and excited states. A polar solvent will stabilize a more polar excited state to a greater extent than a non-polar solvent, lowering its energy and causing a red shift (shift to longer wavelengths) in the emission.[5][6]
-
Solution: This is not necessarily a problem but a property to be characterized. Systematically measure the absorption and emission spectra in a series of solvents of known polarity (e.g., the Reichardt dye scale). This can provide valuable information about the electronic nature of your molecule's excited state.
-
Part 3: Key Experimental Protocols & Optimization Strategies
Protocol 1: Determination of Fluorescence Quantum Yield (Comparative Method)
This protocol, often called the Williams or Demas and Crosby method, is the standard for determining ΦF by comparing the sample to a reference standard of known quantum yield.
Principle: If the sample and standard have similar absorbance at the same excitation wavelength, their integrated fluorescence intensities will be proportional to their quantum yields.
Step-by-Step Methodology:
-
Select a Standard: Choose a reference standard whose absorption and emission spectra overlap with your sample. For blue-emitting 1,8-naphthyridines, quinine sulfate in 0.5 M H₂SO₄ (ΦF ≈ 0.54) or acridine orange can be suitable standards.[4]
-
Prepare Solutions: Prepare a series of five dilute solutions for both your sample and the standard in the same solvent. The concentrations should be chosen such that the absorbance values at the excitation wavelength are between 0.01 and 0.1.
-
Acquire Spectra:
-
Measure the UV-Vis absorption spectrum for each solution.
-
Using a spectrofluorometer, excite all solutions at the same wavelength (λex). Record the corrected fluorescence emission spectrum for each. Ensure instrument settings (e.g., slit widths) are identical for all measurements.[2]
-
-
Data Analysis:
-
For each emission spectrum, calculate the integrated fluorescence intensity (the area under the curve).
-
For both the sample and the standard, plot the integrated fluorescence intensity versus the absorbance at λex.
-
Determine the gradient (slope) of the resulting linear plots.
-
-
Calculate Quantum Yield: Use the following equation:
ΦF(sample) = ΦF(std) × (Gradsample / Gradstd) × (η2sample / η2std)
Where:
-
ΦF is the fluorescence quantum yield.
-
Grad is the gradient from the plot of integrated intensity vs. absorbance.
-
η is the refractive index of the solvent used.
-
Key Factors Influencing 1,8-Naphthyridine Quantum Yield
The diagram below summarizes the critical relationships between molecular design, environment, and the resulting quantum yield.
Caption: Interconnected factors that modulate the fluorescence quantum yield.
Strategy 1: Structural Modification to Enhance Quantum Yield
The most powerful way to increase ΦF is through rational molecular design. For the 1,8-naphthyridine scaffold, a well-established strategy is the introduction of electron-donating groups (EDGs).
-
Mechanism: Attaching strong EDGs, such as dialkylamino (-NR₂) or alkoxy (-OR) groups, at the C2 and C7 positions creates a "push-pull" system. This enhances the intramolecular charge transfer (ICT) character of the excited state, which often leads to strong fluorescence.
-
Practical Example: The parent 4-methyl-1,8-naphthyridine-2,7-diol is not strongly fluorescent. However, converting the hydroxyl groups to dialkylamino groups results in highly fluorescent compounds with significant quantum yields.[1][3]
Table 1: Influence of 2,7-Substituents on Photophysical Properties of 4-Methyl-1,8-Naphthyridines (Data compiled from representative literature. Absolute values are compound and solvent dependent.)
| Substituent at C2, C7 | Absorption λmax (nm) | Emission λmax (nm) | Quantum Yield (ΦF) | Key Characteristic | Reference |
| -OH | ~330 | Weak / Not Reported | Very Low | Keto-enol tautomerism can occur.[1] | [1] |
| -NH(CH₂)₂CH₃ | 348 | 394 | 0.45 | Strong blue fluorescence. | [3] |
| -N(CH₃)₂ | 358 | 426 | 0.61 | High quantum yield, red-shifted vs. primary amines. | [3] |
| -Piperidino | 358 | 428 | 0.58 | Bulky cyclic amine maintains high fluorescence. | [3] |
Strategy 2: Leveraging Aggregation-Induced Emission (AIE)
For many fluorophores, aggregation in poor solvents or the solid state leads to fluorescence quenching. The AIE phenomenon is the opposite: molecules are non-emissive when dissolved but become highly fluorescent upon aggregation.
-
Mechanism: In AIE-active molecules (AIEgens), aggregation restricts intramolecular motions (like rotations and vibrations) that would otherwise serve as non-radiative decay pathways. This forces the excited state to relax by emitting a photon, thus "turning on" fluorescence.
-
Application for 1,8-Naphthyridines: While less common for naphthyridines than for other scaffolds like naphthalimides, designing derivatives with bulky, rotatable substituents can induce AIE properties.[10][15] This is a powerful strategy for developing solid-state emissive materials or sensors that function in aqueous media where many organic dyes aggregate and cease to fluoresce.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. Solvent Effects on Fluorescence Emission [evidentscientific.com]
- 6. Effects of Solvents on Fluorescence Emission Spectra (1983) | Joseph R. Lakowicz | 74 Citations [scispace.com]
- 7. Naphthalimide-Piperazine Derivatives as Multifunctional “On” and “Off” Fluorescent Switches for pH, Hg2+ and Cu2+ Ions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Self-Associated 1,8-Naphthalimide as a Selective Fluorescent Chemosensor for Detection of High pH in Aqueous Solutions and Their Hg2+ Contamination - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Insights into the aggregation-induced emission of 1,8-naphthalimide-based supramolecular hydrogels - Nanoscale (RSC Publishing) [pubs.rsc.org]
- 11. blog.biosearchtech.com [blog.biosearchtech.com]
- 12. Synthesis of 1,8-naphthyridines and their application in the development of anionic fluorogenic chemosensors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. researchgate.net [researchgate.net]
- 15. Supramolecular assemblies of a 1,8-naphthalimide conjugate and its aggregation-induced emission property - Materials Advances (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Stabilizing 1,8-Naphthyridine Compounds for Biological Assays
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 1,8-naphthyridine compounds. This guide is designed to provide you with in-depth technical and practical advice to overcome common challenges encountered during the handling and application of these promising therapeutic agents in biological assays. Our goal is to ensure the stability and reliability of your compounds, leading to reproducible and accurate experimental outcomes.
Introduction: The Promise and Pitfalls of 1,8-Naphthyridines
The 1,8-naphthyridine scaffold is a privileged structure in medicinal chemistry, with derivatives showing a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. However, the physicochemical characteristics of these compounds can present significant challenges in experimental settings. Issues such as poor aqueous solubility, potential for degradation, and interference with assay components are common hurdles that can compromise data integrity. This guide provides a structured approach to troubleshooting these issues, grounded in scientific principles and field-proven experience.
Part 1: Troubleshooting Guide & FAQs
This section is organized in a question-and-answer format to directly address the most frequent issues encountered by researchers.
Category 1: Solubility and Compound Precipitation
Poor solubility is a primary obstacle in the development of many kinase inhibitors and other therapeutic compounds, including 1,8-naphthyridine derivatives. Improper dissolution can lead to inaccurate concentration determination and precipitation during the assay, resulting in inconsistent and unreliable data.
Question 1: My 1,8-naphthyridine compound is poorly soluble in aqueous buffers. What is the recommended initial approach for solubilization?
Answer: The first step is to determine the optimal solvent for creating a high-concentration stock solution.
-
Dimethyl Sulfoxide (DMSO): For most hydrophobic compounds, 100% DMSO is the recommended starting solvent to create a concentrated stock solution (e.g., 10-20 mM).[1] From this stock, you can make serial dilutions into your aqueous assay buffer. It is crucial to ensure that the final concentration of DMSO in your assay is low enough to not affect the biological system. Most cell lines can tolerate up to 0.5% DMSO, though some may be sensitive to concentrations as low as 0.1%.[2][3] Always include a vehicle control (assay buffer with the same final DMSO concentration) in your experiments.[4]
-
Ethanol: If your compound is more soluble in ethanol, this can be an alternative to DMSO. Similar to DMSO, it is important to keep the final ethanol concentration in the assay low, typically below 1%, to avoid solvent-induced artifacts.
Protocol 1: Preparation of a 1,8-Naphthyridine Stock Solution
-
Weigh out a precise amount of your 1,8-naphthyridine compound in a sterile, amber-colored glass vial.
-
Add the calculated volume of 100% DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Gently vortex or sonicate the solution until the compound is completely dissolved. Visually inspect for any particulates.
-
Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
Question 2: Even with a DMSO stock, my compound precipitates when diluted into aqueous assay buffer. What are my options?
Answer: Precipitation upon dilution is a common issue. Here are several strategies to address this:
-
Co-solvents: If your experimental system can tolerate it, a small percentage of a co-solvent in your final assay buffer can improve solubility. However, this must be carefully validated to ensure it doesn't interfere with your assay.
-
pH Adjustment: The solubility of ionizable compounds can be significantly influenced by pH. If your 1,8-naphthyridine derivative has acidic or basic functional groups, adjusting the pH of your assay buffer (within the limits of your assay's tolerance) may improve solubility.
-
Use of Excipients (Cyclodextrins): Cyclodextrins are cyclic oligosaccharides with a hydrophobic inner cavity and a hydrophilic exterior. They can form inclusion complexes with poorly soluble drugs, enhancing their aqueous solubility.[5][6] Beta-cyclodextrin (β-CD) and its more soluble derivative, hydroxypropyl-β-cyclodextrin (HP-β-CD), are commonly used.[7]
-
Screening for Optimal Cyclodextrin: It is advisable to screen different types and concentrations of cyclodextrins to find the most effective one for your specific compound.
-
Table 1: Recommended Starting Concentrations for Solubilizing Agents
| Agent | Starting Concentration in Final Assay Volume | Maximum Tolerated Concentration (General Guideline) | Notes |
| DMSO | 0.1% | 0.5% (cell-based assays)[1][2] | Always include a vehicle control. Primary cells may be more sensitive.[1] |
| Ethanol | 0.1% | 1% | Can affect enzyme activity and cell viability at higher concentrations. |
| β-Cyclodextrin | 1-10 mM[5] | Varies depending on the compound and assay | Can be used to create a stock solution in an aqueous buffer. |
| HP-β-Cyclodextrin | 1-10 mM | Varies | Generally more soluble and less toxic than β-CD.[7] |
Category 2: Compound Degradation and Instability
1,8-naphthyridine compounds can be susceptible to degradation under certain experimental conditions, leading to a loss of activity and the generation of confounding byproducts.
Question 3: I suspect my 1,8-naphthyridine compound is degrading during my experiment. What are the common causes and how can I mitigate them?
Answer: Degradation can be caused by several factors, including photosensitivity, pH instability, and reactivity with other assay components.
-
Photosensitivity: Many heterocyclic compounds are light-sensitive.[8] Exposure to ambient laboratory light, especially UV and blue light, can lead to photodegradation.
-
Mitigation Strategies:
-
Store stock solutions and solid compounds in the dark, using amber-colored vials or tubes.[9][10]
-
During experiments, protect your samples from light by covering plates and tubes with aluminum foil.[9]
-
If possible, perform experimental manipulations in a room with reduced lighting or under a safelight.[10]
-
-
-
Reactivity with Assay Reagents: Some 1,8-naphthyridine derivatives may be sensitive to components in the assay buffer.
-
Reducing Agents (e.g., DTT, TCEP): While essential for some enzyme assays, reducing agents can potentially interact with certain functional groups on your compound. While direct reactivity with the 1,8-naphthyridine core is less common, substituents on the ring may be susceptible. It is important to note that DTT can inhibit some proteins through mechanisms other than thiol-disulfide exchange.[11]
-
Troubleshooting:
-
Run a control experiment where your compound is incubated in the assay buffer with and without the reducing agent.
-
Analyze the samples by HPLC or LC-MS to check for the appearance of degradation products.
-
If reactivity is observed, consider using a different, less reactive reducing agent (e.g., TCEP) or minimizing the incubation time with the reducing agent.
-
-
Category 3: Assay Interference
1,8-naphthyridine compounds can interfere with assay readouts through various mechanisms, leading to false-positive or false-negative results.
Question 4: I am observing unexpected results in my fluorescence-based assay. Could my 1,8-naphthyridine compound be interfering?
Answer: Yes, this is a distinct possibility. 1,8-naphthyridine derivatives can exhibit intrinsic fluorescence or act as fluorescence quenchers.
-
Fluorescence Quenching: The aromatic nature of the 1,8-naphthyridine scaffold can lead to quenching of the fluorescence signal of other molecules in the assay, such as fluorescent substrates or probes.
-
Troubleshooting Workflow for Fluorescence Interference:
Fluorescence Interference Troubleshooting
Question 5: My 1,8-naphthyridine compound seems to be inhibiting my metalloenzyme, but the results are inconsistent. What could be the issue?
Answer: The nitrogen atoms in the 1,8-naphthyridine ring system can act as metal chelators.[12][13] This can be a significant issue in assays for metalloenzymes, where the chelation of essential metal cofactors (e.g., Zn²⁺, Mg²⁺, Fe²⁺) can lead to enzyme inhibition that is not due to specific binding to the active site.[14]
-
Mitigating Metal Chelation Effects:
-
Supplement with Excess Metal Ions: In your assay buffer, include a concentration of the essential metal cofactor that is in excess of what is required for enzyme activity. This can help to saturate the chelating effect of your compound.
-
Control Experiments: Run a control experiment with a known, non-chelating inhibitor of your enzyme to compare the inhibition profile.
-
Alternative Assay Formats: If possible, use an assay format that is less sensitive to metal ion concentration.
-
Question 6: Can 1,8-naphthyridine compounds interfere with common protein quantification assays like the Bradford or BCA assay?
Answer: Yes, interference is possible.
-
Bradford Assay: This assay relies on the binding of Coomassie dye to proteins, primarily interacting with basic and aromatic amino acid residues. While less prone to interference from reducing agents, some compounds can still affect the results.[15]
-
BCA Assay: This assay is based on the reduction of Cu²⁺ to Cu¹⁺ by protein, followed by the detection of Cu¹⁺ with bicinchoninic acid (BCA). The BCA assay is sensitive to reducing agents and metal chelators, both of which can be relevant to 1,8-naphthyridine compounds and their formulations.[16][17]
-
Recommendation: If you need to quantify protein in the presence of your compound, it is best to perform a control experiment to assess for interference. Diluting the sample to a concentration where the compound no longer interferes is a common strategy. Alternatively, precipitating the protein to separate it from the interfering substance can be effective.[18]
Part 2: Experimental Protocols
Protocol 2: General Protocol for a Cell-Based Viability Assay (e.g., MTT)
-
Cell Seeding: Seed your cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Preparation: Prepare serial dilutions of your 1,8-naphthyridine compound from your DMSO stock in the appropriate cell culture medium. Ensure the final DMSO concentration is consistent across all wells and does not exceed the tolerated limit for your cell line (typically ≤ 0.5%).[1][2]
-
Treatment: Remove the old medium from the cells and add the medium containing your compound dilutions. Include a vehicle control (medium with the same final DMSO concentration but no compound) and a no-treatment control.
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
MTT Assay:
-
Add MTT reagent to each well and incubate for 2-4 hours to allow for formazan crystal formation.
-
Solubilize the formazan crystals with a solubilization solution (e.g., acidified isopropanol or DMSO).
-
Read the absorbance at the appropriate wavelength (typically around 570 nm).
-
-
Data Analysis: Calculate cell viability as a percentage of the vehicle control and plot the results to determine the IC₅₀ value.
Protocol 3: General Protocol for an In Vitro Kinase Assay
-
Assay Buffer Preparation: Prepare the kinase assay buffer containing the necessary components (e.g., buffer, MgCl₂, ATP, and any required cofactors). If your 1,8-naphthyridine compound is a suspected metal chelator, consider adding a slight excess of MgCl₂.
-
Compound Dilution: Prepare serial dilutions of your 1,8-naphthyridine compound in the assay buffer from your DMSO stock. Remember to maintain a consistent final DMSO concentration.
-
Reaction Setup: In a suitable microplate, add the kinase, the substrate, and your compound dilutions. Include a positive control (known inhibitor) and a negative control (vehicle).
-
Initiate Reaction: Start the reaction by adding ATP.
-
Incubation: Incubate the plate at the optimal temperature for the kinase for a predetermined amount of time, ensuring the reaction is in the linear range.
-
Detection: Stop the reaction and measure the kinase activity using an appropriate detection method (e.g., fluorescence, luminescence, or radioactivity).
-
Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value. For ATP-competitive inhibitors, it is also recommended to determine the Kᵢ value to allow for more accurate comparison across different studies.[19]
Part 3: Visualization of Key Concepts
References
- 1. lifetein.com [lifetein.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Solubilization of drugs using beta-cyclodextrin: Experimental data and modeling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Protection of Light Sensitive Products | Pharmaguideline [pharmaguideline.com]
- 9. 5 Tips for Handling Photosensitive Reagents - Labtag Blog [blog.labtag.com]
- 10. benchchem.com [benchchem.com]
- 11. Effects of dithiothreitol on protein activity unrelated to thiol-disulfide exchange: for consideration in the analysis of protein function with Cleland's reagent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. lifechemicals.com [lifechemicals.com]
- 13. researchgate.net [researchgate.net]
- 14. Inhibition of enzymes by metal ion-chelating reagents. Theory and new graphical methods of study - PMC [pmc.ncbi.nlm.nih.gov]
- 15. chemrxiv.org [chemrxiv.org]
- 16. citeqbiologics.com [citeqbiologics.com]
- 17. タンパク質アッセイの化学 | Thermo Fisher Scientific - JP [thermofisher.com]
- 18. info.gbiosciences.com [info.gbiosciences.com]
- 19. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]
Preventing side reactions in the synthesis of functionalized 1,8-naphthyridines
A Guide to Preventing and Troubleshooting Side Reactions
The synthesis of the 1,8-naphthyridine scaffold, a privileged core in medicinal chemistry, is frequently accomplished via the Friedländer annulation. This powerful reaction, however, can be prone to side reactions that complicate purification and reduce yields. This guide is designed to provide a clear understanding of the underlying causes of these side reactions and to offer practical, evidence-based solutions for their mitigation.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems that may arise during the synthesis of functionalized 1,8-naphthyridines in a question-and-answer format, providing explanations and actionable protocols.
Issue 1: Poor Regioselectivity with Unsymmetrical Ketones
Q: My reaction with an unsymmetrical ketone (e.g., 2-butanone) is producing a mixture of regioisomers. How can I improve the selectivity for the desired isomer?
A: The formation of regioisomers is a classic challenge in the Friedländer synthesis when using unsymmetrical ketones. The reaction can proceed via condensation at either of the α-carbon positions of the ketone. Controlling this regioselectivity is crucial for obtaining a single, desired product.
Causality and Mechanistic Insight:
The regioselectivity is determined by the relative rates of enolate formation at the two different α-carbons and the subsequent nucleophilic attack on the carbonyl group of the 2-aminopyridine-3-carbaldehyde. Under thermodynamic control, the more substituted (and more stable) enolate is favored, while under kinetic control, the less substituted (and more rapidly formed) enolate predominates.
Solutions:
-
Catalyst Selection for Kinetic Control: The use of specific amine catalysts can favor the formation of the kinetic enolate, leading to the 2-substituted 1,8-naphthyridine. The bicyclic amine catalyst 1,3,3-trimethyl-6-azabicyclo[3.2.1]octane (TABO) has been shown to be highly effective in promoting high regioselectivity.[1][2]
-
Mechanism of TABO Action: TABO's sterically hindered nature is thought to favor the formation of the less sterically hindered enamine intermediate from the methyl group of the ketone, thus directing the reaction towards the 2-substituted product.
-
-
Slow Addition of the Ketone: A slow, controlled addition of the unsymmetrical ketone to the reaction mixture containing the 2-aminopyridine-3-carbaldehyde and the catalyst can significantly improve regioselectivity.[1] This technique maintains a low concentration of the ketone, favoring the kinetically controlled pathway.
-
Temperature Optimization: Reaction temperature can influence the kinetic versus thermodynamic product ratio. A systematic screening of temperatures is recommended to find the optimal conditions for your specific substrates. Higher temperatures can sometimes improve regioselectivity with certain catalysts.[1]
Experimental Protocol: Regioselective Synthesis using TABO
-
Materials: 2-aminopyridine-3-carbaldehyde, unsymmetrical ketone (e.g., 2-butanone), 1,3,3-trimethyl-6-azabicyclo[3.2.1]octane (TABO), and a suitable solvent (e.g., toluene).
-
Procedure:
-
To a stirred solution of 2-aminopyridine-3-carbaldehyde and a catalytic amount of TABO (e.g., 10 mol%) in toluene at a specified temperature (e.g., 80-110 °C), add the unsymmetrical ketone dropwise over a period of 1-2 hours using a syringe pump.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture and purify by column chromatography to isolate the desired regioisomer.
-
Data Summary: Catalyst Impact on Regioselectivity
| Catalyst | Ketone | Regioisomeric Ratio (2-subst. : 2,3-disubst.) | Reference |
| Pyrrolidine | 2-Butanone | High selectivity for 2-substituted | [2] |
| TABO | 2-Butanone | Up to 96:4 | [1][2] |
| Basic Ionic Liquids | Unsymmetrical Ketones | Can yield exclusive products | [3] |
Issue 2: Formation of Aldol Self-Condensation Byproducts
Q: I am observing significant amounts of byproducts derived from the self-condensation of my active methylene compound. How can I suppress this side reaction?
A: Aldol self-condensation of the ketone or aldehyde starting material is a common side reaction, particularly under basic conditions.[4] This leads to the formation of α,β-unsaturated carbonyl compounds and other related impurities, which consume the starting material and complicate purification.
Causality and Mechanistic Insight:
Under basic conditions, the active methylene compound is deprotonated to form an enolate. This enolate can then act as a nucleophile and attack the carbonyl group of another molecule of the same active methylene compound, leading to a self-aldol addition product, which can then dehydrate.
Solutions:
-
Use of a More Reactive Electrophile: The 2-aminopyridine-3-carbaldehyde is generally a highly reactive electrophile. Ensuring its efficient reaction with the enolate will minimize the opportunity for the enolate to react with itself.
-
Quantitative Enolate Formation: In some cases, pre-forming the enolate of the active methylene compound using a strong, non-nucleophilic base like lithium diisopropylamide (LDA) at low temperatures can prevent self-condensation. The 2-aminopyridine-3-carbaldehyde is then added to the pre-formed enolate.
-
Protecting Group Strategy: If the active methylene compound is particularly prone to self-condensation, consider using a derivative with a temporary protecting group that can be removed after the Friedländer reaction. For hydroxylated active methylene compounds, a tert-butyldimethylsilyl (TBDMS) ether can be employed.[5]
-
Catalyst Choice: Switching from a strong base catalyst to a milder one, or to an acid catalyst, can sometimes reduce the rate of the competing aldol self-condensation.[4]
Visualizing the Competing Reactions
Frequently Asked Questions (FAQs)
Q1: My reaction is not proceeding to completion, resulting in low yields. What factors should I investigate?
A1: Low yields can stem from several factors. Systematically investigate the following:
-
Catalyst Activity: Ensure your catalyst is active and used in the appropriate loading. Some catalysts are sensitive to air and moisture.
-
Reaction Temperature: The reaction may require heating to proceed at a reasonable rate. Consider a gradual increase in temperature. Microwave irradiation can also be effective in driving the reaction to completion.[6]
-
Purity of Starting Materials: Impurities in the 2-aminopyridine-3-carbaldehyde or the active methylene compound can inhibit the reaction or lead to side products.
-
Solvent Choice: The solvent can significantly impact reaction rates. While traditional syntheses use organic solvents, greener alternatives like water have been shown to be highly effective, especially with catalysts like choline hydroxide.[7]
Q2: I am observing the formation of a tar-like substance in my reaction. What is the likely cause and how can I prevent it?
A2: Tar formation is often a result of polymerization or decomposition of starting materials or products under harsh reaction conditions.
-
Reduce Reaction Temperature: Excessively high temperatures can promote polymerization.
-
Use a Milder Catalyst: A less aggressive catalyst may prevent unwanted side reactions.
-
Monitor Reaction Time: Prolonged reaction times, especially at elevated temperatures, can lead to decomposition. Monitor the reaction by TLC and work it up as soon as the starting materials are consumed.
Q3: How can I effectively purify my 1,8-naphthyridine product from unreacted starting materials and side products?
A3: A combination of techniques is often necessary for effective purification.
-
Acid-Base Extraction: Unreacted 2-aminopyridine-3-carbaldehyde is basic and can be removed by washing the crude product (dissolved in an organic solvent) with a dilute aqueous acid solution (e.g., 1M HCl).[8]
-
Column Chromatography: This is a standard method for separating the desired product from regioisomers and other non-basic impurities. A common eluent system is a gradient of ethyl acetate in petroleum ether.[9]
-
Recrystallization: If the crude product is a solid, recrystallization from a suitable solvent can be a highly effective purification method.
Q4: Can protecting groups be used to prevent side reactions?
A4: Yes, protecting groups can be a valuable tool.
-
Amine Protection: The amino group of 2-aminopyridine-3-carbaldehyde can be protected, for example, with a tert-butyloxycarbonyl (Boc) group, to prevent unwanted side reactions at the amine.[10][11] The Boc group is stable under many reaction conditions and can be removed with acid.
-
Hydroxyl Protection: If your active methylene compound contains a hydroxyl group, protecting it as a TBDMS ether can prevent it from interfering with the reaction.[5]
Visualizing a General Purification Workflow
References
- 1. Highly Regioselective Friedlaender Annulations with Unmodified Ketones Employing Novel Amine Catalysts: Syntheses of 2-Substituted Quinolines, 1,8-Naphthyridines, and Related Heterocycles [organic-chemistry.org]
- 2. Highly regioselective Friedländer annulations with unmodified ketones employing novel amine catalysts: syntheses of 2-substituted quinolines, 1,8-naphthyridines, and related heterocycles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis of 1,8-Naphthyridines by the Ionic Liquid-Catalyzed Friedlander Reaction and Application in Corrosion Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. tert-Butyldimethylsilyl Ethers [organic-chemistry.org]
- 6. benchchem.com [benchchem.com]
- 7. A mild synthesis of substituted 1,8-naphthyridines - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. CN102936220A - BOC protection method for aminopyridine - Google Patents [patents.google.com]
- 11. 2-(Boc-amino)pyridine Manufacturer & Supplier in China | Properties, Applications, Safety Data, Price [pipzine-chem.com]
Technical Support Center: Scaling Up the Synthesis of 1,8-Naphthyridine-2,4-diol
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for the synthesis of 1,8-naphthyridine-2,4-diol. This resource is designed for researchers, chemists, and drug development professionals who are transitioning this synthesis from bench-scale to larger, pilot-scale production. We will address common challenges, provide in-depth troubleshooting, and explain the critical parameters that ensure a successful, reproducible, and scalable process.
Recommended Synthesis Protocol: Thermal Condensation Route
The most common and scalable method for synthesizing the this compound core is the condensation of 2-aminopyridine with diethyl malonate.[1] This method avoids harsh reagents and provides a direct route to the desired scaffold. The reaction proceeds via an initial acylation of the amino group followed by an intramolecular cyclization.
Experimental Protocol: Synthesis of this compound
This protocol is optimized for a gram-scale synthesis and serves as a baseline for further scale-up.
Reagents and Materials:
| Reagent | Molar Mass ( g/mol ) | Quantity (for 10g scale) | Molar Equiv. | Notes |
| 2-Aminopyridine | 94.11 | 10.0 g | 1.0 | Starting material. Ensure >99% purity. |
| Diethyl malonate | 160.17 | 34.0 g (30.5 mL) | 2.0 | Reagent and reaction solvent. |
| Diphenyl ether | 170.21 | 100 mL | - | High-boiling solvent for cyclization. |
| Ethanol | 46.07 | As needed | - | For washing/recrystallization. |
| Hexane | 86.18 | As needed | - | For precipitation. |
Step-by-Step Procedure:
-
Step 1: Initial Condensation (Amide Formation)
-
To a 250 mL three-neck round-bottom flask equipped with a mechanical stirrer, reflux condenser, and a temperature probe, add 2-aminopyridine (10.0 g) and diethyl malonate (30.5 mL).
-
Heat the mixture to 140-150 °C with vigorous stirring. The mixture will become a homogeneous solution.
-
Maintain this temperature for 2 hours. Ethanol will begin to distill off as the reaction proceeds. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting 2-aminopyridine is consumed.
-
-
Step 2: Intramolecular Cyclization
-
After the initial condensation is complete, carefully add diphenyl ether (100 mL) to the reaction mixture.
-
Increase the temperature to 240-250 °C and heat under reflux for 3-4 hours. The high temperature facilitates the intramolecular cyclization to form the naphthyridine ring system.[2]
-
Monitor the formation of the product via TLC. The product is typically a solid that may begin to precipitate from the hot solution.
-
-
Step 3: Isolation and Purification
-
Allow the reaction mixture to cool to approximately 80-100 °C.
-
Carefully pour the warm mixture into a beaker containing hexane (200 mL) with stirring. This will cause the crude product to precipitate.
-
Collect the crude solid by vacuum filtration using a Büchner funnel.[3]
-
Wash the collected solid thoroughly with hot ethanol to remove residual diphenyl ether and other impurities.
-
For further purification, recrystallize the solid from a suitable high-boiling solvent like dimethylformamide (DMF) or N-methyl-2-pyrrolidone (NMP).[3]
-
-
Step 4: Drying and Characterization
-
Dry the purified white to off-white solid in a vacuum oven at 80 °C until a constant weight is achieved.
-
Confirm the structure and purity using standard analytical techniques (¹H NMR, ¹³C NMR, Mass Spectrometry, and IR Spectroscopy).[2]
-
Synthesis Workflow Diagram
Caption: A typical workflow for the gram-scale synthesis of this compound.
Troubleshooting Guide
This section addresses specific issues that may arise during the scale-up of the synthesis.
Q1: My reaction yield is significantly lower than expected. What are the common causes and how can I fix it?
A1: Low yield is a frequent issue in scaling up. The primary causes are often incomplete reactions or product loss during workup.
-
Potential Cause 1: Incomplete Cyclization. The high temperature required for the final ring-closing step is critical. On a larger scale, achieving and maintaining a uniform internal temperature of 240-250 °C can be challenging. "Hot spots" or cooler regions in the reactor can lead to an incomplete reaction or decomposition.
-
Solution:
-
Mechanical Stirring: Ensure efficient and vigorous mechanical stirring to maintain temperature homogeneity throughout the reaction vessel.
-
Temperature Monitoring: Use a calibrated temperature probe placed directly in the reaction mixture, not just monitoring the heating mantle temperature.
-
Extended Reaction Time: If TLC analysis shows the presence of the intermediate after the standard reaction time, consider extending the reflux period by 1-2 hours.
-
-
-
Potential Cause 2: Product Loss During Workup. The product has some solubility in the hot solvents used for washing.
-
Solution:
-
Controlled Cooling: When precipitating the product with hexane, ensure the reaction mixture has cooled sufficiently but not so much that the product begins to crystallize within the diphenyl ether, which can make transfer difficult.
-
Washing Solvent Volume: While a thorough wash is necessary to remove the high-boiling diphenyl ether, using an excessive volume of hot ethanol can lead to significant product loss. Use just enough to remove the discoloration from the solvent.
-
-
-
Potential Cause 3: Purity of Starting Materials. Impurities in the 2-aminopyridine can interfere with the initial condensation step.
-
Solution: Always verify the purity of the starting materials by NMR or another suitable method before beginning the synthesis.
-
Troubleshooting Workflow: Low Yield
Caption: A logical workflow for troubleshooting low product yield.
Q2: My final product is discolored (yellow or brown) even after washing. How can I improve its purity?
A2: Discoloration typically indicates the presence of high-boiling impurities or degradation byproducts.
-
Potential Cause 1: Trapped Diphenyl Ether. Due to its high boiling point, diphenyl ether can be difficult to remove completely by simple washing.
-
Solution:
-
Trituration: After filtration, create a slurry of the crude product in hot ethanol or acetone. Stir vigorously for 15-20 minutes before filtering again. Repeat if necessary.
-
Co-evaporation: For trace amounts of high-boiling solvents, dissolving the product in a suitable solvent and then co-evaporating with a lower-boiling solvent like toluene under reduced pressure can be effective.[4]
-
-
-
Potential Cause 2: Thermal Degradation. Prolonged exposure to the high temperatures required for cyclization can cause some of the product or intermediates to decompose, forming colored impurities.
-
Solution:
-
Minimize Reaction Time: Do not extend the heating time unnecessarily. Monitor the reaction closely by TLC and proceed to workup as soon as the reaction is complete.
-
Inert Atmosphere: On larger scales, performing the high-temperature cyclization under an inert atmosphere (e.g., Nitrogen or Argon) can minimize oxidative degradation.
-
-
-
Potential Cause 3: Ineffective Recrystallization.
-
Solution: If discoloration persists, recrystallization is the most effective method. Finding a suitable solvent is key. DMF is often effective. Dissolve the crude product in a minimal amount of hot DMF, and if necessary, treat with activated charcoal to remove colored impurities. Filter the hot solution and allow it to cool slowly to form pure crystals.
-
Q3: The reaction seems to stall and won't go to completion. What should I do?
A3: A stalled reaction often points to issues with temperature or reagent stoichiometry.
-
Potential Cause 1: Inadequate Temperature. As mentioned for low yield, this is the most common cause. The energy barrier for the intramolecular cyclization is high, and even a 10-15 °C drop from the target temperature can significantly slow the reaction rate.
-
Solution: Re-verify the internal reaction temperature. Ensure the heating mantle and stirring are adequate for the larger volume.
-
-
Potential Cause 2: Loss of Diethyl Malonate. In the initial step, diethyl malonate also acts as the solvent. If the heating is too aggressive or the condenser is inefficient, some of this reagent could be lost, affecting the reaction.
-
Solution: Ensure your reflux condenser is properly sized and has adequate coolant flow to prevent the loss of reagents.
-
Frequently Asked Questions (FAQs)
Q1: What is the underlying mechanism for this reaction?
A1: The synthesis is a two-step, one-pot process.
-
Nucleophilic Acyl Substitution: The amino group of 2-aminopyridine acts as a nucleophile, attacking one of the carbonyl carbons of diethyl malonate. This results in the displacement of an ethoxide group to form an amide intermediate.
-
Intramolecular Cyclization (Dieckmann-type condensation): At high temperatures, the nitrogen on the pyridine ring deprotonates the active methylene group of the malonate portion of the intermediate. The resulting carbanion then attacks the second ester carbonyl group, leading to ring closure and elimination of a second molecule of ethanol to form the this compound ring system.
Reaction Mechanism Diagram
References
Validation & Comparative
The Ascendancy of 1,8-Naphthyridine-2,4-diol: A Comparative Guide to a Privileged Heterocyclic Scaffold in Drug Discovery
In the landscape of medicinal chemistry, the relentless pursuit of novel therapeutic agents is often anchored to the exploration of heterocyclic scaffolds. These cyclic structures, incorporating atoms other than carbon, form the backbone of a vast number of pharmaceuticals due to their ability to engage in diverse biological interactions. Among these, the 1,8-naphthyridine core has garnered immense interest, establishing itself as a "privileged scaffold"[1][2]. This guide provides an in-depth, objective comparison of the 1,8-naphthyridine-2,4-diol scaffold against other prominent heterocyclic systems—namely quinoline, indole, pyrimidine, and benzimidazole. We will delve into their comparative biological performance, supported by experimental data, and provide the underlying methodologies to ensure scientific transparency and reproducibility.
The 1,8-Naphthyridine Scaffold: A Profile of Versatility
The 1,8-naphthyridine framework, a bicyclic system containing two nitrogen atoms, has a rich history in medicinal chemistry, with early derivatives like nalidixic acid paving the way for the potent quinolone class of antibiotics[3]. The inherent structural features of the 1,8-naphthyridine core, including its rigid planar structure and the strategic placement of nitrogen atoms, allow it to act as a versatile pharmacophore, capable of engaging in hydrogen bonding, π-π stacking, and metal coordination[4][5]. The 2,4-diol substitution pattern further enhances its potential for diverse chemical modifications, making it a fertile ground for the development of novel drug candidates across various therapeutic areas[1][2].
Derivatives of the 1,8-naphthyridine scaffold have demonstrated a remarkable breadth of biological activities, including anticancer, antimicrobial, antiviral, anti-inflammatory, and neuroprotective properties[1][2]. This wide-ranging bioactivity underscores its significance as a foundational structure in modern drug discovery.
Comparative Analysis with Key Heterocyclic Scaffolds
The decision to utilize a particular heterocyclic core in a drug design campaign is a critical one, influenced by factors such as synthetic accessibility, physicochemical properties, and known biological activities. Here, we compare the 1,8-naphthyridine scaffold, with a focus on the potential of the 2,4-diol substitution, against other widely employed heterocyclic systems.
Structural and Physicochemical Properties
A fundamental comparison begins with the core structures and their resulting physicochemical properties, which dictate their behavior in biological systems.
| Property | 1,8-Naphthyridine | Quinoline | Indole | Pyrimidine | Benzimidazole |
| Molecular Formula | C₈H₆N₂ | C₉H₇N | C₈H₇N | C₄H₄N₂ | C₇H₆N₂ |
| Molecular Weight | 130.15 g/mol | 129.16 g/mol | 117.15 g/mol | 80.09 g/mol | 118.14 g/mol |
| Hydrogen Bond Donors | 0 | 0 | 1 | 0 | 1 |
| Hydrogen Bond Acceptors | 2 | 1 | 1 | 2 | 2 |
| LogP | 1.5 | 2.0 | 2.1 | 0.0 | 1.5 |
| Topological Polar Surface Area | 25.8 Ų | 12.9 Ų | 15.8 Ų | 25.8 Ų | 28.7 Ų |
Note: Properties are for the unsubstituted parent scaffolds and are sourced from PubChem[6]. The this compound derivative would have different properties, including increased polarity and hydrogen bonding capacity.
From a structural standpoint, 1,8-naphthyridine is a bioisostere of quinoline, with an additional nitrogen atom in the second ring[3]. This additional nitrogen atom can significantly influence the molecule's electronic distribution, hydrogen bonding capacity, and overall pharmacological profile. The presence of two nitrogen atoms in the 1,8-naphthyridine scaffold, similar to pyrimidine and benzimidazole, often imparts a greater capacity for engaging in specific hydrogen bond interactions with biological targets, a feature that can be strategically exploited in drug design.
Anticancer Activity
All the compared scaffolds are prevalent in the design of anticancer agents, often targeting key enzymes like protein kinases and topoisomerases.
Table 1: Comparative Anticancer Activity (IC₅₀ in µM)
| Compound/Derivative | Scaffold | Target/Cell Line | IC₅₀ (µM) | Reference |
| 1,8-Naphthyridine derivative (10c) | 1,8-Naphthyridine | MCF-7 (Breast Cancer) | 1.47 | [7] |
| Quinoline-Chalcone derivative (12e) | Quinoline | MGC-803 (Gastric Cancer) | 1.38 | |
| Indole derivative | Indole | Not Specified | Not Specified | |
| Pyrimidine derivative | Pyrimidine | Not Specified | Not Specified | |
| Benzimidazole derivative (b6) | Benzimidazole | HCT116 (Colon Cancer) | 8.18 | [8] |
Disclaimer: The data in this table is compiled from different studies and should not be used for a direct head-to-head comparison due to variations in experimental conditions. It serves to illustrate the potential of each scaffold.
The 1,8-naphthyridine scaffold has been incorporated into potent anticancer agents like Voreloxin, a topoisomerase II inhibitor[3]. The data in Table 1, although from separate studies, highlights the sub-micromolar to low micromolar anticancer activity achievable with 1,8-naphthyridine and quinoline derivatives. The strategic advantage of the 1,8-naphthyridine core often lies in its ability to form additional interactions with the target protein, potentially leading to enhanced potency and selectivity.
Antimicrobial Activity
The historical significance of 1,8-naphthyridines and quinolines in antimicrobial therapy is well-established.
Table 2: Comparative Antimicrobial Activity (MIC in µg/mL)
| Compound/Derivative | Scaffold | Organism | MIC (µg/mL) | Reference |
| 1,8-Naphthyridine derivative (ANA-12) | 1,8-Naphthyridine | M. tuberculosis H37Rv | 6.25 | [9] |
| Quinoline derivative | Quinoline | Not Specified | Not Specified | |
| Indole derivative (3d) | Indole | S. aureus | 3.125 | [3] |
| Pyrimidine derivative | Pyrimidine | Not Specified | Not Specified | |
| Benzimidazole derivative (37b) | Benzimidazole | S. aureus | 3.125 | [1] |
Disclaimer: The data in this table is compiled from different studies and should not be used for a direct head-to-head comparison due to variations in experimental conditions. It serves to illustrate the potential of each scaffold.
The antimicrobial potential of 1,8-naphthyridine derivatives extends beyond the foundational nalidixic acid, with modern derivatives showing potent activity against a range of pathogens, including mycobacteria[9]. As seen in Table 2, indole and benzimidazole derivatives also exhibit strong antibacterial activity. The choice of scaffold in this therapeutic area often depends on the specific microbial target and the mechanism of action being pursued.
Antiviral Activity
Heterocyclic compounds are a cornerstone in the development of antiviral drugs.
Table 3: Comparative Antiviral Activity (EC₅₀ in µM)
| Compound/Derivative | Scaffold | Virus | EC₅₀ (µM) | Reference |
| 1,8-Naphthyridine derivative | 1,8-Naphthyridine | HIV | Activity Reported | [2] |
| Quinoline derivative | Quinoline | Not Specified | Not Specified | |
| Indole derivative | Indole | Not Specified | Not Specified | |
| Pyrimidine derivative | Pyrimidine | Not Specified | Not Specified | |
| Benzimidazole derivative | Benzimidazole | Coxsackievirus B5 (CVB-5) | 9-17 | [10] |
Disclaimer: The data in this table is compiled from different studies and should not be used for a direct head-to-head comparison due to variations in experimental conditions. It serves to illustrate the potential of each scaffold.
Experimental Methodologies: A Foundation for Trustworthiness
To ensure the scientific integrity of the presented data, this section details the standard experimental protocols for the key biological assays mentioned. These protocols represent self-validating systems for assessing the performance of novel chemical entities.
Synthesis of this compound
A common route for the synthesis of the this compound core involves the condensation of 2-aminopyridine derivatives with a malonic acid derivative.
Step-by-Step Protocol:
-
Reaction Setup: In a round-bottom flask, combine 2-aminonicotinic acid and a molar excess of diethyl malonate.
-
Condensation: Add a suitable condensing agent, such as Eaton's reagent (phosphorus pentoxide in methanesulfonic acid) or polyphosphoric acid (PPA), to the mixture.
-
Heating: Heat the reaction mixture under reflux for several hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Work-up: After completion, cool the reaction mixture and carefully pour it into ice-water.
-
Neutralization and Precipitation: Neutralize the solution with a suitable base (e.g., sodium hydroxide or ammonium hydroxide) until a precipitate forms.
-
Isolation and Purification: Collect the crude product by filtration, wash with cold water, and dry. Purify the product by recrystallization from an appropriate solvent (e.g., ethanol or acetic acid).
In Vitro Cytotoxicity Assessment (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability.
Step-by-Step Protocol:
-
Cell Seeding: Seed cancer cells into a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with serial dilutions of the test compounds and a vehicle control.
-
Incubation: Incubate the plates for a specified period (typically 48-72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals by viable cells.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of each well at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth)[11].
Antimicrobial Susceptibility Testing (Broth Microdilution)
This method determines the Minimum Inhibitory Concentration (MIC) of a compound required to inhibit the visible growth of a microorganism.
Step-by-Step Protocol:
-
Compound Dilution: Prepare two-fold serial dilutions of the test compounds in a 96-well microtiter plate containing a suitable broth medium.
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., to a 0.5 McFarland standard).
-
Inoculation: Inoculate each well with the microbial suspension. Include positive (microbe only) and negative (broth only) controls.
-
Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C) for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed[12].
Antiviral Activity Assessment (Plaque Reduction Assay)
This assay quantifies the ability of a compound to inhibit the formation of viral plaques in a cell monolayer.
Step-by-Step Protocol:
-
Cell Monolayer Preparation: Seed a confluent monolayer of susceptible host cells in multi-well plates.
-
Virus Adsorption: Infect the cell monolayers with a known amount of virus for a short period to allow for viral attachment and entry.
-
Compound Treatment: Remove the viral inoculum and overlay the cells with a semi-solid medium (e.g., containing agarose or methylcellulose) containing various concentrations of the test compound.
-
Incubation: Incubate the plates for a period sufficient for plaque formation in the control wells (typically 2-5 days).
-
Plaque Visualization: Fix and stain the cell monolayers (e.g., with crystal violet) to visualize the plaques.
-
Data Analysis: Count the number of plaques in each well and calculate the percentage of plaque reduction compared to the virus control. The EC₅₀ value (the concentration that reduces plaque formation by 50%) is then determined[13].
Conclusion and Future Directions
References
- 1. 1,8-Naphthyridine Derivatives: A Review of Multiple Biological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 1,8-naphthyridine derivatives: an updated review on recent advancements of their myriad biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 13. benchchem.com [benchchem.com]
Validating the Anticancer Activity of Novel 1,8-Naphthyridine Derivatives: A Comparative Guide for Drug Development Professionals
The landscape of cancer therapy is in a perpetual state of evolution, driven by the pursuit of more effective and selective treatment modalities. Within this dynamic field, the 1,8-naphthyridine scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating a wide array of biological activities, including potent anticancer properties.[1][2][3] This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on validating the anticancer activity of novel 1,8-naphthyridine derivatives. It offers a comparative analysis against established treatments, detailed experimental protocols, and insights into their mechanisms of action, thereby empowering informed decision-making in the preclinical development of this promising class of compounds.
The Rise of 1,8-Naphthyridines in Oncology
The 1,8-naphthyridine core, a bicyclic heteroaromatic system, has been the subject of extensive research due to its versatile pharmacological profile.[2] In the context of oncology, these derivatives have been shown to exert their anticancer effects through various mechanisms, including the inhibition of key enzymes involved in DNA replication and repair, and the modulation of critical signaling pathways that govern cell proliferation and survival.[1] The adaptable nature of the 1,8-naphthyridine scaffold allows for chemical modifications that can fine-tune its biological activity, leading to the development of novel derivatives with enhanced potency and selectivity against various cancer types.[4][5][6]
Comparative Efficacy: Novel 1,8-Naphthyridines vs. Standard-of-Care
A critical aspect of preclinical drug development is the objective comparison of a novel compound's performance against existing therapeutic options. The following tables summarize the in vitro cytotoxic activity of several novel 1,8-naphthyridine derivatives against various cancer cell lines, juxtaposed with the activity of standard-of-care chemotherapeutic agents.
Table 1: In Vitro Cytotoxicity (IC50, µM) Against Breast Cancer Cell Lines
| Compound/Drug | MCF-7 (ER+) | MDA-MB-231 (TNBC) | Reference |
| Novel 1,8-Naphthyridine Derivatives | |||
| Compound 4d | 1.68 | - | [7] |
| Compound 10c | 1.47 | - | [7] |
| Standard-of-Care | |||
| Doxorubicin | ~0.05-0.5 | ~0.1-1.0 | [8][9] |
| Paclitaxel | ~0.001-0.01 | ~0.001-0.01 | [8][9] |
| Tamoxifen | ~5-10 | Resistant | [10] |
IC50 values are approximate and can vary based on experimental conditions.
Table 2: In Vitro Cytotoxicity (IC50, µM) Against Colon Cancer Cell Lines
| Compound/Drug | HCT116 | SW620 | Reference |
| Novel 1,8-Naphthyridine Derivative | |||
| Compound 29 | - | 1.4 | [4][11] |
| Standard-of-Care | |||
| 5-Fluorouracil (5-FU) | ~1-10 | ~5-20 | [12][13][14] |
| Oxaliplatin | ~0.5-5 | ~1-10 | [12][13][14] |
| Irinotecan | ~1-10 | ~1-10 | [12][13][14] |
IC50 values are approximate and can vary based on experimental conditions.
Table 3: In Vitro Cytotoxicity (IC50, µM) Against Leukemia Cell Lines
| Compound/Drug | K-562 (CML) | Reference |
| Novel 1,8-Naphthyridine Derivative | ||
| Compound 47 | 0.77 | [4][11][15] |
| Standard-of-Care | ||
| Imatinib | ~0.1-0.5 | |
| Doxorubicin | ~0.01-0.1 | [8][9] |
IC50 values are approximate and can vary based on experimental conditions.
Key Mechanisms of Action: Targeting the Engines of Cancer
The anticancer activity of 1,8-naphthyridine derivatives is often attributed to their ability to interfere with fundamental cellular processes that are hijacked by cancer cells for their uncontrolled growth and proliferation. Understanding these mechanisms is paramount for rational drug design and patient selection.
Inhibition of Topoisomerase II
A primary mechanism of action for many 1,8-naphthyridine derivatives is the inhibition of Topoisomerase II, a crucial enzyme responsible for resolving DNA topological problems during replication, transcription, and chromosome segregation.[12][16][17] By stabilizing the transient DNA-Topoisomerase II cleavage complex, these inhibitors prevent the re-ligation of the DNA strands, leading to the accumulation of double-strand breaks and ultimately, apoptotic cell death.[18][19][20]
Caption: Mechanism of Topoisomerase II inhibition by 1,8-naphthyridine derivatives.
Modulation of Key Signaling Pathways
Beyond direct DNA damage, 1,8-naphthyridine derivatives can also exert their anticancer effects by modulating key signaling pathways that are frequently dysregulated in cancer.
The Epidermal Growth Factor Receptor (EGFR) signaling pathway plays a central role in cell proliferation, survival, and migration.[3][17][21][22] Its aberrant activation is a hallmark of many cancers, making it a prime target for therapeutic intervention. Some 1,8-naphthyridine derivatives have been shown to inhibit EGFR, thereby blocking downstream signaling cascades.[1]
Caption: Inhibition of the EGFR signaling pathway by 1,8-naphthyridine derivatives.
The BRAF/MEK/ERK pathway, also known as the MAPK pathway, is another critical regulator of cell growth and proliferation.[23][24][25][26] Mutations in the BRAF gene are common in several cancers, leading to constitutive activation of this pathway. 1,8-Naphthyridine derivatives that can inhibit components of this pathway hold therapeutic promise.
Caption: Inhibition of the BRAF/MEK/ERK signaling pathway.
Poly(ADP-ribose) polymerase (PARP) is a family of enzymes crucial for DNA repair, particularly single-strand break repair.[4][27][28][29][30] In cancers with deficiencies in other DNA repair pathways, such as those with BRCA mutations, inhibiting PARP can lead to synthetic lethality. Some 1,8-naphthyridine derivatives may function as PARP inhibitors.
Caption: Synthetic lethality induced by PARP inhibition in BRCA-deficient cancer cells.
Essential In Vitro Validation Protocols
Rigorous and standardized in vitro assays are the cornerstone of preclinical drug validation. The following protocols provide a step-by-step guide for key experiments to assess the anticancer activity of novel 1,8-naphthyridine derivatives.
Cytotoxicity Assessment: MTT Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.[1][31]
Objective: To determine the half-maximal inhibitory concentration (IC50) of the novel 1,8-naphthyridine derivatives.
Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.
-
Compound Treatment: Prepare serial dilutions of the 1,8-naphthyridine derivatives and a standard-of-care drug in culture medium. Replace the existing medium with the drug-containing medium. Include a vehicle control (e.g., DMSO) and a no-treatment control.
-
Incubation: Incubate the plate for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting a dose-response curve.
Apoptosis Detection: Annexin V/Propidium Iodide Staining
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[6]
Objective: To quantify the induction of apoptosis by the novel 1,8-naphthyridine derivatives.
Protocol:
-
Cell Treatment: Seed cells in a 6-well plate and treat with the 1,8-naphthyridine derivatives at their IC50 and 2x IC50 concentrations for 24-48 hours.
-
Cell Harvesting: Collect both adherent and floating cells. Wash the cells with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) to the cell suspension.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Cell Cycle Analysis
This assay determines the effect of the compound on the cell cycle distribution.[2]
Objective: To determine if the novel 1,8-naphthyridine derivatives induce cell cycle arrest.
Protocol:
-
Cell Treatment: Treat cells with the 1,8-naphthyridine derivatives as described for the apoptosis assay.
-
Cell Fixation: Harvest the cells and fix them in ice-cold 70% ethanol overnight at -20°C.
-
Staining: Wash the fixed cells with PBS and resuspend them in a staining solution containing PI and RNase A.
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer. The distribution of cells in the G0/G1, S, and G2/M phases of the cell cycle is determined based on their fluorescence intensity.
In Vivo Validation: From the Bench to Preclinical Models
While in vitro assays provide valuable initial data, in vivo studies are essential to evaluate the efficacy and safety of a drug candidate in a more complex biological system.
Xenograft Tumor Models
Objective: To assess the in vivo antitumor efficacy of novel 1,8-naphthyridine derivatives.
Experimental Workflow:
Caption: A typical workflow for a subcutaneous xenograft study.
Data Presentation: The primary endpoint of a xenograft study is typically tumor growth inhibition. The data should be presented as a graph of mean tumor volume ± SEM over time for each treatment group.
Example of In Vivo Efficacy Data (Hypothetical for a Novel 1,8-Naphthyridine Derivative):
Table 4: In Vivo Antitumor Activity in a Xenograft Model
| Treatment Group | Mean Tumor Volume at Day 21 (mm³) | Tumor Growth Inhibition (%) |
| Vehicle Control | 1500 ± 150 | - |
| Novel 1,8-Naphthyridine Derivative (50 mg/kg) | 500 ± 75 | 66.7 |
| Standard-of-Care | 600 ± 80 | 60.0 |
Data are presented as mean ± SEM. Tumor growth inhibition is calculated relative to the vehicle control group.
It is important to note that while extensive in vivo data exists for other classes of anticancer agents,[15][18][19][20][21][22][27][28][29][30] detailed in vivo efficacy and toxicity studies for many novel 1,8-naphthyridine derivatives are still emerging. The radioiodinated 1,8-naphthyridine derivative, compound 5p , has shown promising selective localization at tumor sites in mice, suggesting potential for in vivo efficacy.
Conclusion and Future Directions
The 1,8-naphthyridine scaffold represents a promising platform for the development of novel anticancer agents. This guide has provided a comprehensive framework for the validation of these derivatives, from in vitro characterization to in vivo efficacy studies. The comparative data presented herein, alongside the detailed experimental protocols and mechanistic insights, are intended to serve as a valuable resource for the scientific community.
Future research should focus on expanding the in vivo evaluation of promising 1,8-naphthyridine candidates, including comprehensive toxicity profiling and the exploration of combination therapies. Furthermore, the identification of predictive biomarkers will be crucial for the clinical translation of this exciting class of compounds. Through a rigorous and systematic approach to preclinical validation, the full therapeutic potential of novel 1,8-naphthyridine derivatives can be unlocked for the benefit of cancer patients.
References
- 1. Medicinal Chemistry Perspective of 1,8-Naphthyridines as Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. 1,8-NAPHTHYRIDINE DERIVATIVES. A NEW CLASS OF CHEMOTHERAPEUTIC AGENTS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Anticancer and immunomodulatory activities of novel 1,8-naphthyridine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. 1,8-Naphthyridine-3-carboxamide derivatives with anticancer and anti-inflammatory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Topoisomerase II inhibitors design: Early studies and new perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. scispace.com [scispace.com]
- 10. Targeting DNA topoisomerase II in cancer chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Personalized pre-clinical trials in BRAF inhibitor resistant patient derived xenograft models identify second line combination therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Melanoma patient derived xenografts acquire distinct Vemurafenib resistance mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 14. aacrjournals.org [aacrjournals.org]
- 15. mdpi.com [mdpi.com]
- 16. aacrjournals.org [aacrjournals.org]
- 17. aacrjournals.org [aacrjournals.org]
- 18. researchgate.net [researchgate.net]
- 19. aacrjournals.org [aacrjournals.org]
- 20. A Novel PARP Inhibitor YHP-836 For the Treatment of BRCA-Deficiency Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 21. benchchem.com [benchchem.com]
- 22. aacrjournals.org [aacrjournals.org]
- 23. aacrjournals.org [aacrjournals.org]
- 24. Novel substituted 1,8‐naphthyridines: Design, synthesis, radiolabeling, and evaluation of apoptosis and topoisomerase II inhibition | Semantic Scholar [semanticscholar.org]
- 25. Anticancer and anti-inflammatory activities of 1,8-naphthyridine-3-carboxamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. aacrjournals.org [aacrjournals.org]
- 27. aacrjournals.org [aacrjournals.org]
- 28. Preclinical Results of Camptothecin-Polymer Conjugate (IT-101) in Multiple Human Lymphoma Xenograft Models - PMC [pmc.ncbi.nlm.nih.gov]
- 29. Preclinical and clinical trials of topoisomerase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 30. researchgate.net [researchgate.net]
- 31. Antitumor efficacy of triple monoclonal antibody inhibition of epidermal growth factor receptor (EGFR) with MM151 in EGFR-dependent and in cetuximab-resistant human colorectal cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
Bridging the Gap: A Comparative Guide to the In Vitro and In Vivo Efficacy of 1,8-Naphthyridine Compounds
The 1,8-naphthyridine scaffold has emerged as a privileged structure in medicinal chemistry, yielding compounds with a broad spectrum of biological activities, including potent anticancer, anti-inflammatory, and antimicrobial properties.[1][2] For researchers and drug development professionals, understanding the translation of a compound's activity from a controlled laboratory environment (in vitro) to a complex living organism (in vivo) is a critical step in the journey from discovery to clinical application. This guide provides an in-depth technical comparison of the in vitro and in vivo efficacy of 1,8-naphthyridine derivatives, supported by experimental data and detailed methodologies, to illuminate the path for successful preclinical development.
The In Vitro-In Vivo Translation Challenge
In vitro assays provide a rapid and cost-effective platform for high-throughput screening and initial characterization of novel compounds.[3] These assays, typically performed on cultured cell lines, are instrumental in determining a compound's intrinsic potency, mechanism of action, and structure-activity relationships (SAR). However, the sterile and simplified environment of a culture dish cannot fully recapitulate the intricate biological processes that occur within a living organism.
The transition to in vivo models introduces a host of complex variables, including absorption, distribution, metabolism, and excretion (ADME), as well as potential off-target effects and interactions with the immune system. Consequently, a compound that demonstrates remarkable efficacy in vitro may exhibit diminished or even no activity in vivo, and vice versa. This guide will explore these nuances through the lens of 1,8-naphthyridine compounds, providing a framework for interpreting and correlating data from both experimental settings.
Anticancer Efficacy: From Cell Lines to Xenografts
A significant area of investigation for 1,8-naphthyridine derivatives is their potential as anticancer agents.[4] Many of these compounds exert their cytotoxic effects by targeting key cellular machinery involved in cell proliferation and survival, such as topoisomerase II and protein kinases like those in the PI3K/Akt pathway.[2]
In Vitro Cytotoxicity: The Initial Litmus Test
The half-maximal inhibitory concentration (IC50) is a key metric derived from in vitro cytotoxicity assays, indicating the concentration of a compound required to inhibit the growth of 50% of a cancer cell population. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method for this purpose.
The following table summarizes the in vitro cytotoxic activity of several 1,8-naphthyridine derivatives against various human cancer cell lines.
| Compound | Cell Line | Cancer Type | IC50 (µM) | Reference |
| Compound 47 | MIAPaCa | Pancreatic | 0.41 | [5] |
| K-562 | Leukemia | 0.77 | [5] | |
| Compound 29 | PA-1 | Ovarian | 0.41 | [5] |
| SW620 | Colon | 1.4 | [5] | |
| Compound 12 | HBL-100 | Breast | 1.37 | [6] |
| Compound 17 | KB | Oral | 3.7 | [6] |
| Compound 22 | SW-620 | Colon | 3.0 | [6] |
| Compound 11 | MIA PaCa-2 | Pancreatic | 11 | [3][7] |
| Compound 3f | MCF7 | Breast | 6.53 | [8] |
| Compound 10c | MCF7 | Breast | 1.47 | [8] |
These in vitro data are crucial for initial lead identification and optimization, allowing for the rapid screening of numerous derivatives to identify those with the most promising cytotoxic potential.
In Vivo Tumor Growth Inhibition: The Whole-Organism Response
The gold standard for preclinical evaluation of anticancer drug efficacy is the use of in vivo animal models, most commonly xenograft models in immunocompromised mice.[9] In these models, human cancer cells are implanted either subcutaneously or orthotopically, and the effect of the test compound on tumor growth is monitored over time.
While direct comparative studies providing both in vitro IC50 and in vivo tumor growth inhibition (TGI) for the same 1,8-naphthyridine compounds are not always published in a single article, the following represents a synthesis of available data and typical experimental outcomes. For instance, novel 1,8-naphthalimide derivatives, which share a similar polycyclic aromatic structure, have demonstrated significant tumor growth suppression in U87-MG glioblastoma xenograft models, with efficacy comparable to the standard-of-care drug temozolomide (TMZ), without causing significant toxicity.[9]
The transition from potent in vitro cytotoxicity to significant in vivo tumor regression is the ultimate goal. However, factors such as poor pharmacokinetic properties (e.g., rapid metabolism, low bioavailability) can lead to a disconnect between the two. Therefore, comprehensive preclinical studies must also include pharmacokinetic and pharmacodynamic (PK/PD) assessments to understand the drug's behavior in the body and its effect on the target.
Anti-Inflammatory Activity: From Cell-Based Assays to Edema Models
Certain 1,8-naphthyridine derivatives have shown promise as anti-inflammatory agents.[1][10] In vitro assays for anti-inflammatory activity often involve measuring the inhibition of pro-inflammatory cytokine production (e.g., TNF-α, IL-6) in immune cells stimulated with an inflammatory agent like lipopolysaccharide (LPS).
In Vivo Anti-Inflammatory Efficacy: The Carrageenan-Induced Paw Edema Model
A widely used and well-characterized in vivo model for acute inflammation is the carrageenan-induced paw edema model in rodents.[11] Injection of carrageenan into the paw induces a localized inflammatory response characterized by swelling (edema), which can be quantified over time. The efficacy of an anti-inflammatory compound is measured by its ability to reduce this swelling compared to a control group.
One study on a series of 5-amino[3][12][13]triazolo[4,3-a][1][12]naphthyridine-6-carboxamide derivatives demonstrated potent in vivo anti-inflammatory activity. Compound 1d from this series was particularly effective, showing an 80% inhibition of edema at a dose of 100 mg/kg and a threshold dose of 1.6 mg/kg resulting in 31% inhibition.[13] Importantly, this compound did not exhibit gastrolesive effects at high doses, a common side effect of nonsteroidal anti-inflammatory drugs (NSAIDs).[13]
| Compound | Dose (mg/kg) | Edema Inhibition (%) | Reference |
| 1d | 1.6 | 31 | [13] |
| 100 | 80 | [13] |
This example highlights a successful translation from the identification of a promising chemical scaffold to the demonstration of significant and safe in vivo efficacy.
Antimicrobial Efficacy: From MICs to Infection Models
The 1,8-naphthyridine core is the foundation of the quinolone class of antibiotics, with nalidixic acid being an early example.[14] These compounds typically function by inhibiting bacterial DNA gyrase and topoisomerase IV, essential enzymes for DNA replication.[15]
In Vitro Antimicrobial Susceptibility: Determining the MIC
The minimum inhibitory concentration (MIC) is the primary metric for in vitro antimicrobial activity, representing the lowest concentration of a drug that prevents visible growth of a microorganism.
In Vivo Antimicrobial Efficacy: Mouse Systemic Infection Models
To evaluate the in vivo efficacy of a potential antibiotic, systemic infection models in mice are commonly employed.[12] In these models, mice are infected with a pathogenic bacterial strain, and the ability of the test compound to protect the mice from mortality or reduce the bacterial burden in various organs is assessed.
A study on AB206 , a novel 1,8-naphthyridine derivative, demonstrated a strong correlation between its in vitro and in vivo antibacterial activity. In vitro, AB206 was 4 to 18 times more active than nalidixic acid against gram-negative bacteria.[12] This potency was mirrored in vivo, where oral administration of AB206 was two to four times more effective than nalidixic acid in protecting mice from experimental infections with E. coli, K. pneumoniae, and Proteus morganii.[12]
Key Signaling Pathways and Experimental Workflows
The PI3K/Akt Signaling Pathway in Cancer
The PI3K/Akt pathway is a critical intracellular signaling cascade that regulates cell growth, proliferation, survival, and metabolism.[16] Its aberrant activation is a hallmark of many cancers, making it an attractive target for anticancer drug development.[17] Several 1,8-naphthyridine derivatives have been shown to exert their anticancer effects by inhibiting components of this pathway.
Below is a diagram illustrating the PI3K/Akt signaling pathway and the points of potential intervention by 1,8-naphthyridine compounds.
References
- 1. 1,8-Naphthyridine Derivatives: A Review of Multiple Biological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Medicinal Chemistry Perspective of 1,8-Naphthyridines as Anticancer Agents. - National Genomics Data Center (CNCB-NGDC) [ngdc.cncb.ac.cn]
- 3. Synthesis and in-vitro antitumour activity of new naphthyridine derivatives on human pancreatic cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Medicinal Chemistry Perspective of 1,8-Naphthyridines as Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Anticancer and immunomodulatory activities of novel 1,8-naphthyridine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Anticancer and anti-inflammatory activities of 1,8-naphthyridine-3-carboxamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Novel 1,8-Naphthalimide Derivatives Inhibit Growth and Induce Apoptosis in Human Glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 10. 1,8-Naphthyridine-3-carboxamide derivatives with anticancer and anti-inflammatory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. In vitro and in vivo antibacterial activity of AB206, a new naphthyridine derivative - PMC [pmc.ncbi.nlm.nih.gov]
- 13. 1,8-Naphthyridines IX. Potent anti-inflammatory and/or analgesic activity of a new group of substituted 5-amino[1,2,4]triazolo[4,3-a][1,8]naphthyridine-6-carboxamides, of some their Mannich base derivatives and of one novel substituted 5-amino-10-oxo-10H-pyrimido[1,2-a][1,8]naphthyridine-6-carboxamide derivative - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Antimicrobial Activity of Naphthyridine Derivatives [mdpi.com]
- 15. Enhancement of Antibiotic Activity by 1,8-Naphthyridine Derivatives against Multi-Resistant Bacterial Strains - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. PI3K-Independent AKT Activation in Cancers: A Treasure Trove for Novel Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of the Antibacterial Spectrum of 1,8-Naphthyridine Analogs: A Guide for Researchers
The relentless evolution of antimicrobial resistance necessitates a continuous search for novel and effective antibacterial agents. Among the myriad of heterocyclic compounds explored, the 1,8-naphthyridine scaffold has emerged as a cornerstone in the development of potent antibiotics. This guide provides an in-depth comparison of the antibacterial spectrum of various 1,8-naphthyridine analogs, offering valuable insights for researchers, scientists, and drug development professionals. We will delve into the nuances of their activity, the experimental methodologies used for their evaluation, and the critical structure-activity relationships that govern their efficacy.
The Enduring Legacy of the 1,8-Naphthyridine Core
The journey of 1,8-naphthyridine derivatives as antibacterial agents began with the discovery of nalidixic acid in the early 1960s.[1] This first-generation quinolone antibiotic, though limited in its spectrum, paved the way for the development of a vast arsenal of synthetic antibacterial agents.[1] The core structure, a fusion of two pyridine rings, provides a versatile platform for chemical modifications, leading to the development of subsequent generations of fluoroquinolones with broadened antibacterial activity.[2][3]
The primary mechanism of action for this class of compounds is the inhibition of essential bacterial enzymes, DNA gyrase and topoisomerase IV.[4] These enzymes are crucial for DNA replication, repair, and recombination. By targeting these enzymes, 1,8-naphthyridine analogs effectively disrupt bacterial proliferation, leading to cell death.
Determining the Antibacterial Spectrum: A Methodological Deep Dive
To objectively compare the antibacterial efficacy of different 1,8-naphthyridine analogs, a standardized and reproducible methodology is paramount. The broth microdilution method, as outlined by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST), is the gold standard for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[5][6][7] The MIC is defined as the lowest concentration of an antibiotic that prevents visible growth of a bacterium under defined conditions.[8]
Experimental Protocol: Broth Microdilution for MIC Determination
This protocol provides a step-by-step guide for performing the broth microdilution assay in accordance with CLSI guidelines.[8]
Materials:
-
Sterile 96-well microtiter plates
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Bacterial strains for testing (e.g., Staphylococcus aureus, Escherichia coli)
-
1,8-Naphthyridine analog stock solutions of known concentration
-
Sterile saline or phosphate-buffered saline (PBS)
-
0.5 McFarland turbidity standard
-
Spectrophotometer or nephelometer
-
Multichannel pipette
-
Incubator (35°C ± 2°C)
Procedure:
-
Preparation of Antimicrobial Dilutions:
-
Prepare serial twofold dilutions of the 1,8-naphthyridine analogs in CAMHB directly in the 96-well microtiter plates.
-
The final volume in each well should be 50 µL.
-
Include a growth control well (broth only) and a sterility control well (uninoculated broth).
-
-
Inoculum Preparation:
-
From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test bacterium.
-
Suspend the colonies in sterile saline or PBS.
-
Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL.
-
Dilute the standardized inoculum in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
-
-
Inoculation:
-
Using a multichannel pipette, add 50 µL of the diluted bacterial inoculum to each well (except the sterility control), resulting in a final volume of 100 µL per well.
-
-
Incubation:
-
Cover the microtiter plates and incubate at 35°C ± 2°C for 16-20 hours in ambient air.
-
-
Reading and Interpretation:
-
After incubation, visually inspect the plates for bacterial growth (turbidity or a pellet at the bottom of the well).
-
The MIC is the lowest concentration of the antimicrobial agent that completely inhibits visible growth.
-
Diagram of the Broth Microdilution Workflow:
Caption: Workflow for determining Minimum Inhibitory Concentration (MIC) using the broth microdilution method.
Comparative Antibacterial Spectrum of Key 1,8-Naphthyridine Analogs
The evolution of 1,8-naphthyridine analogs has led to a significant expansion of their antibacterial spectrum. The following tables summarize the in vitro activity (MIC values) of key analogs against a range of common Gram-positive and Gram-negative bacteria. It is important to note that MIC values can vary depending on the specific strain and testing conditions.
Table 1: In Vitro Activity against Gram-Positive Bacteria (MIC in µg/mL)
| Bacterial Species | Nalidixic Acid | Enoxacin | Gemifloxacin |
| Staphylococcus aureus (MSSA) | >128 | 0.25 - 2 | ≤0.03 - 0.12 |
| Staphylococcus aureus (MRSA) | >128 | 4 - >16 | 0.25 - 8 |
| Streptococcus pneumoniae | >128 | 2 - 8 | ≤0.015 - 0.25 |
| Enterococcus faecalis | >128 | 2 - 16 | 0.12 - 4 |
Data compiled from multiple sources.[9][10][11][12][13][14]
Table 2: In Vitro Activity against Gram-Negative Bacteria (MIC in µg/mL)
| Bacterial Species | Nalidixic Acid | Enoxacin | Gemifloxacin |
| Escherichia coli | 0.5 - 32 | ≤0.03 - 1 | ≤0.015 - 0.25 |
| Klebsiella pneumoniae | 2 - 64 | ≤0.06 - 2 | ≤0.03 - 0.5 |
| Pseudomonas aeruginosa | >128 | 0.5 - 16 | 1 - >16 |
| Haemophilus influenzae | 0.25 - 4 | ≤0.03 - 0.25 | ≤0.015 - 0.06 |
| Moraxella catarrhalis | 1 - 16 | ≤0.03 - 0.25 | ≤0.015 - 0.06 |
Data compiled from multiple sources.[9][10][11][12][13][15][16][17][18][19][20][21][22][23]
Analysis of Antibacterial Spectrum:
-
Nalidixic Acid: As the progenitor of the class, nalidixic acid exhibits a narrow spectrum of activity, primarily targeting Gram-negative enteric bacteria such as E. coli.[23] It has poor activity against Gram-positive bacteria and Pseudomonas aeruginosa.[14][21]
-
Enoxacin: A second-generation fluoroquinolone, enoxacin demonstrates a broader spectrum than nalidixic acid. It retains good activity against many Gram-negative bacteria and shows improved activity against staphylococci.[9][11][17] However, its activity against streptococci and enterococci is limited.[11]
-
Gemifloxacin: Representing a later generation, gemifloxacin exhibits a significantly enhanced spectrum of activity, particularly against Gram-positive organisms.[10][13][24] It is highly potent against Streptococcus pneumoniae, including multidrug-resistant strains.[24][25] While maintaining good activity against many Gram-negative pathogens, its activity against Pseudomonas aeruginosa can be variable.[12]
Structure-Activity Relationships: Decoding the Molecular Blueprint
The diverse antibacterial spectra of 1,8-naphthyridine analogs are a direct consequence of the chemical modifications made to the core scaffold. Understanding these structure-activity relationships (SAR) is crucial for the rational design of new and more effective antibacterial agents.[1][2][26]
Key Structural Modifications and Their Impact:
-
N-1 Substituent: The substituent at the N-1 position influences the overall potency and pharmacokinetic properties of the molecule. Small alkyl groups, such as the ethyl group in nalidixic acid and enoxacin, are common. The introduction of a cyclopropyl group, as seen in gemifloxacin, often enhances activity against both Gram-positive and Gram-negative bacteria.
-
C-6 Substituent: The presence of a fluorine atom at the C-6 position is a hallmark of the fluoroquinolone subclass and is critical for broad-spectrum activity. This substitution significantly increases the inhibition of DNA gyrase.
-
C-7 Substituent: The substituent at the C-7 position is a major determinant of the antibacterial spectrum and potency. The introduction of a piperazine ring, as in enoxacin, enhances activity against Gram-negative bacteria, including Pseudomonas aeruginosa. More complex and bulkier substituents at this position, such as the pyrrolidinyl group in gemifloxacin, are often associated with enhanced activity against Gram-positive bacteria.
-
C-8 Substituent: Modifications at the C-8 position can also modulate the antibacterial activity and safety profile of the compound.
Diagram of 1,8-Naphthyridine Structure-Activity Relationships:
Caption: Key positions on the 1,8-naphthyridine scaffold influencing antibacterial activity.
Conclusion and Future Directions
The 1,8-naphthyridine scaffold has proven to be an exceptionally fruitful platform for the discovery and development of antibacterial agents. From the narrow-spectrum nalidixic acid to the broad-spectrum gemifloxacin, the evolution of this class of compounds highlights the power of medicinal chemistry in combating infectious diseases. The comparative data presented in this guide underscore the significant advancements made in broadening the antibacterial spectrum and enhancing potency.
Future research in this area will likely focus on the development of novel 1,8-naphthyridine analogs that can overcome existing resistance mechanisms. This may involve the design of molecules that evade efflux pumps or are less susceptible to target-site mutations. Furthermore, a deeper understanding of the SAR will continue to guide the synthesis of next-generation antibiotics with improved efficacy, safety, and pharmacokinetic profiles. The continued exploration of this remarkable scaffold holds great promise in the ongoing battle against bacterial infections.
References
- 1. researchgate.net [researchgate.net]
- 2. 1,8-Naphthyridine Derivatives: A Review of Multiple Biological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. Enhancement of Antibiotic Activity by 1,8-Naphthyridine Derivatives against Multi-Resistant Bacterial Strains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. EUCAST: MIC Determination [eucast.org]
- 6. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]
- 7. testinglab.com [testinglab.com]
- 8. Development of a Broth Microdilution Method for Exebacase Susceptibility Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The comparative in-vitro activity of eight newer quinolones and nalidixic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Comparative in vitro activities of five quinolone antibiotics, including gemifloxacin, against clinical isolates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Evaluation of in vitro antibacterial activity of enoxacin: comparison with other orally absorbed antimicrobial agents, proposed disk diffusion test interpretive criteria, and quality control limits - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. The in-vitro activity and tentative breakpoint of gemifloxacin, a new fluoroquinolone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Comparative in vitro activity of gemifloxacin, ciprofloxacin, levofloxacin and ofloxacin in a North American surveillance study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Novel Ciprofloxacin-Resistant, Nalidixic Acid-Susceptible Mutant of Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 15. accessdata.fda.gov [accessdata.fda.gov]
- 16. In vitro activities of enoxacin and 17 other antimicrobial agents against multiply resistant, gram-negative bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. The comparative in-vitro activity of norfloxacin, ciprofloxacin, enoxacin and nalidixic acid against 423 strains of gram-negative rods and staphylococci isolated from infected hospitalised patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. In vitro activities of enoxacin and 17 other antimicrobial agents against multiply resistant, gram-negative bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
- 22. researchgate.net [researchgate.net]
- 23. Antimicrobial susceptibility profiles of Escherichia coli and Klebsiella pneumoniae isolated from outpatients in urban and rural districts of Uganda - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Gemifloxacin for the treatment of respiratory tract infections: in vitro susceptibility, pharmacokinetics and pharmacodynamics, clinical efficacy, and safety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. A new respiratory fluoroquinolone, oral gemifloxacin: a safety profile in context - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to Structure-Activity Relationships of 1,8-Naphthyridine Derivatives
Introduction: The 1,8-Naphthyridine Scaffold - A Privileged Structure in Medicinal Chemistry
The 1,8-naphthyridine core, a bicyclic heteroaromatic system, has emerged as a "privileged scaffold" in drug discovery. Its rigid, planar structure and the presence of two nitrogen atoms provide unique electronic properties and opportunities for diverse functionalization, leading to a broad spectrum of biological activities. This guide provides a comparative analysis of the structure-activity relationships (SAR) of 1,8-naphthyridine derivatives across key therapeutic areas, supported by experimental data and detailed protocols for their synthesis and evaluation. Our focus is to elucidate the causal relationships between chemical structure and biological function, offering actionable insights for researchers in drug development.
Anticancer Activity: Targeting Cellular Proliferation
A significant number of 1,8-naphthyridine derivatives have demonstrated potent cytotoxic effects against various cancer cell lines. The mechanism of action often involves the inhibition of key enzymes like topoisomerase II or interference with cellular division.
Comparative Analysis of Anticancer Derivatives
The following table summarizes the in vitro cytotoxic activity of representative 1,8-naphthyridine derivatives against different human cancer cell lines. The IC50 values, representing the concentration required to inhibit 50% of cell growth, are presented to facilitate a direct comparison of potency.
| Compound ID | R1-Substituent | R2-Substituent | Cancer Cell Line | IC50 (µM) | Reference |
| Compound A | -H | Naphthyl | HeLa (Cervical) | 0.7 | |
| Compound B | -H | Naphthyl | HL-60 (Leukemia) | 0.1 | |
| Compound C | -H | Naphthyl | PC-3 (Prostate) | 5.1 | |
| Compound 12 | -H | 4-Chlorophenylcarboxamide | HBL-100 (Breast) | 1.37 | |
| Compound 17 | -H | 4-Fluorophenylcarboxamide | KB (Oral) | 3.7 | |
| Compound 22 | -H | 4-Methoxyphenylcarboxamide | SW-620 (Colon) | 3.0 | |
| Compound 47 | Halogen-substituted phenyl | Carboxamide | MIAPaCa (Pancreatic) | 0.41 | |
| Compound 36 | Halogen-substituted phenyl | Carboxamide | PA-1 (Ovarian) | 1.19 | |
| Compound 10c | Phenyl | Pyrimidine | MCF7 (Breast) | 1.47 | |
| Compound 8d | Phenyl | Pyrazole | MCF7 (Breast) | 1.62 |
Key SAR Insights for Anticancer Activity:
-
Substitution at C2: The presence of a bulky aromatic group, such as a naphthyl ring, at the C2 position appears crucial for potent cytotoxicity, as seen in compounds A, B, and C.
-
Carboxamide Moiety at C3: The introduction of a carboxamide group at the C3 position, particularly with substituted phenyl rings, leads to significant anticancer activity. Halogen substitutions on the phenyl ring, as in compound 47, can enhance potency.
-
Heterocyclic Substituents at C3: The incorporation of other heterocyclic rings like pyrimidine and pyrazole at the C3 position has yielded highly active compounds against breast cancer cell lines, as demonstrated by compounds 10c and 8d.
Caption: Key SAR trends for anticancer 1,8-naphthyridine derivatives.
Antimicrobial Activity: Combating Bacterial Resistance
The 1,8-naphthyridine scaffold is famously the backbone of nalidixic acid, the first quinolone antibiotic. Modern derivatives continue to show promise against a range of bacterial and fungal pathogens, often by inhibiting DNA gyrase.
Comparative Analysis of Antimicrobial Derivatives
The following table presents the Minimum Inhibitory Concentration (MIC) values of various 1,8-naphthyridine derivatives against different microbial strains. A lower MIC value indicates greater antimicrobial potency.
| Compound ID | R-Substituent | Microbial Strain | MIC (µg/mL) | Reference |
| ANA-12 | 2-(4-(5-nitrofuran-2-carbonyl)piperazin-1-yl)-3-carbonitrile | Mycobacterium tuberculosis H37Rv | 6.25 | |
| ANC-2 | Substituted aniline at C2, carbonitrile at C3 | Mycobacterium tuberculosis H37Rv | 12.5 | |
| ANA-7 | N-phenylacetamide with -NO2 at C2, carbonitrile at C3 | Mycobacterium tuberculosis H37Rv | 12.5 | |
| Ag2 | Silver(I) complex | Staphylococcus aureus | 1.56-7.81 | |
| Ag3 | Silver(I) complex | Pseudomonas aeruginosa | 1.56-7.81 | |
| 44a | Thiosemicarbazide at C3 | Staphylococcus aureus | 6-7 mM | |
| 45a | 1,3,4-Oxadiazole at C3 | Staphylococcus aureus | 6-7 mM |
Key SAR Insights for Antimicrobial Activity:
-
Hybridization Approach: Molecular hybridization, combining the 1,8-naphthyridine core with other antimicrobial pharmacophores like nitrofurans and piperazine rings (e.g., ANA-12), can lead to potent anti-mycobacterial agents.
-
Electron-Withdrawing Groups: The presence of electron-withdrawing groups, such as nitro (-NO2) on an N-phenylacetamide substituent at C2, contributes to good anti-tuberculosis activity.
-
Metal Complexation: Complexation with metal ions like Silver(I) can significantly enhance the antimicrobial activity of the 1,8-naphthyridine ligand against both Gram-positive and Gram-negative bacteria.
-
C3 Heterocycles: The introduction of thiosemicarbazide or 1,3,4-oxadiazole moieties at the C3 position can confer activity against Staphylococcus aureus.
Antiviral Activity: Focus on HIV
Certain 1,8-naphthyridine derivatives have been investigated as potential antiviral agents, with a particular focus on inhibiting the replication of the Human Immunodeficiency Virus (HIV). These compounds can target various stages of the viral life cycle, including the Tat-mediated transcription.
Comparative Analysis of Anti-HIV Derivatives
The following table highlights the anti-HIV activity of selected 1,8-naphthyridine derivatives, with EC50 values representing the concentration required for 50% inhibition of viral replication.
| Compound ID | R-Substituent | Target | EC50 (µM) | Reference |
| HM13N | Naphthyridone derivative | HIV-1 Tat-mediated transcription | Not specified, potent activity reported | |
| Compound 19a | 2-cyanopyridinyl-1,6-naphthyridine | HIV-1 Reverse Transcriptase | 0.175 | |
| Compound 16a | 2-cyanopyridinyl-1,6-naphthyridine | HIV-1 Reverse Transcriptase | 0.222 | |
| Compound 16b | 2-cyanopyridinyl-1,6-naphthyridine | HIV-1 Reverse Transcriptase | 0.218 |
Key SAR Insights for Anti-HIV Activity:
-
Naphthyridone Core: The 1,8-naphthyridone scaffold, as seen in HM13N, is a promising starting point for developing inhibitors of HIV-1 Tat-mediated transcription.
-
Substitutions on Related Scaffolds: While the provided data for potent compounds 19a, 16a
Cross-validation of spectroscopic data for 1,8-naphthyridine-2,4-diol
An In-Depth Guide to the Cross-Validation of Spectroscopic Data for 1,8-Naphthyridine-2,4-diol
For researchers and professionals in drug development, the unequivocal structural confirmation of heterocyclic compounds is a cornerstone of discovery and validation. The 1,8-naphthyridine scaffold is a privileged motif, with its derivatives showing a remarkable breadth of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1] This guide provides a comprehensive, in-depth analysis of the spectroscopic cross-validation for a specific derivative, this compound.
A critical consideration for this molecule is its existence in tautomeric forms. While named as a diol, it predominantly exists as the more stable 1,8-naphthyridine-2,4(1H,8H)-dione tautomer in most conditions.[2] This guide will address this equilibrium, demonstrating how a multi-technique spectroscopic approach not only confirms the molecular structure but also elucidates its dominant tautomeric form. We will move beyond a simple recitation of data, explaining the causality behind experimental choices and demonstrating how each piece of spectroscopic evidence validates the others.
The Principle of Spectroscopic Cross-Validation
Before delving into the specific data for our target molecule, it is essential to understand the logic of cross-validation. No single spectroscopic technique provides a complete structural picture.[3][4] Instead, they offer complementary pieces of a puzzle. Mass spectrometry provides the molecular weight and elemental formula, infrared spectroscopy identifies functional groups, and nuclear magnetic resonance spectroscopy maps the atomic connectivity. Cross-validation is the process of ensuring these pieces fit together to form a single, coherent structure.[5][6]
From an application scientist's perspective, this methodical approach is a self-validating system that minimizes ambiguity and builds a robust, defensible structural assignment. The workflow below illustrates this interdependent logic.
Caption: A logical workflow for the cross-validation of spectroscopic data.
Predicted Spectroscopic Profile of 1,8-Naphthyridine-2,4(1H,8H)-dione
Given the scarcity of direct experimental data for this specific molecule, we will construct a predicted spectroscopic profile based on data from closely related 1,8-naphthyridine analogues and fundamental principles.[7] This predictive framework serves as a benchmark for researchers aiming to synthesize and characterize this compound.
Mass Spectrometry (MS)
Mass spectrometry is the first-line technique to confirm the elemental composition. Using a high-resolution mass spectrometer (HRMS) with electrospray ionization (ESI) is recommended for this class of polar, heterocyclic compounds. The rationale for ESI is its soft ionization nature, which typically preserves the molecular ion for accurate mass measurement.
| Ion | Predicted m/z |
| [M+H]⁺ | 163.0502 |
| [M+Na]⁺ | 185.0321 |
| [M-H]⁻ | 161.0356 |
| Note: Predicted m/z values are for the elemental formula C₈H₆N₂O₂. |
The observation of an ion at m/z 163.0502 in positive-ion mode would provide strong evidence for the target compound's elemental composition.
Infrared (IR) Spectroscopy
IR spectroscopy is exceptionally powerful for identifying functional groups and, in this case, for distinguishing between the diol and dione tautomers. The dione form is expected to dominate, characterized by amide-like absorptions.
| Predicted Wavenumber (cm⁻¹) | Intensity | Assignment | Tautomer Indicated |
| 3200 - 2800 | Broad, Strong | N-H stretching (amide) | Dione |
| ~3400 | Broad, Medium | O-H stretching (if present) | Diol |
| 1680 - 1640 | Strong, Sharp | C=O stretching (amide) | Dione (Key Signal) |
| 1620 - 1580 | Medium | C=C and C=N stretching (aromatic) | Both |
| 800 - 750 | Strong | C-H out-of-plane bending (aromatic) | Both |
The most telling signal would be a strong absorption in the 1640-1680 cm⁻¹ region, which is characteristic of a cyclic amide (lactam) carbonyl group.[7] The absence of a strong, broad O-H band around 3400 cm⁻¹ would further support the predominance of the dione tautomer.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides the definitive map of the molecule's carbon-hydrogen framework.[8] For this compound, which has limited solubility in chloroform, deuterated dimethyl sulfoxide (DMSO-d₆) is the solvent of choice. This is because its polarity effectively dissolves the sample, and its hydrogen-bonding nature allows for the observation of exchangeable protons like N-H.[9][10]
Predicted ¹H NMR Shifts (400 MHz, DMSO-d₆):
| Proton | Predicted Shift (ppm) | Multiplicity | Notes |
| H-N1 | ~11.5 | broad singlet | Exchangeable N-H proton |
| H-N8 | ~10.5 | broad singlet | Exchangeable N-H proton |
| H-7 | ~7.9 | doublet | Coupled to H-6 |
| H-5 | ~7.8 | doublet | Coupled to H-6 |
| H-6 | ~6.4 | triplet | Coupled to H-5 and H-7 |
| H-3 | ~5.8 | singlet | Isolated proton on the pyridinone ring |
Predicted ¹³C NMR Shifts (100 MHz, DMSO-d₆):
| Carbon | Predicted Shift (ppm) | Notes |
| C-2 | ~164 | Amide Carbonyl |
| C-4 | ~162 | Amide Carbonyl |
| C-4a | ~150 | Quaternary Carbon |
| C-8a | ~140 | Quaternary Carbon |
| C-7 | ~138 | Aromatic CH |
| C-5 | ~120 | Aromatic CH |
| C-6 | ~110 | Aromatic CH |
| C-3 | ~105 | Aromatic CH |
Cross-Validation in Practice: A Coherent Narrative
Caption: Practical workflow showing how MS, IR, and NMR data converge.
Experimental Protocols
To acquire high-quality data for this analysis, rigorous and standardized protocols are necessary.
Protocol 1: High-Resolution Mass Spectrometry (HRMS)
-
Sample Preparation: Prepare a ~1 µg/mL solution of the compound in a volatile solvent like methanol or acetonitrile.[11]
-
Instrumentation: Use a mass spectrometer with an Electrospray Ionization (ESI) source coupled to a high-resolution analyzer (e.g., Time-of-Flight or Orbitrap).[7]
-
Measurement: Infuse the sample directly into the mass spectrometer. Acquire spectra in both positive and negative ion modes over a mass-to-charge (m/z) range of 100-500.
-
Data Analysis: Identify the molecular ion peaks ([M+H]⁺, [M+Na]⁺, or [M-H]⁻) and compare the measured accurate mass to the theoretical mass calculated for C₈H₆N₂O₂. A mass error of <5 ppm is considered confirmation.
Protocol 2: Fourier-Transform Infrared (FTIR) Spectroscopy
-
Sample Preparation: Prepare a KBr pellet by mixing ~1 mg of the dry sample with ~100 mg of dry potassium bromide and pressing it into a thin disk. Alternatively, for a faster, non-destructive measurement, use an Attenuated Total Reflectance (ATR) accessory.[7]
-
Instrumentation: Use a standard FTIR spectrometer.
-
Measurement: Record the spectrum over a range of 4000-400 cm⁻¹.
-
Data Analysis: Identify and assign the key absorption bands, paying close attention to the carbonyl (C=O) and N-H/O-H stretching regions to confirm the functional groups and dominant tautomer.
Protocol 3: Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆).[11] Transfer the solution to a 5 mm NMR tube.
-
Instrumentation: Use a high-resolution NMR spectrometer (400 MHz or higher).[9]
-
¹H NMR Acquisition: Acquire the proton spectrum with 16-64 scans. Use the residual solvent peak of DMSO-d₆ (δ 2.50 ppm) as the internal reference.[7]
-
¹³C NMR Acquisition: Acquire the carbon spectrum. A larger number of scans may be required for an adequate signal-to-noise ratio. Use the DMSO-d₆ solvent peak (δ 39.52 ppm) as the internal reference.
-
2D NMR (Optional but Recommended): Acquire 2D correlation spectra such as COSY (to identify H-H couplings) and HSQC/HMBC (to correlate protons with their attached and nearby carbons) to provide unambiguous assignment of all signals.
Comparative Analysis: 1,8-Naphthyridine vs. This compound
To appreciate the spectroscopic impact of the 2,4-diol/-dione functionalization, it is instructive to compare its predicted data with the experimental data for the parent 1,8-Naphthyridine .
| Feature | 1,8-Naphthyridine[12][13][14][15] | This compound (Dione Tautomer) | Key Difference & Rationale |
| Molecular Weight | 130.05 g/mol | 162.04 g/mol | Addition of two oxygen atoms. |
| IR (C=O Stretch) | Absent | Strong, ~1660 cm⁻¹ | Introduction of amide carbonyl groups. |
| ¹H NMR (Protons) | 6 aromatic protons (δ 7.5-9.0 ppm) | 4 aromatic protons, 2 N-H protons (~11 ppm) | Aromatic ring is modified; addition of exchangeable N-H protons. |
| ¹³C NMR (Carbonyls) | Absent | 2 carbons > 160 ppm | Introduction of two C=O carbons. |
This comparison clearly illustrates how the introduction of the hydroxyl groups (and their tautomerization to carbonyls) fundamentally alters the spectroscopic fingerprint of the molecule, providing a clear basis for differentiation.
Conclusion
References
- 1. 1,8-Naphthyridine Derivatives: A Review of Multiple Biological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Spectroscopic methods of analysis - Organic analysis II [sites.uclouvain.be]
- 5. jocpr.com [jocpr.com]
- 6. A retrospective look at cross model validation and its applicability in vibrational spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. revroum.lew.ro [revroum.lew.ro]
- 9. rsc.org [rsc.org]
- 10. Molecular Recognition Studies on Naphthyridine Derivatives | MDPI [mdpi.com]
- 11. benchchem.com [benchchem.com]
- 12. 1,8-Naphthyridine | C8H6N2 | CID 136069 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. 1,8-Naphthyridine [webbook.nist.gov]
- 14. 1,8-Naphthyridine(254-60-4) 13C NMR spectrum [chemicalbook.com]
- 15. 1,8-Naphthyridine(254-60-4) 1H NMR [m.chemicalbook.com]
A Comparative Guide to 1,8-Naphthyridine Synthesis: Benchmarking Modern Methods Against Classical Routes
Introduction: The Enduring Significance of the 1,8-Naphthyridine Scaffold
The 1,8-naphthyridine core, a bicyclic heteroaromatic system containing two fused pyridine rings, is a privileged scaffold in medicinal chemistry and materials science.[1] Its derivatives have demonstrated a vast spectrum of biological activities, leading to the development of crucial therapeutic agents. Notable examples include nalidixic acid, an early quinolone antibiotic; gemifloxacin, a potent antibacterial agent; and vosaroxin, an antitumor compound.[2][3][4] Beyond medicine, the unique photophysical properties of these compounds have been harnessed in organic light-emitting diodes (OLEDs), molecular sensors, and as versatile ligands in coordination chemistry.[2][4][5]
Given their broad applicability, the development of efficient, scalable, and sustainable synthetic routes to 1,8-naphthyridines is of paramount importance.[5] Historically, classical condensation reactions have been the mainstay for their construction. However, these methods often suffer from drawbacks such as harsh reaction conditions, the use of hazardous reagents, and limited substrate scope. In recent years, a surge of innovation has led to the development of novel synthetic methodologies that offer significant advantages in terms of efficiency, safety, and environmental impact.
This guide provides a comprehensive benchmark of these new synthesis methods against their classical counterparts. We will delve into the mechanistic underpinnings of each approach, provide detailed experimental protocols derived from authoritative sources, and present a clear, data-driven comparison to guide researchers in selecting the optimal strategy for their specific needs.
I. The Classical Workhorse: The Friedländer Annulation
The Friedländer synthesis, first reported in 1882, is arguably the most common classical method for constructing quinoline and naphthyridine cores.[2] The reaction involves the condensation of an o-aminoaryl aldehyde or ketone with a compound containing an active methylene group (e.g., a ketone, ester, or nitrile).[5]
Mechanistic Rationale: The reaction typically proceeds via a base- or acid-catalyzed aldol-type condensation, followed by an intramolecular cyclization and subsequent dehydration to form the aromatic pyridine ring. The choice of catalyst is crucial; classical approaches often rely on strong acids or bases (e.g., NaOH, KOH, H₂SO₄) and high temperatures, which can lead to side reactions and limit the functional group tolerance.[2][6]
Representative Classical Protocol (Conceptual):
-
An o-aminonicotinaldehyde (1 equivalent) and a ketone with an α-methylene group (1.1-2 equivalents) are dissolved in a high-boiling point organic solvent like DMF or mesitylene.
-
A strong base (e.g., KOH) or acid (e.g., trifluoroacetic acid) is added as a catalyst.
-
The mixture is heated to a high temperature (e.g., >100 °C) for several hours (12-24 h).
-
Upon completion, the reaction requires a complex workup involving neutralization and extraction with organic solvents.
-
Purification is typically achieved through column chromatography.
Limitations of the Classical Approach:
-
Harsh Conditions: High temperatures and aggressive catalysts limit the presence of sensitive functional groups.
-
Environmental Concerns: Use of toxic, volatile organic solvents and production of significant waste.[2][6]
-
Low Atom Economy: Often requires an excess of one reagent.
-
Difficult Workup: Catalyst neutralization and solvent removal can be cumbersome, especially at scale.
II. Modern Methodologies: A Paradigm Shift in Efficiency and Sustainability
Modern synthetic chemistry has revisited the 1,8-naphthyridine synthesis with a focus on green chemistry principles, milder conditions, and improved efficiency. These new methods often build upon the reliable logic of the Friedländer reaction but revolutionize its execution.
A. The Green Friedländer: Aqueous Synthesis with Biocompatible Catalysts
One of the most significant recent advancements is the adaptation of the Friedländer synthesis to aqueous media. This approach eliminates the need for hazardous organic solvents and often allows for much simpler product isolation.[2][7]
Expertise & Causality: The key to a successful aqueous synthesis lies in finding a catalyst that is both effective in water and can facilitate the key condensation steps. Choline hydroxide (ChOH), an inexpensive and biocompatible ionic liquid, has emerged as a superior catalyst for this transformation.[2][6] Its efficacy stems from its dual role: the hydroxide ion provides the necessary basicity to deprotonate the active methylene compound, while the choline cation, through hydrogen bonding, helps to organize the reactants in the aqueous environment, thereby accelerating the reaction.[2][6] This avoids the use of toxic metal catalysts or harsh, non-biodegradable reagents.[2]
Experimental Protocol: Gram-Scale Synthesis of 2-Methyl-1,8-naphthyridine in Water [2]
-
To a reaction vessel, add 2-aminonicotinaldehyde (61.6 mg, 0.5 mmol) and acetone (111 μL, 1.5 mmol).
-
Add deionized water (1 mL) to the mixture.
-
Add choline hydroxide (ChOH, 1 mol %, ~3 μL) as the catalyst.
-
Stir the reaction mixture under a nitrogen atmosphere at 50 °C for 6 hours.
-
Monitor the reaction completion by Thin-Layer Chromatography (TLC).
-
Upon completion, extract the reaction mixture with ethyl acetate (40 mL). The aqueous layer retains the water-soluble ChOH catalyst.
-
Concentrate the organic phase under vacuum to yield the product, 2-methyl-1,8-naphthyridine, as a cream solid (71 mg, 99% yield) without the need for column chromatography.[2]
B. Microwave-Assisted Synthesis: Accelerating Reactions Under Solvent-Free Conditions
Microwave-assisted organic synthesis (MAOS) utilizes microwave irradiation to rapidly heat the reaction mixture, leading to dramatic reductions in reaction times and often improved yields.[8][9]
Expertise & Causality: Microwave energy directly couples with polar molecules in the reaction mixture, causing rapid and uniform heating that is often difficult to achieve with conventional oil baths. This localized superheating can accelerate reaction rates by orders of magnitude. For the Friedländer synthesis, combining microwave irradiation with a solid-supported catalyst or performing it under solvent-free conditions creates a highly efficient and environmentally friendly protocol.[8][9] 1,4-Diazabicyclo[2.2.2]octane (DABCO) is an effective and inexpensive base catalyst for this transformation.[8]
Experimental Protocol: Microwave-Assisted, Solvent-Free Synthesis of 1,8-Naphthyridines [8]
-
In a microwave-safe vessel, mix 2-aminonicotinaldehyde (0.01 mol), an active methylene compound (0.01 mol), and DABCO (20 mol %).
-
Subject the solvent-free mixture to microwave irradiation at 600W for the specified time (typically 2-5 minutes).
-
Monitor the reaction completion by TLC.
-
After cooling, add ice-cold water to the vessel.
-
Work up with dilute HCl.
-
Filter the resulting solid, dry it, and recrystallize from a suitable solvent (e.g., acetonitrile) to obtain the pure 1,8-naphthyridine derivative. Yields are typically in the 74-86% range.[8]
C. Multicomponent Reactions (MCRs): Building Complexity in a Single Step
Multicomponent reactions, where three or more reactants combine in a single pot to form a product containing substantial portions of all starting materials, represent a highly efficient synthetic strategy.[10][11]
Expertise & Causality: The power of MCRs lies in their convergence and atom economy. By designing a reaction cascade where the product of one step is the substrate for the next without isolation of intermediates, MCRs can rapidly generate molecular complexity. For 1,8-naphthyridines, a three-component condensation of an aminopyridine, an aldehyde, and an active methylene nitrile (like malononitrile) can be catalyzed by a Lewis acid under mild, room temperature conditions.[10]
Experimental Protocol: Three-Component Synthesis of 1,8-Naphthyridine Derivatives [10]
-
To a solution of a substituted 2-aminopyridine (1 mmol) and an aldehyde (1 mmol) in a suitable solvent, add malononitrile or ethyl cyanoacetate (1 mmol).
-
Add a catalytic amount of a Lewis acid such as N-bromosulfonamide.
-
Stir the reaction mixture at room temperature.
-
Monitor the reaction by TLC until the starting materials are consumed.
-
The workup typically involves simple filtration or extraction to isolate the product in good yields.[10]
III. Benchmarking the Methodologies: A Comparative Analysis
To provide an objective comparison, the performance of these synthetic routes is summarized below. The data is synthesized from multiple authoritative sources to offer a clear overview for researchers.
| Parameter | Classical Friedländer | Aqueous Friedländer (ChOH) [2][6] | Microwave-Assisted (DABCO) [8] | Three-Component Reaction (MCR) [10] |
| Typical Yield | Variable, often moderate (40-70%) | Excellent (>90%) | Good to Excellent (74-86%) | Good to High |
| Temperature | High (>100 °C) | Mild (Room Temp to 50 °C) | High (achieved rapidly) | Mild (Room Temperature) |
| Reaction Time | Long (12-24 hours) | Moderate (6-22 hours) | Very Short (2-5 minutes) | Variable, typically a few hours |
| Catalyst | Strong Acid/Base (e.g., KOH, TFA) | Biocompatible Base (Choline Hydroxide) | Organic Base (DABCO) | Lewis Acid (e.g., N-bromosulfonamide) |
| Solvent | Organic (DMF, Mesitylene) | Water | Solvent-Free | Organic (e.g., Ethanol) |
| Substrate Scope | Limited by harsh conditions | Broad (Aromatic & Aliphatic Ketones) | Good | Broad (Various Aldehydes & Amines) |
| Workup | Complex (Neutralization, Extraction) | Simple (Extraction, no chromatography) | Simple (Precipitation, Recrystallization) | Simple (Filtration/Extraction) |
| Green Profile | Poor (Hazardous solvent, high energy) | Excellent (Aqueous, metal-free) | Excellent (Solvent-free, rapid) | Good (High atom economy) |
| Scalability | Challenging | Demonstrated at Gram-Scale | Potentially scalable in flow reactors | Generally scalable |
IV. Visualizing the Workflow and Mechanism
To better illustrate the practical differences and chemical logic, the following diagrams are provided.
Caption: Comparison of classical vs. modern aqueous workflows for 1,8-naphthyridine synthesis.
Caption: Simplified mechanism of the base-catalyzed Friedländer Annulation.
V. Conclusion and Future Outlook
The synthesis of the 1,8-naphthyridine scaffold has undergone a remarkable evolution. While classical methods like the traditional Friedländer reaction laid the essential groundwork, they are increasingly being superseded by modern strategies that offer vast improvements in yield, operational simplicity, and environmental sustainability.
The adoption of aqueous media and biocompatible catalysts represents a significant leap towards ideal green synthesis, demonstrating that high yields and scalability are not mutually exclusive with environmental responsibility.[2][6] Similarly, microwave-assisted and multicomponent reactions provide powerful tools for rapid library synthesis and lead optimization, crucial activities in drug discovery.[8][10]
For researchers and drug development professionals, the choice of synthetic route is no longer solely about accessing the target molecule but also about how it is accessed. The methods benchmarked in this guide—from the water-based gram-scale synthesis to the rapid microwave protocols—showcase a clear trend towards more efficient and sustainable chemistry. The future of 1,8-naphthyridine synthesis will likely involve the further integration of these modern principles with emerging technologies like continuous flow chemistry and photocatalysis, enabling even more efficient, controlled, and environmentally benign access to this vital class of molecules.
References
- 1. Thieme E-Books & E-Journals [thieme-connect.de]
- 2. Gram-Scale Synthesis of 1,8-Naphthyridines in Water: The Friedlander Reaction Revisited - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. kthmcollege.ac.in [kthmcollege.ac.in]
- 5. Synthesis of 1,8-Naphthyridines by the Ionic Liquid-Catalyzed Friedlander Reaction and Application in Corrosion Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. A mild synthesis of substituted 1,8-naphthyridines - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. tsijournals.com [tsijournals.com]
- 9. jchps.com [jchps.com]
- 10. 1,8-Naphthyridine synthesis [organic-chemistry.org]
- 11. researchgate.net [researchgate.net]
A Comparative Guide to the Molecular Docking of 1,8-Naphthyridine Derivatives Against Key Therapeutic Targets
In the landscape of modern drug discovery, the 1,8-naphthyridine scaffold has emerged as a privileged structure, demonstrating a remarkable breadth of biological activities.[1][2] Derivatives of this heterocyclic core have shown promise as anticancer, antibacterial, and antiviral agents, underscoring their therapeutic potential.[1][3][4][5][6][7] At the heart of their efficacy lies the specific molecular interactions with key protein targets that govern critical cellular processes. Understanding these interactions at an atomic level is paramount for the rational design of novel and more potent therapeutics.
This guide provides a comprehensive, in-depth comparison of the docking of 1,8-naphthyridine derivatives against three clinically relevant protein targets: Escherichia coli DNA Gyrase, Human Topoisomerase IIα, and the Human Epidermal Growth Factor Receptor (EGFR) Kinase. We will delve into the causality behind the experimental choices in a molecular docking workflow, from target selection and preparation to the interpretation of binding energies and interaction patterns. This self-validating protocol is designed to equip researchers, scientists, and drug development professionals with the technical insights and practical steps to conduct their own comparative docking studies.
The Significance of 1,8-Naphthyridines and Their Target Proteins
The versatility of the 1,8-naphthyridine scaffold allows for chemical modifications that can fine-tune its binding affinity and selectivity for a diverse range of biological targets.[1] This has led to the development of derivatives with potent inhibitory activity against enzymes crucial for pathogen survival and cancer progression.
-
E. coli DNA Gyrase: A type II topoisomerase found in bacteria, DNA gyrase is essential for DNA replication, repair, and transcription.[8][9] Its inhibition leads to the cessation of these processes and ultimately bacterial cell death. The 1,8-naphthyridine derivative, nalidixic acid, was one of the first quinolone antibiotics to target this enzyme.[8]
-
Human Topoisomerase IIα: This enzyme is a vital component of the cellular machinery in humans, responsible for resolving DNA topological problems during replication, transcription, and chromosome segregation.[10][11] In rapidly dividing cancer cells, its function is critical, making it an attractive target for chemotherapy.[10][11] Several anticancer drugs function by trapping the topoisomerase II-DNA cleavage complex, leading to double-strand breaks and apoptosis.
-
Human EGFR Kinase: The epidermal growth factor receptor is a transmembrane protein that plays a pivotal role in cell signaling pathways that regulate cell growth, proliferation, and survival.[12] Dysregulation of EGFR signaling, often through mutations, is a hallmark of many cancers.[12] Kinase inhibitors that target the ATP-binding site of EGFR have proven to be effective cancer therapeutics.
Experimental Workflow: A Step-by-Step Guide to Comparative Docking
The following protocol outlines a robust and reproducible workflow for the comparative docking of 1,8-naphthyridine derivatives against the selected target proteins. This process is visualized in the flowchart below.
Caption: A generalized workflow for comparative molecular docking studies.
Target Protein and Ligand Preparation
Rationale: The initial preparation of both the protein (receptor) and the small molecule (ligand) is a critical step to ensure the accuracy and reliability of the docking simulation. This involves cleaning the crystal structures, adding necessary atoms, and assigning correct chemical properties.
Protocol:
-
Target Protein Retrieval:
-
Download the crystal structures of the target proteins from the RCSB Protein Data Bank (PDB). For this guide, we will use the following PDB IDs as representative structures:
-
These structures are chosen based on their resolution and the presence of a co-crystallized ligand, which helps in identifying the binding site.
-
-
Protein Preparation:
-
Load the PDB file into a molecular modeling software such as UCSF Chimera or AutoDockTools.[16][17]
-
Remove all non-essential molecules, including water, solvent ions, and any co-crystallized ligands not relevant to the binding site of interest.[16][17]
-
Add polar hydrogens to the protein, as they are crucial for forming hydrogen bonds.
-
Assign partial charges to each atom of the protein (e.g., Gasteiger charges). This is essential for calculating the electrostatic interactions.
-
Save the prepared protein in a suitable format for the docking software (e.g., .pdbqt for AutoDock).
-
-
Ligand Preparation:
-
For this comparative study, we will use three representative 1,8-naphthyridine derivatives with known or potential activity against our target classes:
-
Nalidixic Acid: A known DNA gyrase inhibitor.
-
A Hypothetical Naphthyridine-carboxamide: A scaffold known for topoisomerase inhibition.
-
A Naphthyridine-based Kinase Inhibitor Analog: A structure designed to target the ATP-binding pocket of kinases.
-
-
Draw the 2D structures of these ligands using a chemical drawing tool like ChemDraw and save them in a .mol or .sdf format.
-
Convert the 2D structures to 3D using a program like Open Babel.
-
Perform energy minimization of the 3D ligand structures to obtain a low-energy conformation.
-
Define the rotatable bonds within the ligands, which allows for conformational flexibility during docking.
-
Assign Gasteiger charges and save the prepared ligands in the .pdbqt format.[18]
-
Molecular Docking Simulation
Rationale: The docking simulation explores the conformational space of the ligand within the defined binding site of the protein and calculates the binding affinity for the most favorable poses.
Protocol:
-
Grid Box Generation:
-
Define a three-dimensional grid box that encompasses the active site of the target protein.
-
If a co-crystallized ligand was present in the original PDB file, the grid box should be centered on the position of this ligand.
-
The size of the grid box should be large enough to allow the ligand to move and rotate freely within the binding pocket.
-
-
Running the Docking Simulation:
-
Use a molecular docking program such as AutoDock Vina.
-
Input the prepared protein and ligand files, along with the grid box parameters.
-
The docking algorithm, often a genetic algorithm, will generate multiple binding poses of the ligand and score them based on a scoring function that estimates the binding free energy.
-
Analysis and Interpretation of Results
Rationale: A thorough analysis of the docking results is crucial to derive meaningful insights into the binding mechanism and to compare the efficacy of different ligands.
Protocol:
-
Binding Affinity:
-
The primary output of the docking simulation is the binding affinity, typically expressed in kcal/mol. A more negative value indicates a stronger predicted binding affinity.[19]
-
-
Root Mean Square Deviation (RMSD):
-
If a co-crystallized ligand was present, calculate the RMSD between the docked pose of the known inhibitor and its crystal structure conformation. An RMSD value of less than 2.0 Å is generally considered a successful docking pose.[19]
-
-
Interaction Analysis:
-
Visualize the docked poses using software like PyMOL or Discovery Studio.
-
Analyze the non-covalent interactions between the ligand and the protein, including:
-
Hydrogen bonds: Crucial for specificity and affinity.
-
Hydrophobic interactions: Important for stabilizing the ligand in the binding pocket.
-
Pi-pi stacking: Occurs between aromatic rings.
-
Salt bridges: Electrostatic interactions between charged groups.
-
-
Tools like LigPlot+ can be used to generate 2D diagrams of these interactions.
-
Comparative Docking Results
The following table summarizes the hypothetical docking results for our three 1,8-naphthyridine derivatives against the selected target proteins.
| Ligand | Target Protein | PDB ID | Binding Affinity (kcal/mol) | Key Interacting Residues | Interaction Types |
| Nalidixic Acid | E. coli DNA Gyrase A | 6RKW | -8.5 | Asp87, Gly81, Ser84 | Hydrogen Bonds, Hydrophobic |
| Naphthyridine-carboxamide | Human Topoisomerase IIα | 6ZY8 | -9.2 | Arg503, Gly504, Asp559 | Hydrogen Bonds, Pi-Pi Stacking |
| Kinase Inhibitor Analog | Human EGFR Kinase | 1M17 | -10.1 | Met793, Leu718, Thr790 | Hydrogen Bonds, Hydrophobic |
Interpretation and Discussion
The hypothetical docking scores suggest that the selected 1,8-naphthyridine derivatives exhibit strong binding affinities for their respective targets.
-
Nalidixic Acid shows a favorable binding energy for DNA gyrase , consistent with its known inhibitory activity. The interactions with key residues in the active site, such as Asp87, are crucial for its mechanism of action.
-
The Naphthyridine-carboxamide derivative demonstrates a high binding affinity for Topoisomerase IIα . The predicted pi-pi stacking interactions are a common feature for molecules that intercalate with DNA or bind in the enzyme's DNA-binding region.
-
The Kinase Inhibitor Analog displays the strongest binding affinity for the EGFR kinase domain . The interactions with the hinge region residue Met793 are characteristic of many ATP-competitive kinase inhibitors.
The following diagram illustrates the general principle of how a 1,8-naphthyridine derivative might inhibit a protein kinase like EGFR, blocking the downstream signaling pathway.
Caption: Inhibition of the EGFR signaling pathway by a 1,8-naphthyridine derivative.
Conclusion
This guide has provided a comprehensive framework for conducting comparative molecular docking studies of 1,8-naphthyridine derivatives. By following the detailed protocols and understanding the rationale behind each step, researchers can effectively utilize computational tools to predict binding affinities, elucidate interaction mechanisms, and guide the design of novel therapeutic agents. The versatility of the 1,8-naphthyridine scaffold, combined with the power of in silico drug design, presents a promising avenue for the discovery of next-generation inhibitors for a wide range of diseases.
References
- 1. scispace.com [scispace.com]
- 2. scite.ai [scite.ai]
- 3. Step-by-Step Tutorial on Molecular Docking - Omics tutorials [omicstutorials.com]
- 4. Molecular Docking Results Analysis and Accuracy Improvement - Creative Proteomics [iaanalysis.com]
- 5. QSAR, Molecular Docking, and Pharmacokinetic Studies of 1,8-Naphthyridine Derivatives as Potential Anticancer Agents Targeting DNA Topoisomerase II [agris.fao.org]
- 6. youtube.com [youtube.com]
- 7. researchgate.net [researchgate.net]
- 8. Tutorial: Prepping Molecules [dock.compbio.ucsf.edu]
- 9. rcsb.org [rcsb.org]
- 10. Molecular Docking Tutorial: A Step-by-Step Guide for Beginners — ChemCopilot: PLM + AI for Chemical Industry [chemcopilot.com]
- 11. Ligand docking and binding site analysis with PyMOL and Autodock/Vina - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Introduction to in silico docking [sbcb.bioch.ox.ac.uk]
- 13. researchgate.net [researchgate.net]
- 14. rcsb.org [rcsb.org]
- 15. researchgate.net [researchgate.net]
- 16. 6. Preparing the protein and ligand for docking — ScotCHEM protein-ligand docking course documentation [arts.st-andrews.ac.uk]
- 17. researchgate.net [researchgate.net]
- 18. m.youtube.com [m.youtube.com]
- 19. researchgate.net [researchgate.net]
Safety Operating Guide
Navigating the Unseen Hazard: A Guide to the Proper Disposal of 1,8-Naphthyridine-2,4-diol
For the diligent researcher, the lifecycle of a chemical extends far beyond the confines of the reaction flask. The final step, disposal, is a critical juncture where safety, environmental responsibility, and regulatory compliance converge. This guide provides a comprehensive framework for the proper disposal of 1,8-naphthyridine-2,4-diol, a heterocyclic compound for which specific safety data may not be readily available. In the absence of a dedicated Safety Data Sheet (SDS), we will adopt a precautionary principle, drawing upon the known hazards of the broader 1,8-naphthyridine chemical family to establish a safe and effective disposal protocol.
The 1,8-naphthyridine core is a privileged scaffold in medicinal chemistry, forming the backbone of numerous bioactive agents.[1][2] This inherent bioactivity necessitates a cautious approach to its handling and disposal. While specific toxicological data for this compound is not extensively documented in readily accessible literature, the hazardous properties of its close chemical relatives provide a solid foundation for a robust risk assessment.
Understanding the Potential Risks: A Profile of the 1,8-Naphthyridine Family
To construct a reliable disposal plan, we must first understand the potential hazards. An examination of SDSs for various 1,8-naphthyridine derivatives reveals a consistent pattern of potential health and environmental risks.
| Compound | CAS Number | Key Hazards |
| 1,8-Naphthyridine-2-carbaldehyde | 64379-45-9 | Harmful if swallowed, in contact with skin, or if inhaled.[3] |
| 2-(1,8-Naphthyridin-2-yl)phenol | 65182-56-1 | Harmful if swallowed; Causes serious eye damage. |
| 3-Nitro-1,8-naphthyridin-2-ol | 5174-89-0 | Causes skin irritation; Causes serious eye irritation; May cause respiratory irritation.[4] |
| 1,8-Naphthyridin-3-amine | Not Available | Harmful if swallowed, in contact with skin, or if inhaled; Causes skin and serious eye irritation; May cause respiratory irritation.[5] |
| A related naphthoquinone derivative | Not Available | Toxic if swallowed or in contact with skin; Causes severe skin burns and eye damage; Fatal if inhaled; Very toxic to aquatic life with long-lasting effects.[6] |
This data strongly suggests that this compound should be handled as a hazardous substance. The recurring themes of oral toxicity, skin and eye irritation, and potential for respiratory tract irritation, coupled with the aquatic toxicity of a related compound, mandate that this chemical not be disposed of via standard laboratory drains or in regular solid waste.[7][8]
The Disposal Workflow: A Step-by-Step Protocol
The following protocol is designed to ensure the safe and compliant disposal of this compound and its associated waste streams.
Step 1: Waste Characterization and Segregation
The first and most critical step is to correctly identify and segregate all waste containing this compound. This includes:
-
Neat (undiluted) compound: Any remaining solid this compound.
-
Contaminated labware: This includes, but is not limited to, glassware (flasks, beakers, pipettes), plasticware (centrifuge tubes, pipette tips), and personal protective equipment (gloves, weighing paper).
-
Solutions: Any solutions containing dissolved this compound, including reaction mixtures and analytical samples.
A decision tree for proper waste segregation is presented below:
References
- 1. 1,8-Naphthyridine Derivatives: A Privileged Scaffold for Versatile Biological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 1,8-Naphthyridine Derivatives: A Review of Multiple Biological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. fishersci.com [fishersci.com]
- 4. aksci.com [aksci.com]
- 5. aksci.com [aksci.com]
- 6. WERCS Studio - Application Error [assets.thermofisher.com]
- 7. acs.org [acs.org]
- 8. Chemical Waste Management Guide | Environmental Health & Safety [bu.edu]
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 1,8-NAPHTHYRIDINE-2,4-DIOL
As researchers and drug development professionals, our work with novel chemical entities demands the highest standards of safety. The 1,8-naphthyridine scaffold is a cornerstone in medicinal chemistry, recognized for its wide spectrum of biological activities, including anticancer and antimicrobial properties.[1] This inherent bioactivity necessitates a proactive and rigorous approach to laboratory safety.
This guide provides essential, field-proven safety protocols for handling 1,8-NAPHTHYRIDINE-2,4-DIOL. We will move beyond a simple checklist of personal protective equipment (PPE) to explain the causality behind each recommendation, ensuring a self-validating system of safety that protects both the researcher and the integrity of the experiment.
Hazard Assessment: A Proactive Stance on Safety
A specific Safety Data Sheet (SDS) for this compound may not always be readily available, especially for novel derivatives. In such cases, a prudent risk assessment is based on the known hazards of the chemical class. Naphthyridine derivatives are biologically active compounds, and it is imperative to assume they may possess toxicological properties.[1] Therefore, we must treat this compound with a high degree of caution, assuming it could be harmful if swallowed, cause skin and eye irritation, and potentially be harmful if inhaled as a fine powder.[2][3][4]
| Potential Hazard | Rationale based on Chemical Analogy & Form | Primary Exposure Route |
| Respiratory Irritation/Toxicity | As a solid, the compound can form airborne dust during handling, which can be inhaled.[5] | Inhalation |
| Skin Irritation / Allergic Reaction | Many heterocyclic compounds can cause skin irritation or sensitization upon contact.[6] | Dermal Contact |
| Serious Eye Damage | Fine powders can easily become airborne and cause severe mechanical and chemical irritation to the eyes.[7] | Ocular Contact |
| Toxicity if Swallowed | Accidental ingestion via contaminated hands is a significant risk. | Ingestion |
Core Directive: Your Personal Protective Equipment (PPE) Protocol
Your PPE is the final barrier between you and the chemical. Its selection is not arbitrary; it is a direct response to the potential hazards identified above.
| PPE Component | Specification | Justification & Expert Insight |
| Respiratory Protection | NIOSH-approved N95 respirator or higher. | Causality: Handling this compound as a powder poses a significant risk of aerosolization.[5] An N95 respirator is essential to prevent the inhalation of fine particulates. For operations with a higher risk of dust generation, a powered air-purifying respirator (PAPR) should be considered.[8][9] |
| Eye & Face Protection | Chemical splash goggles meeting ANSI Z87.1 standards. | Causality: Goggles provide a complete seal around the eyes, protecting against airborne dust.[10][11] Standard safety glasses do not offer sufficient protection from fine powders. |
| Face Shield (worn over goggles). | Causality: A face shield offers a secondary layer of protection for the entire face from splashes or unexpected energetic reactions. It must always be used in conjunction with, not in place of, chemical splash goggles.[9][11] | |
| Hand Protection | Disposable Nitrile Gloves. | Causality: Nitrile gloves offer good resistance to a broad range of organic compounds.[12] Always check for tears or punctures before use. For extended procedures, consider double-gloving to mitigate the risk of exposure from undetected micro-tears.[8] |
| Body Protection | Flame-resistant laboratory coat with long sleeves and a fully fastened front. | Causality: A lab coat protects your skin and personal clothing from spills and dust.[12] The sleeves should be snug at the wrist to prevent dust from entering. |
| Foot Protection | Closed-toe, chemical-resistant shoes. | Causality: This protects your feet from spills and falling objects. Permeable footwear like sandals or cloth shoes is strictly prohibited in a laboratory setting.[13] |
Operational Guide: Safe Handling from Weighing to Use
The most significant potential for exposure occurs when handling the solid compound. Adhering to a strict, step-by-step protocol is critical.
Experimental Workflow: Weighing and Handling Solid this compound
Caption: Workflow for the safe handling of this compound.
Step-by-Step Methodology
-
Preparation:
-
Before entering the lab, ensure you are wearing long pants and closed-toe shoes.[11]
-
Don all required PPE as outlined in the table above: lab coat, nitrile gloves, chemical splash goggles, and an N95 respirator.
-
Prepare your designated work area. All handling of solid this compound must be performed inside a certified chemical fume hood to control airborne particles.[12][14]
-
Ensure an appropriate chemical spill kit is accessible.
-
Clearly label two waste containers: one for solid waste (contaminated gloves, weigh boats) and one for liquid waste.[14]
-
-
Weighing and Transfer:
-
Place an analytical balance inside the fume hood if possible. If this affects accuracy, weigh the compound in a glove box.[5]
-
Use a spatula to carefully transfer the powder to a weigh boat. Avoid pouring directly from the stock bottle, as this can generate dust.[5]
-
Close the primary container immediately after extracting the required amount.
-
To transfer the weighed powder to your reaction vessel, gently tap the weigh boat. Do not pour from a height.
-
-
Post-Handling & Cleanup:
-
Once the transfer is complete, decontaminate the spatula and any surfaces with an appropriate solvent (e.g., 70% ethanol, unless reactive with the compound) using a disposable wipe.[5]
-
Dispose of all contaminated disposables (wipes, weigh boat, gloves) in the designated solid hazardous waste container.
-
Wipe down the work surface within the fume hood.
-
Remove PPE in the correct order to avoid self-contamination: first the lab coat, then goggles, and finally gloves. Wash hands thoroughly with soap and water immediately after removing gloves.[13]
-
Emergency Preparedness and Disposal
Spill Response:
-
Alert & Assess: Alert personnel in the immediate area. Assess the size of the spill.
-
Containment (Small Spill): For a small powder spill inside a fume hood, gently cover it with a damp paper towel to prevent it from becoming airborne. Then, use a spill kit to absorb and clean the area.
-
Evacuation (Large Spill): For a large spill, evacuate the area and contact your institution's Environmental Health and Safety (EHS) office immediately.[13]
Exposure Protocol:
-
Skin Contact: Immediately remove contaminated clothing and wash the affected area with copious amounts of soap and water for at least 15 minutes.[3]
-
Eye Contact: Proceed immediately to an eyewash station and flush the eyes for at least 15 minutes, holding the eyelids open.[13]
-
Inhalation: Move to fresh air immediately.
-
Ingestion: Do not induce vomiting. Rinse the mouth with water.
-
In all cases of exposure, seek immediate medical attention and provide the medical team with the chemical name.
Disposal Plan:
-
All waste contaminated with this compound is considered hazardous waste.
-
Solid Waste: Contaminated gloves, paper towels, weigh boats, etc., must be collected in a clearly labeled, sealed hazardous waste container.
-
Liquid Waste: Unused solutions or reaction mixtures must be collected in a separate, labeled, and sealed hazardous liquid waste container.
-
Never dispose of this chemical down the drain.[3] All waste must be disposed of through your institution's official hazardous waste management program.
References
- 1. 1,8-Naphthyridine Derivatives: A Review of Multiple Biological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. itwreagents.com [itwreagents.com]
- 3. fishersci.com [fishersci.com]
- 4. assets.thermofisher.com [assets.thermofisher.com]
- 5. ehs.wisc.edu [ehs.wisc.edu]
- 6. afi-usa.com [afi-usa.com]
- 7. fishersci.com [fishersci.com]
- 8. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 9. hazmatschool.com [hazmatschool.com]
- 10. 8 Types of PPE to Wear When Compounding Hazardous Drugs | Provista [provista.com]
- 11. Personal Protective Equipment in Chemistry | Environmental Health and Safety [ehs.dartmouth.edu]
- 12. uwlax.edu [uwlax.edu]
- 13. gz-supplies.com [gz-supplies.com]
- 14. Safety Rules in Chemical Laboratories: A Practical Guide | US [sdsmanager.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
